molecular formula C47H94N2O4 B15574671 80-O18

80-O18

Cat. No.: B15574671
M. Wt: 751.3 g/mol
InChI Key: LWTRCSOOEXKOHW-UHFFFAOYSA-N
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Description

80-O18 is a useful research compound. Its molecular formula is C47H94N2O4 and its molecular weight is 751.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H94N2O4

Molecular Weight

751.3 g/mol

IUPAC Name

octadecyl 3-[3-(dimethylamino)propyl-(3-octadecoxy-3-oxopropyl)amino]propanoate

InChI

InChI=1S/C47H94N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-46(50)38-42-49(41-37-40-48(3)4)43-39-47(51)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-45H2,1-4H3

InChI Key

LWTRCSOOEXKOHW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

80-O18 Ionizable Lipid: A Technical Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 80-O18 is an ionizable cationic lipid that has emerged as a valuable tool for in vitro applications, particularly in the development of lipid nanoparticles (LNPs) for the delivery of protein therapeutics.[1][2] Its unique chemical structure allows for the efficient encapsulation of therapeutic payloads and facilitates their release into the cytoplasm of target cells. This guide provides a comprehensive overview of the this compound lipid, including its chemical and physical properties, its role in LNP formulations, and detailed experimental workflows.

Core Concepts

Chemical and Physical Properties:

The this compound lipid, formally known as N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester, possesses a tertiary amine head group and two long hydrophobic tails.[3] This amphipathic nature is crucial for its function in forming lipid nanoparticles. The tertiary amine has a pKa that allows it to be positively charged at acidic pH, facilitating the encapsulation of negatively charged molecules, and neutral at physiological pH, which is thought to reduce toxicity.[4]

Table 1: Chemical and Physical Properties of this compound Ionizable Lipid

PropertyValueReference
Formal Name N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester[3]
Chemical Formula C47H94N2O4[3]
Molecular Weight 751.3 g/mol [3]
CAS Number 1638334-27-6[3]
Solubility Soluble in Ethanol (B145695) (≥10 mg/ml)[3]
Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml)[3]
Purity ≥95%[3]

Mechanism of Action in Lipid Nanoparticles:

The this compound lipid is a key component in the formulation of LNPs, which are effective delivery vehicles for various therapeutic molecules. The general mechanism for LNP-mediated delivery involving ionizable lipids like this compound is a multi-step process.

  • Encapsulation: During LNP formulation at an acidic pH, the tertiary amine of this compound becomes protonated (positively charged). This positive charge facilitates the electrostatic interaction with and encapsulation of negatively charged cargo, such as proteins or nucleic acids.

  • Systemic Circulation: Once administered, the LNPs circulate in the bloodstream at a physiological pH of approximately 7.4. At this pH, the this compound lipid is largely deprotonated and carries a neutral charge, which helps to minimize non-specific interactions with biological membranes and reduce potential toxicity.[4]

  • Cellular Uptake and Endosomal Escape: LNPs are taken up by target cells through endocytosis. Inside the cell, the endosome matures and its internal pH drops to around 6.5.[4] This acidic environment leads to the protonation of the this compound lipid, giving the LNP a net positive charge. This charge promotes the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane disruption and the release of the therapeutic cargo into the cytoplasm.[4]

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP_neutral LNP with neutral This compound Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LNP_charged LNP with protonated This compound (+) Endosome->LNP_charged Acidification Membrane_disruption Endosomal Membrane Disruption LNP_charged->Membrane_disruption Electrostatic Interaction Cargo_release Cargo Release Membrane_disruption->Cargo_release Cargo_release->Cytoplasm

Caption: General mechanism of LNP endosomal escape mediated by ionizable lipids.

Experimental Protocols

Lipid Nanoparticle Formulation:

The following is a general protocol for the formulation of LNPs using a microfluidic mixing device, which can be adapted for this compound. The precise molar ratios of the lipid components will require optimization for specific applications.

Materials:

  • This compound ionizable lipid

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • Ethanol (200 proof)

  • Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Therapeutic cargo (e.g., protein)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and the PEGylated lipid in ethanol. Gentle heating may be necessary to ensure complete dissolution.

    • Combine the individual lipid stock solutions to create a mixed lipid stock solution in ethanol with the desired molar ratio. A common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[5]

    • Dissolve the therapeutic cargo in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (in ethanol) and the cargo-containing aqueous solution into separate syringes.

    • Set the desired total flow rate and the flow rate ratio of the aqueous to organic phase. A typical starting point is a 3:1 aqueous to organic ratio.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the cargo, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the particles.

    • Purify the LNPs and remove excess ethanol and unencapsulated cargo using a suitable method such as dialysis or tangential flow filtration.

LNP_Formulation_Workflow cluster_preparation Stock Solution Preparation cluster_mixing LNP Assembly cluster_purification Post-Processing Lipids Dissolve Lipids (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics Cargo Dissolve Cargo in Aqueous Buffer (pH 4.0) Cargo->Microfluidics Purification Purification/ Buffer Exchange (to pH 7.4) Microfluidics->Purification Sterilization Sterile Filtration Purification->Sterilization Final_LNPs Final LNP Formulation Sterilization->Final_LNPs

Caption: General workflow for lipid nanoparticle (LNP) formulation.

Characterization of this compound Lipid Nanoparticles:

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.

Table 2: Key Characterization Parameters for Lipid Nanoparticles

ParameterTechnique(s)Description
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average hydrodynamic diameter and the size distribution of the LNPs. A low PDI indicates a monodisperse population.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the LNPs. This is important for stability and interaction with biological membranes.
Encapsulation Efficiency Spectroscopic or Chromatographic methods (e.g., RiboGreen assay for RNA, BCA assay for protein)Quantifies the amount of therapeutic cargo successfully encapsulated within the LNPs compared to the total amount used in the formulation.
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Visualizes the size, shape, and lamellarity of the LNPs.
Lipid Concentration High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)Determines the concentration of each lipid component in the final LNP formulation.[6]

In Vitro Assessment of this compound LNPs for Protein Delivery

The study by Wang et al. (2024) utilized this compound-containing LNPs for the cytosolic delivery of proteins.[3] While the full experimental details are not publicly available, a general workflow for assessing the in vitro efficacy of such LNPs can be outlined.

Experimental Assays:

  • Total Cellular Uptake: This assay measures the total amount of protein associated with the cells, including protein that is surface-bound or trapped in endosomes. This is often quantified using fluorescently labeled proteins and flow cytometry or fluorescence microscopy.

  • Chloroalkane Penetration Assay (CAPA): This is a more specific assay to quantify the amount of cargo that has reached the cytosol.[1][7] It typically involves a cargo protein tagged with a chloroalkane-reactive tag and a cytosolic reporter protein. The interaction between the delivered tagged protein and the cytosolic reporter generates a measurable signal.

  • Functional Delivery Assay: This assay measures the biological activity of the delivered protein. For example, if the delivered protein is an enzyme or a transcription factor, its activity can be measured through a downstream reporter gene or a specific cellular response.

In_Vitro_Assay_Workflow cluster_assays Efficacy Assessment Cell_Culture Seed Cells in Multi-well Plates LNP_Treatment Treat Cells with This compound LNPs (containing cargo protein) Cell_Culture->LNP_Treatment Incubation Incubate for a Defined Period LNP_Treatment->Incubation Uptake Total Cellular Uptake Assay (e.g., Flow Cytometry) Incubation->Uptake CAPA Cytosolic Delivery Assay (CAPA) Incubation->CAPA Functional Functional Delivery Assay (e.g., Reporter Gene) Incubation->Functional Data_Analysis Data Analysis and Comparison Uptake->Data_Analysis CAPA->Data_Analysis Functional->Data_Analysis

Caption: Workflow for in vitro assessment of LNP-mediated protein delivery.

Conclusion

The this compound ionizable lipid is a valuable component for the formulation of lipid nanoparticles for in vitro protein delivery. Its chemical properties enable the efficient encapsulation and cytosolic release of therapeutic cargo. The experimental protocols and workflows described in this guide provide a framework for researchers and drug development professionals to utilize this compound in their studies. Further research and optimization of LNP formulations containing this compound will likely expand its applications in the field of drug delivery.

References

An In-depth Technical Guide to 80-O18: Structure, Properties, and Applications in Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

80-O18 is a novel ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the intracellular delivery of proteins. Its unique chemical structure facilitates efficient encapsulation of protein cargo and subsequent release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for its application, and a discussion of its role in advancing protein-based therapeutics.

Chemical Structure and Physicochemical Properties

This compound, formally known as N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester, is a multi-tail ionizable lipid. Its structure is characterized by a tertiary amine head group, which is ionizable, and two long hydrophobic octadecyl tails. This amphipathic nature is crucial for its function in LNP formulations.

Chemical Structure:

synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product β-alanine octadecyl ester β-alanine octadecyl ester step1 Step 1: Michael Addition β-alanine octadecyl ester->step1 3-(dimethylamino)propylamine 3-(dimethylamino)propylamine 3-(dimethylamino)propylamine->step1 Octadecanoyl chloride Octadecanoyl chloride step2 Step 2: Amide Coupling Octadecanoyl chloride->step2 Intermediate Amine Intermediate Amine step1->Intermediate Amine product This compound step2->product Intermediate Amine->step2 lnp_formulation_workflow cluster_inputs Inputs cluster_process Process cluster_output Output lipids Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing protein Protein Cargo in Aqueous Buffer (pH 4.0) protein->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis concentration Concentration dialysis->concentration filtration Sterile Filtration concentration->filtration lnps Protein-Loaded LNPs filtration->lnps capa_workflow cluster_steps CAPA Protocol cluster_logic Logical Flow step1 Pulse: Incubate HeLa-HGM cells with ct-Protein LNPs uptake LNP Uptake & Endosomal Escape step1->uptake step2 Wash: Remove extracellular LNPs step3 Chase: Add chloroalkane-tagged fluorescent dye dye_binding ct-Dye binds to unoccupied HaloTag step3->dye_binding step4 Wash & Harvest Cells step5 Analyze by Flow Cytometry step4->step5 fluorescence Fluorescence Measurement step5->fluorescence binding ct-Protein binds to HaloTag uptake->binding no_binding HaloTag remains unoccupied uptake->no_binding binding->step2 no_binding->step3 dye_binding->step4 inverse_correlation Fluorescence is inversely proportional to cytosolic delivery fluorescence->inverse_correlation gene_editing_pathway cluster_delivery Delivery cluster_action Mechanism of Action cluster_outcome Downstream Effect lnp This compound LNP (Cas9 RNP cargo) cell Target Cell lnp->cell endosome Endosome cell->endosome release Endosomal Escape & RNP Release endosome->release cytoplasm Cytoplasm translocation Nuclear Translocation cytoplasm->translocation nucleus Nucleus binding gRNA-directed DNA Binding nucleus->binding release->cytoplasm translocation->nucleus cleavage Cas9-mediated DNA Cleavage binding->cleavage nhej Non-Homologous End Joining (NHEJ) cleavage->nhej gene_ko Gene Knockout nhej->gene_ko pathway_disruption Disruption of Signaling Pathway gene_ko->pathway_disruption

The Pivotal Role of Ionizable Lipids in LNP-Mediated mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. These LNPs are typically composed of four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid. Among these, the ionizable lipid is the linchpin, playing a critical role in both the encapsulation of the negatively charged mRNA cargo and its subsequent release into the cytoplasm of target cells. This technical guide delves into the core mechanism of action of ionizable lipids within LNPs, with a focus on clinically relevant examples such as DLin-MC3-DMA, ALC-0315, and SM-102.

Core Mechanism of Action: A pH-Dependent Dance

The central feature of ionizable lipids is their pH-responsive nature. They possess a tertiary amine head group that is neutral at physiological pH (around 7.4) but becomes protonated and thus positively charged in an acidic environment.[1] This property is fundamental to their function in two critical stages of mRNA delivery:

  • mRNA Encapsulation: During the formulation of LNPs, which is conducted at a low pH, the ionizable lipids are positively charged. This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, leading to the efficient encapsulation of the genetic payload within the LNP core.[1]

  • Endosomal Escape: Once the LNPs are taken up by cells through endocytosis, they are trafficked into endosomes. As the endosome matures, its internal pH drops from approximately 6.2-6.5 in early endosomes to 5.0-6.0 in late endosomes.[2] This acidification triggers the protonation of the ionizable lipids within the LNP. The now positively charged ionizable lipids can then interact with the negatively charged lipids present on the inner leaflet of the endosomal membrane.[3] This interaction is believed to induce a structural change in the lipid arrangement, from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the mRNA cargo into the cytoplasm, a crucial step known as endosomal escape.[2][3]

The apparent pKa of the ionizable lipid within the LNP is a critical parameter. An optimal pKa range of 6.0 to 7.0 is generally considered ideal for effective in vivo performance.[3][4] A pKa in this range ensures that the LNP remains relatively neutral in the bloodstream, minimizing toxicity, while becoming sufficiently charged in the acidic endosome to trigger membrane disruption.[4]

Quantitative Data on Clinically Relevant Ionizable Lipids

The following table summarizes key quantitative data for three ionizable lipids that are components of FDA-approved RNA therapeutics.

Ionizable LipidApparent pKaKey Application(s)Reported In Vivo Efficacy (Example)LNP Molar Composition (Ionizable:DSPC:Chol:PEG)
DLin-MC3-DMA 6.44[3]Onpattro (siRNA therapeutic)ED50 for Factor VII silencing in mice: ~0.03 mg/kg[5]50:10:38.5:1.5[6]
ALC-0315 6.09[7]Comirnaty (COVID-19 mRNA vaccine)Achieved 2-fold greater knockdown of Factor VII in mice at 1 mg/kg compared to MC3.[5][8]50:10:38.5:1.5[6]
SM-102 6.75[7]Spikevax (COVID-19 mRNA vaccine)Induced stronger anti-spike IgG responses in mice compared to some other cationic lipids.[9]50:10:38.5:1.5[10]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device, a technique that allows for controlled and reproducible particle formation.

Materials:

  • Ionizable lipid (e.g., SM-102), DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695) (ACS grade or higher)

  • mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the specific microfluidic system and desired final LNP concentration.

  • Prepare mRNA Solution: Dilute the mRNA stock in the low pH buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

  • Initiate Mixing: Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Dialysis: The collected LNP solution will contain ethanol. Dialyze the sample against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette to remove the ethanol and exchange the buffer.[10]

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

Measurement of LNP pKa using the TNS Assay

The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a common fluorescence-based method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence in a non-polar environment, such as when it associates with the surface of protonated LNPs.

Materials:

  • LNP formulation

  • TNS stock solution (e.g., 0.16 mM in water)[11]

  • A series of buffers with a range of pH values (e.g., from pH 3 to 10)

  • Black, 96-well fluorescence microplate

  • Fluorescence plate reader

Procedure:

  • Prepare pH Buffers: Prepare a series of buffers covering a wide pH range (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Sample Preparation: In a 96-well plate, add a small volume of the LNP formulation to each well containing the different pH buffers.[11]

  • Add TNS: Add the TNS working solution to each well to a final concentration of approximately 6 µM.[11]

  • Incubation: Incubate the plate in the dark for a short period (e.g., 5 minutes).[11]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.[12]

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The data is typically fitted to a sigmoidal curve, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[11]

Determination of mRNA Encapsulation Efficiency using the RiboGreen Assay

The RiboGreen assay is used to quantify the amount of mRNA encapsulated within the LNPs. It utilizes a fluorescent dye that binds to nucleic acids and exhibits a significant increase in fluorescence.

Materials:

  • LNP formulation

  • Quant-iT RiboGreen RNA reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • RNA standards of known concentration

  • Black, 96-well fluorescence microplate

  • Fluorescence plate reader

Procedure:

  • Prepare RNA Standards: Create a standard curve by preparing a series of dilutions of the RNA standard in TE buffer.

  • Sample Preparation: Prepare two sets of dilutions for each LNP sample in the 96-well plate:

    • Set 1 (Intact LNPs): Dilute the LNPs in TE buffer. This will measure the amount of unencapsulated ("free") mRNA.

    • Set 2 (Lysed LNPs): Dilute the LNPs in TE buffer containing Triton X-100. The detergent will disrupt the LNPs, releasing the encapsulated mRNA. This will measure the total amount of mRNA.

  • Add RiboGreen Reagent: Add the diluted RiboGreen reagent to all wells containing standards and samples.

  • Incubation: Incubate the plate at room temperature, protected from light, for a few minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[13]

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in both the intact and lysed LNP samples.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizing the Mechanism and Workflows

LNP_Mechanism_of_Action cluster_formulation LNP Formulation (Low pH) cluster_cellular_uptake Cellular Uptake and Endosomal Trafficking cluster_endosomal_escape Endosomal Escape (Low pH) IonizableLipid_unprotonated Ionizable Lipid (Neutral) Formulation Microfluidic Mixing (pH 4) IonizableLipid_unprotonated->Formulation Protonation mRNA mRNA (Negative Charge) mRNA->Formulation LNP LNP with Encapsulated mRNA Formulation->LNP LNP_circulation LNP in Circulation (pH 7.4) LNP->LNP_circulation Endocytosis Endocytosis LNP_circulation->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome LNP_in_endosome LNP in Endosome LateEndosome->LNP_in_endosome Protonation Ionizable Lipid Protonation LNP_in_endosome->Protonation MembraneInteraction Interaction with Endosomal Membrane Protonation->MembraneInteraction MembraneDestabilization Membrane Destabilization (HII Phase Transition) MembraneInteraction->MembraneDestabilization mRNA_release mRNA Release into Cytoplasm MembraneDestabilization->mRNA_release

Caption: Mechanism of action of ionizable lipids in LNPs.

TNS_Assay_Workflow start Start prepare_buffers Prepare Buffers (pH 3-10) start->prepare_buffers add_lnp Add LNP to 96-well Plate prepare_buffers->add_lnp add_tns Add TNS (6 uM final) add_lnp->add_tns incubate Incubate (5 min, dark) add_tns->incubate measure_fluorescence Measure Fluorescence (Ex: 321 nm, Em: 445 nm) incubate->measure_fluorescence plot_data Plot Fluorescence vs. pH measure_fluorescence->plot_data determine_pka Determine pKa (50% max fluorescence) plot_data->determine_pka end End determine_pka->end

Caption: Workflow for determining LNP pKa using the TNS assay.

RiboGreen_Assay_Workflow start Start prepare_standards Prepare RNA Standards start->prepare_standards prepare_samples Prepare LNP Samples (Intact and Lysed with Triton X-100) start->prepare_samples add_ribogreen Add RiboGreen Reagent prepare_standards->add_ribogreen prepare_samples->add_ribogreen incubate Incubate add_ribogreen->incubate measure_fluorescence Measure Fluorescence (Ex: 480 nm, Em: 520 nm) incubate->measure_fluorescence calculate_concentration Calculate mRNA Concentration (from Standard Curve) measure_fluorescence->calculate_concentration calculate_ee Calculate Encapsulation Efficiency (%) calculate_concentration->calculate_ee end End calculate_ee->end

Caption: Workflow for determining mRNA encapsulation efficiency.

References

In-depth Technical Guide: Synthesis and Purification of Oxygen-18 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "80-O18" does not correspond to a recognized chemical compound in publicly available scientific literature and databases. The "O18" component suggests the presence of the oxygen-18 isotope, a valuable tool in tracer studies for mechanistic and metabolic pathway elucidation. This guide, therefore, provides a broader overview of the synthesis and purification methods for compounds labeled with oxygen-18 (¹⁸O), a topic of significant interest to the target audience.

Introduction to Oxygen-18 Labeling

Oxygen-18 (¹⁸O) is a stable, non-radioactive isotope of oxygen. Its increased mass compared to the naturally abundant ¹⁶O allows it to be detected and quantified by mass spectrometry (MS) and other analytical techniques. This property makes ¹⁸O an invaluable tracer for studying a wide range of chemical and biological processes, including reaction mechanisms, metabolic pathways, and the fate of pharmaceuticals in vivo.

The synthesis of ¹⁸O-labeled compounds involves the incorporation of one or more ¹⁸O atoms into a target molecule. This is typically achieved by using an ¹⁸O-labeled precursor, such as ¹⁸O-enriched water (H₂¹⁸O), which is the most common and commercially available starting material. The choice of synthetic route and purification method is critical to ensure high isotopic enrichment and chemical purity of the final product.

General Strategies for Oxygen-18 Labeling

The incorporation of ¹⁸O into organic molecules can be achieved through various synthetic transformations. The selection of a specific method depends on the functional groups present in the target molecule and the desired position of the label.

Synthesis of ¹⁸O-Labeled Phosphates

Oxygen-18 labeled phosphate (B84403) (OLP) is a useful tool for tracking phosphorus sources in environmental and biological systems. A straightforward method for synthesizing highly enriched OLP involves the reaction of phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) with ¹⁸O-enriched water.[1]

Experimental Protocol: Synthesis of ¹⁸O-Labeled Phosphate from PCl₅ [1]

  • Materials: Phosphorus pentachloride (PCl₅), water enriched with 97 atom % oxygen-18 (H₂¹⁸O).

  • Procedure: The reaction is carried out in an ambient atmosphere under a fume hood. PCl₅ is carefully reacted with H₂¹⁸O. The reaction is exothermic and should be controlled.

  • Analysis: The resulting ¹⁸O-labeled phosphate species can be detected and quantified using electrospray ionization mass spectrometry (ESI-MS).

Data Presentation:

Precursor¹⁸O-Labeled Phosphate Species Distribution
PCl₅ 90.0% P¹⁸O₄, 9.3% P¹⁸O₃¹⁶O, 0.7% P¹⁶O₄
POCl₃ 12.9% P¹⁸O₄, 67.7% P¹⁸O₃¹⁶O, 18.2% P¹⁸O₂¹⁶O₂, 1.2% P¹⁸O¹⁶O₃

Table 1: Distribution of ¹⁸O-labeled phosphate species synthesized from PCl₅ and POCl₃ with 97 atom % H₂¹⁸O.[1]

Logical Workflow for ¹⁸O-Phosphate Synthesis:

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product Mixture cluster_analysis Analysis H2O18 H₂¹⁸O (97 atom %) Reaction Reaction in Ambient Atmosphere H2O18->Reaction PCl5 PCl₅ PCl5->Reaction OLP ¹⁸O-Labeled Phosphate (OLP) (Mixture of Isotopologues) Reaction->OLP ESIMS ESI-MS Analysis OLP->ESIMS Quantification Quantification of P¹⁸Oₓ¹⁶O₄₋ₓ Species ESIMS->Quantification

Workflow for the synthesis and analysis of ¹⁸O-labeled phosphate.
Synthesis of ¹⁸O-Labeled Alcohols

The synthesis of simple ¹⁸O-labeled alcohols such as methanol-¹⁸O and ethanol-¹⁸O can be achieved with high yields. These labeled solvents are useful in mechanistic studies.

Purification of ¹⁸O-Labeled Compounds

Purification is a critical step to ensure that the final product is chemically pure and that its isotopic enrichment is maintained. The choice of purification method depends on the physical and chemical properties of the labeled compound.

Common purification techniques include:

  • Column Chromatography: Widely used for the separation of organic compounds. The choice of stationary and mobile phases is crucial for effective separation.

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for the purification of complex mixtures and for obtaining high-purity compounds.

  • Crystallization: An effective method for purifying solid compounds.

  • Distillation: Suitable for the purification of volatile liquid compounds.

Analysis and Characterization

After synthesis and purification, it is essential to characterize the ¹⁸O-labeled compound to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): The primary technique for determining the level of ¹⁸O incorporation. The mass shift corresponding to the number of ¹⁸O atoms incorporated is observed in the mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure of the compound. While ¹⁸O is not directly NMR active, its presence can sometimes induce small isotopic shifts in the signals of neighboring nuclei (e.g., ¹³C).

Applications in Research and Drug Development

¹⁸O-labeling is a powerful tool in various scientific disciplines:

  • Mechanistic Studies: Elucidating the mechanisms of chemical and enzymatic reactions by tracing the path of oxygen atoms.

  • Metabolism Studies: Tracking the metabolic fate of drugs and endogenous compounds in biological systems.

  • Environmental Science: Following the transport and transformation of pollutants and nutrients in the environment.

Signaling Pathway Example (Illustrative):

The following diagram illustrates a hypothetical signaling pathway where an ¹⁸O-labeled drug is used to trace its interaction with a target protein and subsequent downstream effects.

G Drug ¹⁸O-Labeled Drug Receptor Cell Surface Receptor Drug->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation

Hypothetical signaling pathway traced with an ¹⁸O-labeled drug.

References

Unraveling 80-O18: A Deep Dive into a Novel Ionizable Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern therapeutics, the efficient delivery of macromolecules such as proteins and nucleic acids to their target cells remains a significant hurdle. The emergence of lipid nanoparticles (LNPs) has offered a promising solution, and within this field, the development of novel ionizable lipids is paramount to enhancing delivery efficacy and safety. This whitepaper delves into the core physical characteristics of 80-O18, a novel ionizable lipid integral to the formulation of LNPs for protein delivery.

Core Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery systems. While extensive proprietary data exists, this section summarizes the key publicly available information.

PropertyValueReference
Asset Type Ionizable LipidEchelon Biosciences[1]
Primary Application Lipid Nanoparticle (LNP) FormulationEchelon Biosciences[1]
Delivered Payload ProteinsEchelon Biosciences[1]

Further detailed specifications such as molecular weight, pKa, melting point, and solubility parameters are typically determined through rigorous experimental evaluation and are often proprietary to the manufacturer.

Experimental Protocols: A Methodological Overview

The characterization and functional validation of this compound involve a series of sophisticated experimental protocols. Below are detailed methodologies for key experiments that would be cited in the evaluation of such a lipid.

Formulation of this compound Lipid Nanoparticles

The preparation of LNPs incorporating this compound is a critical first step. A common method is the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution containing the protein cargo.

Methodology:

  • Lipid Stock Preparation: this compound, along with helper lipids such as cholesterol, DSPC, and a PEG-lipid, are dissolved in ethanol at specific molar ratios.

  • Protein Solution Preparation: The protein of interest (e.g., GFP-Cre recombinase) is prepared in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).[1]

  • Rapid Mixing: The ethanolic lipid solution and the aqueous protein solution are rapidly mixed using a microfluidic mixing device. The flow rate ratio is carefully controlled to ensure spontaneous self-assembly of the LNPs.

  • Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated protein. The LNPs are then concentrated using a centrifugal filter device.

Characterization of LNP Physical Properties

Once formulated, the physical characteristics of the this compound LNPs are assessed to ensure quality and consistency.

Methodology:

  • Size and Polydispersity Index (PDI): The hydrodynamic diameter and PDI of the LNPs are measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: The surface charge of the LNPs is determined by Laser Doppler Velocimetry. This is particularly important for ionizable lipids as the charge is pH-dependent.

  • Encapsulation Efficiency: The amount of protein encapsulated within the LNPs is quantified. This can be achieved by lysing the LNPs with a detergent (e.g., Triton X-100) and then measuring the protein concentration using an assay such as the bicinchoninic acid (BCA) assay. The encapsulation efficiency is calculated as the ratio of encapsulated protein to the initial total protein.

In Vitro Cytosolic Delivery Assay

A crucial experiment is to verify that the this compound LNPs can effectively deliver their protein cargo into the cytosol of target cells. The chloroalkane penetration assay is a relevant method for this purpose.[1]

Methodology:

  • Cell Culture: A suitable cell line, such as HeLa-HGM cells, is cultured in appropriate media.[1]

  • LNP Treatment: The cells are incubated with this compound LNPs encapsulating a reporter protein (e.g., GFP-Cre recombinase) for a specified period.[1]

  • Chloroalkane Staining: A cell-permeable chloroalkane dye that fluoresces upon binding to the reporter protein in the cytosol is added to the cells.

  • Flow Cytometry Analysis: The percentage of fluorescent cells is quantified using flow cytometry, which indicates successful cytosolic delivery of the protein.

Logical Workflow for LNP Development and Evaluation

The development and preclinical evaluation of an LNP system based on this compound follows a logical progression from formulation to functional testing.

LNP_Development_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_analysis 4. Data Analysis & Optimization Lipid_Selection Select Lipids (this compound, Helpers) Mixing Rapid Microfluidic Mixing Lipid_Selection->Mixing Cargo_Selection Select Protein Cargo Cargo_Selection->Mixing Purification Dialysis & Concentration Mixing->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency Purification->EE LNP_Incubation Incubate Cells with LNPs EE->LNP_Incubation Cell_Culture Target Cell Culture Cell_Culture->LNP_Incubation Delivery_Assay Cytosolic Delivery Assay LNP_Incubation->Delivery_Assay Data_Analysis Analyze Delivery Efficiency Delivery_Assay->Data_Analysis Optimization Optimize Formulation Parameters Data_Analysis->Optimization Optimization->Lipid_Selection

Fig. 1: LNP Development and Evaluation Workflow

This whitepaper provides a foundational overview of the physical characteristics and experimental evaluation of the ionizable lipid this compound. The methodologies described represent standard, yet critical, steps in the preclinical assessment of novel LNP-based drug delivery platforms. Further research and development will undoubtedly continue to refine these processes and unlock the full therapeutic potential of such innovative delivery systems.

References

An In-depth Technical Guide to the pKa of 8-Oxoguanine and its Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "8-O-18" does not correspond to a standard chemical name. The "O18" likely indicates the presence of an oxygen-18 isotope. Based on common chemical nomenclature and the context of pKa values in biological systems, this guide will focus on 8-oxoguanine (8-oxoG) and its corresponding nucleosides, 8-oxoguanosine and 8-oxo-2'-deoxyguanosine, which are significant products of oxidative DNA damage.[1][2][3][4] The "8-oxo" designation is a plausible interpretation of the "8-O" in the user's query.

This guide provides a comprehensive overview of the acidity (pKa) of 8-oxoguanine and its derivatives, intended for researchers, scientists, and drug development professionals.

Quantitative pKa Data

The pKa values of 8-oxoguanine and related compounds are crucial for understanding their chemical behavior, particularly their roles in DNA structure, mutagenesis, and repair mechanisms. The table below summarizes key pKa values from computational and experimental studies.

CompoundIonization SitepKa ValueMethodReference
8-OxoguanineN1-H (Deprotonation)8.76Computational[5]
8-OxoguanineN7-H (Deprotonation)12.53Computational[5]
8-OxoguanineN3 (Protonation)0.22Computational[5]
Guanine (B1146940)N1-H (Deprotonation)9.2 - 9.6Experimental[6]
GuanineN7 (Protonation)3.2 - 3.3Experimental[6]
GuanosineStrongest Acidic5.98Computational[7]
GuanosineStrongest Basic2.96Computational[7]

Experimental Protocols

The determination of pKa values for compounds like 8-oxoguanine and its nucleosides can be achieved through various experimental and computational methods.

Spectrophotometric pH Titration

A common experimental method for determining pKa values is UV-Vis spectrophotometric pH titration.

Methodology:

  • Sample Preparation: A solution of the compound of interest (e.g., 8-oxoguanosine) is prepared in a buffer solution.

  • Titration: The pH of the solution is incrementally adjusted by adding a strong acid or base.

  • Spectroscopic Measurement: At each pH point, the UV-Vis absorbance spectrum of the solution is recorded.

  • Data Analysis: The changes in absorbance at specific wavelengths, which correspond to the different ionization states of the molecule, are plotted against pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, often determined by finding the inflection point of the titration curve.

Capillary Electrophoresis

Capillary electrophoresis (CE) can also be used to determine pKa values, particularly for analytes available in small quantities.

Methodology:

  • Buffer Preparation: A series of background electrolytes (buffers) with a range of known pH values are prepared.

  • Electrophoretic Mobility Measurement: The electrophoretic mobility of the analyte is measured in each of the different pH buffers.

  • Data Analysis: The effective mobility of the analyte changes with its ionization state. By plotting the electrophoretic mobility as a function of pH, a sigmoidal curve is obtained. The pKa value corresponds to the pH at the inflection point of this curve.

Computational Methods

Computational chemistry provides powerful tools for predicting pKa values.

Methodology:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) at a specified level of theory and basis set (e.g., B3LYP) is often used.[8][9]

  • Solvation Model: A polarizable continuum model (PCM) is employed to account for the solvent effects (e.g., IEF-PCM).[8][9]

  • Thermodynamic Cycle: A thermodynamic cycle is used to calculate the free energy change of the deprotonation reaction in solution.

  • pKa Calculation: The pKa is then calculated from the Gibbs free energy of the reaction. This method involves considering all relevant tautomers of the molecule.[8][9]

Visualizations

Logical Relationship of 8-Oxoguanine Formation and Repair

The following diagram illustrates the formation of 8-oxoguanine from guanine due to oxidative stress and its subsequent repair by the base excision repair (BER) pathway.

Formation and Repair of 8-Oxoguanine Guanine Guanine 8-oxoG 8-Oxoguanine (8-oxoG) Guanine->8-oxoG Oxidation ROS Reactive Oxygen Species (ROS) ROS->Guanine BER Base Excision Repair (BER) 8-oxoG->BER Recognition & Excision Repaired_DNA Repaired DNA BER->Repaired_DNA Repair Synthesis & Ligation Workflow for Spectrophotometric pKa Determination cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis Prep Prepare solution of compound in buffer Titrate Incrementally adjust pH with acid/base Prep->Titrate Measure Record UV-Vis spectrum at each pH point Titrate->Measure Plot Plot absorbance vs. pH Measure->Plot Determine Determine inflection point of the titration curve Plot->Determine pKa pKa Value Determine->pKa

References

80-O18: A Technical Guide to an Ionizable Lipid for Enhanced Endosomal Escape and Cytosolic Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic proteins into the cytosol of target cells represents a significant challenge in drug development. A primary obstacle is the entrapment of these macromolecules within endosomes following cellular uptake, leading to their degradation in lysosomes and preventing them from reaching their intracellular targets. The ionizable lipid 80-O18 has emerged as a key component in lipid nanoparticle (LNP) formulations designed to overcome this barrier. This technical guide provides an in-depth overview of this compound, its role in facilitating endosomal escape, and the experimental methodologies used to evaluate its efficacy.

The Ionizable Lipid this compound: Structure and Properties

This compound is an ionizable cationic lipid specifically designed for the formulation of LNPs for in vitro protein delivery. Its chemical structure is integral to its function in mediating endosomal escape.

Formal Name: N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester

Chemical Formula: C47H94N2O4

Molecular Weight: 751.3 g/mol

The structure of this compound features a tertiary amine headgroup which is ionizable. At a low pH, such as that found in the acidic environment of endosomes, this amine group becomes protonated, conferring a positive charge to the lipid. This pH-responsive charge is a critical feature for its function in endosomal escape.

Role of this compound in Endosomal Escape

The mechanism by which this compound-containing LNPs facilitate the release of their protein cargo from endosomes into the cytosol is believed to be a multi-step process driven by the acidic environment of the endosome. While the precise mechanism for this compound has not been definitively elucidated in the available literature, it is hypothesized to follow the principles established for other ionizable lipids used in LNP formulations.

A proposed signaling pathway for this compound mediated endosomal escape is as follows:

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation Protonation of this compound Late_Endosome->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Destabilization Membrane Destabilization / Fusion Membrane_Interaction->Destabilization Release Cargo Release Destabilization->Release Cytosol Cytosol Release->Cytosol

Caption: Proposed signaling pathway for this compound LNP-mediated endosomal escape.

Quantitative Data on Delivery Efficiency

The efficacy of this compound in mediating cytosolic protein delivery has been quantified using the Chloroalkane Penetration Assay (CAPA). This assay provides a direct measure of the amount of a chloroalkane-tagged protein that reaches the cytosol. In a study by Wang et al. (2024), an LNP complex containing a lipidoid structurally related to this compound, termed 80-EC16, was used to deliver a Cre-GFP fusion protein.[1] The results from this and related studies with similar bioreducible lipids are summarized below.

LipidoidCargo ProteinCell LineAssayKey FindingsReference
80-EC16Cre(-30)GFPHeLa-HGMCAPAIdentified as a promising lipidoid for cytosolic delivery in a library screen.[1]
8-O14B, 8-O16B, 8-O18B(-27)GFP-CreHeLa-DsRedFunctional (DsRed expression)Delivered protein to >90% of cells.[2]
8-O12B(-27)GFP-CreHeLa-DsRedFunctional (DsRed expression)Lower delivery efficiency (<20% of cells).[2]

Experimental Protocols

Synthesis of this compound (and related bioreducible lipids)

The synthesis of bioreducible lipids like this compound and its precursors is typically achieved through a Michael addition reaction. This combinatorial approach allows for the facile generation of a library of lipids with diverse head groups.

G Amine Amine Headgroup Michael_Addition Michael Addition (Heated, 48h) Amine->Michael_Addition Acrylate (B77674) Acrylate with Disulfide Bond & Hydrophobic Tail Acrylate->Michael_Addition Purification Flash Chromatography Michael_Addition->Purification Product Bioreducible Lipid (e.g., this compound) Purification->Product

Caption: General workflow for the synthesis of bioreducible lipids.

Detailed Protocol (based on Liu et al., 2016): [3]

  • An amine and an acrylate featuring a disulfide bond and a hydrophobic tail are combined in a Teflon-lined glass screw-top vial.

  • The reaction mixture is heated for 48 hours.

  • The crude product is then purified using flash chromatography to yield the final bioreducible lipid.

Lipid Nanoparticle (LNP) Formulation for Protein Delivery

The formulation of LNPs involves the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution containing the protein cargo.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • C16-PEG2000-ceramide

  • Protein cargo (e.g., Cre-GFP fusion protein)

  • Ethanol

  • Aqueous buffer (e.g., Sodium Acetate, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol (General):

  • Prepare stock solutions of the ionizable lipid, cholesterol, DOPE, and C16-PEG2000-ceramide in ethanol.

  • Prepare a stock solution of the protein cargo in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Combine the lipid stock solutions to achieve the desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid, which may be adapted for DOPE and C16-PEG2000-ceramide.[4]

  • Rapidly mix the ethanolic lipid mixture with the aqueous protein solution at a defined ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase). This can be done using a microfluidic mixing device for reproducibility.

  • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

Chloroalkane Penetration Assay (CAPA) for Quantifying Cytosolic Delivery

The CAPA assay is a quantitative, high-throughput method to measure the cytosolic delivery of a chloroalkane-tagged molecule.[1]

G Cells HeLa-HGM Cells (Expressing cytosolic HaloTag) Pulse Pulse: Incubate with ct-Protein/LNP Cells->Pulse Wash1 Wash Pulse->Wash1 Chase Chase: Incubate with ct-Dye Wash1->Chase Wash2 Wash Chase->Wash2 Analysis Flow Cytometry Analysis Wash2->Analysis

Caption: Experimental workflow for the Chloroalkane Penetration Assay (CAPA).

Detailed Protocol (based on Wang et al., 2024): [1][5]

  • Cell Culture: HeLa-HGM cells, which stably express a HaloTag-GFP-Mito fusion protein oriented towards the cytosol, are cultured to the desired confluence.

  • Pulse Step: The cells are incubated with the chloroalkane-tagged protein (ct-protein) formulated in this compound LNPs for a specified period (e.g., 6 hours). If the LNPs facilitate endosomal escape, the ct-protein will enter the cytosol and covalently bind to the HaloTag protein.

  • Wash Step: The cells are washed to remove any unbound ct-protein/LNPs.

  • Chase Step: The cells are then incubated with a cell-permeable chloroalkane-tagged fluorescent dye (ct-dye). This dye will bind to any HaloTag proteins that were not occupied by the ct-protein during the pulse step.

  • Wash Step: A final wash is performed to remove excess ct-dye.

  • Analysis: The fluorescence of the cells is quantified by flow cytometry. A lower fluorescence signal indicates a higher amount of ct-protein delivered to the cytosol, as more HaloTag proteins were blocked from binding the ct-dye. The data is often presented as a dose-response curve to calculate a CP50 value (the concentration at which 50% of the HaloTag is blocked).

Conclusion

The ionizable lipid this compound represents a significant advancement in the development of non-viral vectors for cytosolic protein delivery. Its pH-responsive nature allows for the formulation of LNPs that can effectively escape the endosome and release their protein cargo into the cytoplasm. The quantitative methodologies described herein, particularly the Chloroalkane Penetration Assay, provide robust tools for the evaluation and optimization of this compound-based delivery systems. Further research into the precise molecular interactions between this compound-containing LNPs and the endosomal membrane will continue to refine the design of next-generation protein delivery vehicles for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 80-O18 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their success in mRNA vaccines.[1] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3] The PEGylated lipid is crucial for controlling particle size and providing a hydrophilic shield to reduce clearance by the immune system. However, concerns about the potential for immunogenic reactions to polyethylene (B3416737) glycol (PEG) have prompted research into alternatives.[4]

This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing Polysorbate 80 (PS-80) as a substitute for traditional PEGylated lipids. It is hypothesized that the "80" in "80-O18" refers to Polysorbate 80. The "O18" designation remains unclear from publicly available information and may refer to a specific component, such as the oleic acid tail in Polysorbate 80, or a proprietary ionizable lipid. The following protocols are based on a formulation utilizing Polysorbate 80, which has been shown to produce stable and effective LNPs for mRNA delivery.[5] Polysorbate 80 is a non-ionic surfactant and emulsifier derived from polyethoxylated sorbitan (B8754009) and oleic acid, and it is widely used in pharmaceutical formulations.[6][7]

These PS-80 containing LNPs have been shown to alter biodistribution, potentially enhancing delivery to immune-relevant organs like the spleen, and may offer improved stability.[6][5]

Materials and Equipment

Lipids and Reagents
Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr) or a T-junction mixer

  • Syringe pumps

  • Vials and syringes

  • Dynamic Light Scattering (DLS) instrument for size, polydispersity index (PDI), and zeta potential measurement

  • Fluorometer and Quant-iT RiboGreen assay kit (or similar) for mRNA quantification and encapsulation efficiency

  • Dialysis cassettes or tangential flow filtration (TFF) system for buffer exchange

  • Sterile filters (0.22 µm)

  • Standard laboratory equipment (vortexer, centrifuge, pipettes, etc.)

Experimental Protocols

Preparation of Lipid Stock Solution

The lipid components are first dissolved in ethanol to create a stock solution.

Protocol:

  • Bring all lipids to room temperature.

  • Prepare individual stock solutions of the ionizable lipid, DSPC, and cholesterol in absolute ethanol. Gentle heating may be required for complete dissolution.

  • Based on the desired molar ratio, combine the individual lipid stock solutions and Polysorbate 80 into a single ethanol solution. A well-documented molar ratio for a PS-80 LNP formulation is 52:8:37:3 (DLin-MC3-DMA:DSPC:Cholesterol:PS-80) .[5]

  • For this specific ratio, prepare a total lipid concentration of 50 mM in ethanol.[5]

  • Vortex the final lipid mixture to ensure homogeneity.

Preparation of Aqueous mRNA Solution

The mRNA is diluted in an acidic aqueous buffer to facilitate encapsulation.

Protocol:

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA to the desired concentration (e.g., 200 µg/mL) in a 10 mM sodium acetate buffer at pH 4.5.[5]

  • Keep the mRNA solution on ice until use.

Lipid Nanoparticle Formulation using Microfluidics

The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed using a microfluidic system to induce LNP self-assembly.

Protocol:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

  • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1 .[5]

  • Set the total flow rate to 12 mL/min .[5]

  • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and encapsulate the mRNA, forming LNPs.

  • The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA, should be targeted. A ratio of 14 has been used successfully.[5]

  • Collect the resulting LNP dispersion.

Downstream Processing: Dialysis and Sterilization

The newly formed LNPs are in an ethanol-containing acidic buffer. The buffer needs to be exchanged to a physiological pH, and the ethanol removed.

Protocol:

  • Immediately after formation, dilute the LNP suspension with 1x PBS (pH 7.4) to reduce the ethanol concentration. For formulations intended for cryopreservation, this dilution can be done with a PBS solution containing a cryoprotectant like sucrose (e.g., 10% w/v).[5]

  • Transfer the diluted LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).

  • Perform dialysis against 1x PBS (pH 7.4) at 4°C with several buffer changes over 24 hours to remove ethanol and raise the pH.

  • Alternatively, for larger volumes, a tangential flow filtration (TFF) system can be used for buffer exchange.

  • After dialysis, recover the LNP suspension.

  • For in vitro and in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[5]

Characterization of this compound (PS-80) LNPs

Accurate characterization is critical to ensure the quality and consistency of the LNP formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Methodology:

  • Instrumentation: Dynamic Light Scattering (DLS).

  • Protocol:

    • Dilute a small aliquot of the final LNP suspension in 1x PBS.

    • Measure the hydrodynamic diameter (particle size) and PDI.

    • For zeta potential, dilute the sample in a low ionic strength buffer (e.g., 0.1x PBS) to get an accurate reading of the surface charge.

    • Perform measurements in triplicate.

mRNA Encapsulation Efficiency

Methodology:

  • Assay: Quant-iT RiboGreen assay or a similar fluorescence-based assay.

  • Protocol:

    • Prepare two sets of samples from the LNP formulation.

    • In the first set, measure the amount of free, unencapsulated mRNA.

    • In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure the total mRNA content.

    • The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

The following tables summarize expected quantitative data for PS-80 LNP formulations based on published literature.[5]

Table 1: Formulation Parameters for PS-80 LNP Synthesis

ParameterValueReference
Lipid Molar Ratio (Ionizable:DSPC:Chol:PS-80)52:8:37:3[5]
Total Lipid Concentration in Ethanol50 mM[5]
mRNA Concentration in Aqueous Buffer200 µg/mL[5]
Aqueous Buffer10 mM Sodium Acetate, pH 4.5[5]
Flow Rate Ratio (Aqueous:Organic)3:1[5]
Total Flow Rate12 mL/min[5]
N/P Ratio14[5]

Table 2: Physicochemical Characteristics of PS-80 LNPs

CharacteristicTypical Value
Particle Size (Z-average diameter)80 - 120 nm
Polydispersity Index (PDI)< 0.2
Zeta PotentialNear-neutral at pH 7.4
Encapsulation Efficiency> 90%

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipids Lipid Mixture (Ionizable, DSPC, Cholesterol, PS-80) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing Organic Phase mRNA mRNA in Acidic Buffer (pH 4.5) mRNA->Mixing Aqueous Phase Dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) Mixing->Dialysis LNP Dispersion Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP Final PS-80 LNP Formulation Sterilization->Final_LNP DLS DLS (Size, PDI, Zeta Potential) RiboGreen RiboGreen Assay (Encapsulation Efficiency) Final_LNP->DLS Final_LNP->RiboGreen

Caption: Workflow for this compound (Polysorbate 80) Lipid Nanoparticle Formulation.

LNP_Structure cluster_lipids Lipid Bilayer center mRNA Core l1 Ionizable Lipid l2 DSPC l3 Cholesterol ps80 Polysorbate 80 l1->ps80 l2->ps80 l3->ps80

Caption: Conceptual Structure of an this compound (Polysorbate 80) LNP.

References

Application Notes and Protocols for Protein Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protein Encapsulation Strategies for Therapeutic Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The encapsulation of therapeutic proteins into nanocarriers is a critical strategy to enhance their stability, control their release, and improve their bioavailability. Various materials and methods have been developed to protect proteins from degradation, reduce immunogenicity, and enable targeted delivery. These application notes provide an overview of common techniques and materials used for protein encapsulation, including detailed experimental protocols and data presentation guidelines. While the specific term "80-O18" does not correspond to a well-documented material for protein encapsulation in the scientific literature, this document focuses on widely used and characterized systems such as polymeric nanoparticles and lipid-based carriers. Polysorbate 80 (Tween 80) is a common surfactant used in these formulations to improve stability and prevent aggregation.

I. Materials for Protein Encapsulation

Several types of biocompatible and biodegradable materials are employed for protein encapsulation. The choice of material depends on the specific protein, the desired release profile, and the route of administration.

  • Poly(lactic-co-glycolic acid) (PLGA) and its copolymers: PLGA is a widely used FDA-approved polymer for drug delivery due to its biodegradability and biocompatibility.[1][2] By adjusting the ratio of lactic acid to glycolic acid and the polymer molecular weight, the degradation rate and drug release can be tailored.[3]

  • PLGA-Poly(ethylene glycol) (PLGA-PEG) Copolymers: The inclusion of hydrophilic PEG segments in PLGA copolymers can improve the physicochemical and biological properties of the resulting nanoparticles.[1] PEGylation helps to reduce opsonization and prolong circulation time.[2]

  • Chitosan (B1678972): A natural polysaccharide derived from chitin, chitosan is biocompatible, biodegradable, and has mucoadhesive properties, making it suitable for various delivery routes.[4]

  • Lipid-Based Nanoparticles (LNPs): LNPs, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are effective for encapsulating both hydrophilic and lipophilic molecules.[5] They are composed of physiologically tolerated lipids, which minimizes the risk of toxicity.[5]

II. Experimental Protocols

This section details common methods for encapsulating proteins within polymeric and lipid-based nanoparticles.

A. Protocol 1: Protein Encapsulation in PLGA Nanoparticles using Double Emulsion (w/o/w) Solvent Evaporation

This method is suitable for encapsulating hydrophilic proteins.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Chloroform

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Protein to be encapsulated

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Aqueous Phase (w1): Dissolve the protein in an appropriate aqueous buffer (e.g., PBS).

  • Organic Phase (o): Dissolve a specific amount of PLGA in a water-immiscible organic solvent like dichloromethane.[6]

  • Primary Emulsion (w1/o): Add the aqueous protein solution to the organic PLGA solution. Emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.

  • Secondary Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA). Homogenize or sonicate again to form a double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated protein.

  • Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.

B. Protocol 2: Protein Encapsulation in Chitosan Nanoparticles using Ionic Gelation

This method relies on the electrostatic interaction between the positively charged chitosan and a negatively charged crosslinking agent.

Materials:

  • Chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Protein to be encapsulated

  • Deionized water

Procedure:

  • Chitosan Solution: Dissolve chitosan in a dilute acetic acid solution. The pH should be adjusted to be below the pKa of chitosan's amino groups (around 6.5) to ensure it is positively charged.

  • Protein Addition: Add the protein to the chitosan solution and stir gently.

  • TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-protein solution under constant magnetic stirring at room temperature.[4] Nanoparticles will form spontaneously due to ionic cross-linking.

  • Incubation: Continue stirring for a defined period (e.g., 30 minutes) to allow for complete nanoparticle formation.[4]

  • Nanoparticle Collection and Washing: Centrifuge the suspension to collect the nanoparticles and wash them with deionized water.

  • Lyophilization: Lyophilize the nanoparticles for storage.

C. Protocol 3: Protein Encapsulation in Lipid Nanoparticles (LNPs) by Microfluidic Mixing

This technique offers precise control over nanoparticle size and distribution.[7]

Materials:

  • Ionizable lipid

  • Helper lipids (e.g., DSPC, cholesterol)

  • PEG-lipid

  • Ethanol (B145695)

  • Protein in an aqueous buffer (e.g., sodium acetate (B1210297) buffer)

  • Microfluidic mixing device

Procedure:

  • Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol to prepare a lipid stock solution.[8]

  • Aqueous Phase Preparation: Prepare a solution of the protein in an acidic aqueous buffer (e.g., sodium acetate, pH 4-5).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous protein solution into separate syringes and pump them through a microfluidic mixing chip at controlled flow rates.[7] The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the protein.

  • Dilution and Neutralization: The resulting LNP suspension is immediately diluted with a neutral buffer (e.g., PBS) to raise the pH and stabilize the particles.[8]

  • Purification: Remove the ethanol and unencapsulated protein by dialysis or tangential flow filtration.

  • Sterilization and Storage: Sterilize the LNP suspension by passing it through a 0.22 µm filter and store at an appropriate temperature.

III. Characterization of Protein-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the encapsulated protein.

ParameterMethodTypical Values/Observations
Particle Size and PDI Dynamic Light Scattering (DLS)Size typically ranges from 10-1000 nm.[9] A low Polydispersity Index (PDI) (<0.3) indicates a monodisperse population.
Zeta Potential Electrophoretic Light ScatteringIndicates surface charge and stability. Values between -30 mV and +30 mV are common. The magnitude of the zeta potential can influence circulation time and cellular uptake.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Provides information on the shape and surface characteristics of the nanoparticles. Particles are often observed to be spherical and smooth.[10]
Encapsulation Efficiency (EE) Indirect or Direct QuantificationEE (%) = [(Total Protein - Free Protein) / Total Protein] x 100. Free protein in the supernatant is quantified by methods like Bradford or BCA assay. Efficiencies can range from 25% to over 90% depending on the method and materials.[6][11]
In Vitro Release Dialysis or Sample and SeparateThe release profile is typically characterized by an initial burst release followed by a sustained release phase.[6] The kinetics can be modulated by altering the polymer composition.[2]

IV. Visualizations

Experimental Workflow for Double Emulsion (w/o/w) Method

G cluster_prep Preparation cluster_emulsion Emulsification cluster_final Final Steps A Aqueous Protein Solution (w1) C Primary Emulsion (w1/o) A->C B PLGA in Organic Solvent (o) B->C E Double Emulsion (w1/o/w2) C->E D Aqueous Surfactant Solution (w2) D->E F Solvent Evaporation E->F G Nanoparticle Collection (Centrifugation) F->G H Washing G->H I Lyophilization H->I J Final Product: Protein-loaded Nanoparticles I->J

Caption: Workflow for protein encapsulation using the double emulsion solvent evaporation method.

Logical Relationship of Nanoparticle Characterization

G cluster_formulation Formulation cluster_physicochemical Physicochemical Properties cluster_performance Performance Evaluation A Protein-Loaded Nanoparticles B Size & PDI (DLS) A->B C Zeta Potential (ELS) A->C D Morphology (TEM/SEM) A->D E Encapsulation Efficiency A->E F In Vitro Release Profile A->F

Caption: Key characterization parameters for protein-loaded nanoparticles.

The successful encapsulation of proteins requires careful selection of materials and optimization of the formulation process. The protocols and characterization methods outlined in these application notes provide a foundation for researchers and drug development professionals to design and evaluate effective protein delivery systems. While the identity of "this compound" remains unclear, the principles and techniques described herein are broadly applicable to the field of protein encapsulation.

References

Step-by-Step Guide for 80-O18 Lipid Nanoparticle (LNP) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, exemplified by their critical role in mRNA-based vaccines. The precise composition of these LNPs is paramount to their success, influencing encapsulation efficiency, particle size, stability, and the ultimate efficacy of the therapeutic payload. A key component in many LNP formulations is the ionizable cationic lipid, which is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.

This document provides a detailed guide for the preparation of Lipid Nanoparticles utilizing the ionizable cationic lipid 80-O18 . This compound, chemically known as N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester, is a lipidoid that has been identified for its potential in promoting high cellular uptake and efficient delivery of cargo in vitro.[1][2][3]

These protocols are intended for research purposes and are designed to be adaptable for various nucleic acid payloads such as mRNA, siRNA, or plasmid DNA. The primary method detailed here is microfluidic mixing, which offers superior control over particle characteristics and high reproducibility.

Core Components of LNP Formulations

A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (this compound): At a low pH, this lipid is positively charged, enabling it to complex with the negatively charged nucleic acid backbone. At physiological pH, it becomes near-neutral, reducing potential toxicity.[4]

  • Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated lipid that provides structural integrity to the nanoparticle.[5]

  • Cholesterol: This structural lipid modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP.[5]

  • PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol-conjugated lipid helps to control the particle size during formulation and provides a hydrophilic shield that reduces aggregation and opsonization, thereby increasing circulation time in vivo.[6]

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol (B145695) for subsequent mixing.

Materials:

  • This compound (CAS: 1638334-27-6)[1]

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • 200 Proof Ethanol, USP grade

Procedure:

  • This compound Stock: Prepare a 50 mg/mL solution of this compound in 200 proof ethanol.[1] Vortex until fully dissolved.

  • DSPC Stock: Prepare a 10 mg/mL solution of DSPC in 200 proof ethanol. Gentle heating (up to 65°C) may be required for complete dissolution.

  • Cholesterol Stock: Prepare a 10 mg/mL solution of cholesterol in 200 proof ethanol. Heating (up to 65°C) is typically necessary. Ensure the solution remains warm during handling to prevent precipitation.

  • DMG-PEG 2000 Stock: Prepare a 10 mg/mL solution of DMG-PEG 2000 in 200 proof ethanol.

  • Storage: Store all lipid stock solutions at -20°C in airtight containers.

Protocol 2: Preparation of Combined Lipid Mixture

Objective: To create a single lipid mixture in ethanol containing all lipid components at the desired molar ratio.

Procedure:

  • Bring all lipid stock solutions to room temperature. If any precipitation is observed in the cholesterol stock, warm it until fully redissolved.

  • In a sterile tube, combine the lipid stock solutions according to the volumes specified in Table 1 to achieve the desired molar ratio.

  • Vortex the combined lipid mixture thoroughly to ensure homogeneity.

Protocol 3: Preparation of Nucleic Acid Solution

Objective: To prepare the nucleic acid payload in a low pH buffer to facilitate LNP formation.

Materials:

  • Nucleic acid (e.g., mRNA, siRNA)

  • Citrate buffer (50 mM, pH 4.0) or Acetate buffer (50 mM, pH 5.0)

  • Nuclease-free water

Procedure:

  • Dilute the nucleic acid stock to the desired concentration (e.g., 0.1 - 0.5 mg/mL) using the low pH buffer.

  • Ensure the solution is well-mixed and stored on ice until use.

Protocol 4: LNP Formulation via Microfluidic Mixing

Objective: To form LNPs by the rapid and controlled mixing of the lipid and nucleic acid solutions.

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr® Benchtop)

  • Syringe pumps

  • Microfluidic cartridge

Procedure:

  • System Priming: Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.

  • Loading: Load the combined lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.

  • Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

  • Initiate Mixing: Start the syringe pumps to initiate the mixing process within the microfluidic cartridge. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids and the encapsulation of the nucleic acid.

  • Collection: Collect the LNP solution from the outlet of the microfluidic device. The solution will appear as a milky, translucent suspension.

Protocol 5: Downstream Processing and Characterization

Objective: To purify and concentrate the LNP formulation and to characterize its key physicochemical properties.

Procedure:

  • Dilution and Neutralization: Immediately dilute the collected LNP solution with a neutral buffer, such as phosphate-buffered saline (PBS, pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.

  • Purification and Concentration: Use tangential flow filtration (TFF) with a 100 kDa molecular weight cut-off membrane to remove ethanol, unencapsulated nucleic acid, and to concentrate the LNP formulation. Diafilter against PBS (pH 7.4).

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.

    • Zeta Potential: Measure using Electrophoretic Light Scattering (ELS) to determine the surface charge of the LNPs at neutral pH.

Data Presentation

Table 1: Example Lipid Molar Ratios and Stock Solution Volumes for 1 mL of Combined Lipid Mixture

Lipid ComponentMolar Ratio (%)Molecular Weight ( g/mol )Stock Conc. (mg/mL)Volume to Add (µL)
This compound 50.0751.350.0375.6
DSPC 10.0790.210.0197.5
Cholesterol 38.5386.710.0372.3
DMG-PEG 2000 1.5~250910.094.1
Ethanol ---to 1000 µL

Table 2: Typical Formulation Parameters and Expected LNP Characteristics

ParameterTypical Value / Range
Flow Rate Ratio (Aqueous:Organic) 3:1
Total Flow Rate (TFR) 2 - 20 mL/min
Particle Size (Z-average) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)

Visualizations

LNP_Structure cluster_core Hydrophobic Core cluster_shell Lipid Bilayer This compound This compound Nucleic Acid Nucleic Acid This compound->Nucleic Acid DSPC DSPC Cholesterol Cholesterol PEG-Lipid PEG-Lipid

Caption: General structure of an this compound Lipid Nanoparticle.

LNP_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing cluster_qc Quality Control lipid_stock Lipid Stocks (this compound, DSPC, Chol, PEG) in Ethanol microfluidics Microfluidic Mixing (Rapid Self-Assembly) lipid_stock->microfluidics Organic Phase na_stock Nucleic Acid Stock in Low pH Buffer na_stock->microfluidics Aqueous Phase purification Purification & Concentration (TFF/Diafiltration) microfluidics->purification Crude LNPs filtration Sterile Filtration purification->filtration characterization Characterization (Size, PDI, EE%) filtration->characterization final_product Final this compound LNP Formulation characterization->final_product

Caption: Experimental workflow for this compound LNP preparation.

References

Application Notes & Protocols: Utilizing 8-Oxo-Guanine for Targeted Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-oxo-7,8-dihydroguanine (8-oxo-Gua), a common product of oxidative DNA and RNA damage, is specifically recognized by cellular machinery, most notably the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2][3] This specific molecular recognition presents a novel, albeit currently theoretical, opportunity for targeted protein delivery. By conjugating a protein of interest to an 8-oxo-Guanine moiety, it may be possible to facilitate its uptake and delivery to cells exhibiting high levels of oxidative stress and, consequently, upregulated 8-oxo-Guanine binding proteins. This application note provides a conceptual framework and detailed, hypothetical protocols for the synthesis of an 8-oxo-Guanine-protein conjugate and its application in targeted protein delivery.

The central hypothesis is that an 8-oxo-Guanine conjugate will be recognized and bound by proteins that have a natural affinity for this oxidized nucleobase, such as OGG1 or other RNA-binding proteins that preferentially interact with 8-oxoG-modified RNAs.[4] This interaction could potentially trigger cellular uptake and influence the intracellular trafficking of the conjugated protein.

Core Concepts and Potential Mechanisms

The proposed delivery strategy hinges on the specific biological interactions of 8-oxo-Guanine. In cells under oxidative stress, the levels of 8-oxo-Guanine in nucleic acids increase.[3] The cell responds by upregulating repair mechanisms, including the expression of OGG1.[2] Furthermore, it has been shown that OGG1, in the presence of the free 8-oxo-Guanine base, can interact with and activate the small GTPase Rac1, linking DNA repair to cellular signaling pathways.[1] This suggests that an 8-oxo-Guanine-protein conjugate could not only be targeted to specific proteins but might also modulate cellular signaling.

The cellular uptake of such a conjugate is hypothesized to occur via endocytosis, a common mechanism for the internalization of molecules and nanoparticles.[5][6] The specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated) may be influenced by the nature of the protein conjugate and the cell type.[5][6]

Experimental Protocols

Herein, we outline a series of protocols to achieve the synthesis of an 8-oxo-Guanine-protein conjugate and to assess its delivery into target cells. These protocols are based on established chemical and biological techniques.

Protocol 1: Synthesis of an Amine-Reactive 8-Oxo-Guanine Derivative

To conjugate 8-oxo-Guanine to a protein, it must first be functionalized with a reactive group that can form a stable covalent bond with amino acid side chains, such as the primary amines of lysine (B10760008) residues. This protocol describes a conceptual pathway for creating an N-hydroxysuccinimide (NHS) ester of 8-oxo-Guanine.

Materials:

Methodology:

  • Protection of the 5'-Hydroxyl Group: React 8-oxo-Guanosine with DMT-Cl in pyridine to protect the 5'-hydroxyl group. This is a standard procedure in nucleoside chemistry, similar to the initial steps in phosphoramidite (B1245037) synthesis.[7][8]

  • Introduction of a Carboxylic Acid Linker: React the 5'-O-DMT-8-oxo-Guanosine with succinic anhydride in the presence of a base (e.g., pyridine) to attach a succinyl linker to the 2' or 3' hydroxyl group of the ribose sugar.

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of the succinyl linker is then activated to form an NHS ester. This is achieved by reacting the succinylated 8-oxo-Guanosine with DCC and NHS in an appropriate solvent like DMF or DCM.[9]

  • Deprotection and Purification: The DMT protecting group is removed using a mild acid (e.g., trichloroacetic acid). The final amine-reactive 8-oxo-Guanine-NHS ester is then purified by silica gel chromatography.

Protocol 2: Conjugation of 8-Oxo-Guanine-NHS Ester to a Target Protein

This protocol details the conjugation of the synthesized 8-oxo-Guanine-NHS ester to a protein of interest (e.g., a therapeutic enzyme, an antibody).

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 8-oxo-Guanine-NHS ester (from Protocol 1) dissolved in DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

  • Protein Preparation: Prepare the target protein at a concentration of 2-10 mg/mL in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure that lysine residues are deprotonated and reactive.[9]

  • Conjugation Reaction: Add the 8-oxo-Guanine-NHS ester solution to the protein solution while gently stirring. The molar ratio of the NHS ester to the protein should be optimized to achieve the desired degree of labeling. A starting point could be a 10:1 to 20:1 molar excess of the NHS ester.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching solution to react with any unreacted NHS ester.

  • Purification: Remove the unreacted 8-oxo-Guanine and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The protein-conjugate will elute in the void volume.[10]

  • Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm the integrity of the protein.

Protocol 3: In Vitro Assessment of Protein Delivery

This protocol describes how to test the delivery of the 8-oxo-Guanine-protein conjugate into cultured cells.

Materials:

  • Target cells (e.g., a cell line known to have high levels of OGG1 or a cancer cell line under induced oxidative stress)

  • Control cells (e.g., the same cell line with OGG1 knocked down)

  • 8-oxo-Guanine-protein conjugate (labeled with a fluorescent dye for visualization, if necessary)

  • Unconjugated protein (as a negative control)

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Seeding: Seed the target and control cells in appropriate culture plates (e.g., 24-well plates or plates with coverslips for microscopy).

  • Treatment: Once the cells have adhered, treat them with varying concentrations of the 8-oxo-Guanine-protein conjugate and the unconjugated protein control. A concentration range of 1-10 µM is a reasonable starting point.

  • Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours).

  • Washing: After incubation, wash the cells thoroughly with PBS to remove any conjugate that is not internalized.

  • Analysis:

    • Fluorescence Microscopy: If the protein is fluorescently labeled, visualize the cellular uptake using a fluorescence microscope.

    • Flow Cytometry: Quantify the cellular uptake by analyzing the fluorescence intensity of the cell population using a flow cytometer.

    • Western Blot: To confirm the delivery of the intact protein, lyse the cells and perform a Western blot using an antibody against the target protein.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data from the proposed experiments.

Table 1: Optimization of 8-Oxo-Guanine-Protein Conjugation

Molar Ratio (8-oxo-G-NHS:Protein)Degree of Labeling (moles 8-oxo-G / mole Protein)Protein Recovery (%)
5:1Experimental DataExperimental Data
10:1Experimental DataExperimental Data
20:1Experimental DataExperimental Data
50:1Experimental DataExperimental Data

Table 2: Cellular Uptake of 8-Oxo-Guanine-Protein Conjugate

Treatment GroupConcentration (µM)Incubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)% of Positive Cells
Unconjugated Protein1024Experimental DataExperimental Data
8-oxo-G-Protein Conjugate124Experimental DataExperimental Data
8-oxo-G-Protein Conjugate524Experimental DataExperimental Data
8-oxo-G-Protein Conjugate1024Experimental DataExperimental Data
8-oxo-G-Protein Conjugate (OGG1 Knockdown cells)1024Experimental DataExperimental Data

Visualizations

The following diagrams illustrate the conceptual workflows and pathways described in these application notes.

G cluster_synthesis Protocol 1: Synthesis of Amine-Reactive 8-Oxo-Guanine cluster_conjugation Protocol 2: Protein Conjugation cluster_delivery Protocol 3: Cellular Delivery A 8-oxo-Guanosine B 5'-O-DMT-8-oxo-Guanosine A->B DMT-Cl C Succinylated 8-oxo-Guanosine B->C Succinic Anhydride D 8-Oxo-Guanine-NHS Ester C->D DCC, NHS E Target Protein F 8-Oxo-Guanine-Protein Conjugate E->F pH 7.2-8.5 D_clone 8-Oxo-Guanine-NHS Ester D_clone->F G Incubate with Cells H Cellular Uptake G->H I Analysis (Microscopy, Flow Cytometry) H->I F_clone 8-Oxo-Guanine-Protein Conjugate F_clone->G

Caption: Experimental workflow for the synthesis and testing of 8-oxo-Guanine-protein conjugates.

G cluster_pathway Hypothesized Cellular Uptake and Signaling Pathway A 8-Oxo-Guanine- Protein Conjugate B Cell Surface Receptor? (e.g., OGG1-interacting protein) A->B Binding C Endocytosis B->C D Endosome C->D E Release into Cytoplasm D->E F Delivered Protein (Exerts Function) E->F G 8-Oxo-Guanine Moiety E->G H OGG1 G->H Interaction I Rac1 Activation H->I J Downstream Signaling (e.g., ROS production) I->J

Caption: Hypothesized mechanism of cellular uptake and subsequent signaling activation.

Disclaimer: The application of 8-oxo-Guanine for protein delivery is a theoretical concept. The protocols and pathways described are based on established methodologies in related fields and are intended to serve as a starting point for research and development. The feasibility and efficiency of this approach have yet to be experimentally validated.

References

Application Note and Protocol for Highly Efficient Transfection of Chemically Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "80-O18" does not correspond to a standard, publicly documented chemical modification or component used in mRNA transfection. It may be a proprietary name for a lipid or another reagent not widely cited in scientific literature. This document, therefore, provides a comprehensive protocol based on state-of-the-art, commonly used technologies for the transfection of chemically modified mRNA, which is the current standard for achieving high efficiency and low immunogenicity in research and therapeutic applications.

Introduction

Messenger RNA (mRNA) has emerged as a powerful tool in drug development and biomedical research, enabling the transient expression of virtually any protein in a target cell population.[1] The applications are vast, ranging from vaccines and cancer immunotherapy to protein replacement therapies and gene editing.[1][2][3] The success of mRNA-based platforms, highlighted by the rapid development of COVID-19 vaccines, relies on two key technological pillars: the chemical modification of the mRNA molecule to enhance its stability and reduce innate immune recognition, and the use of advanced delivery systems, such as lipid nanoparticles (LNPs), to protect the mRNA and facilitate its entry into cells.[][5][6]

This application note provides detailed protocols for the synthesis of modified mRNA, its encapsulation into lipid nanoparticles, and subsequent transfection into cultured cells for robust protein expression.

Principles of Modified mRNA and Lipid Nanoparticle Delivery

Chemical Modification of mRNA

Standard, unmodified single-stranded mRNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), leading to an inflammatory response and inhibition of translation.[7][8] To circumvent this, nucleosides within the mRNA sequence are replaced with modified versions during in vitro transcription (IVT).

Key modifications include:

  • N1-methylpseudouridine (m1Ψ): Replacing uridine (B1682114) with m1Ψ has been shown to significantly reduce immune stimulation and substantially increase translation efficiency.[6][9] This is the modification used in the FDA-approved COVID-19 mRNA vaccines.[6]

  • 5-methylcytidine (m5C) and Pseudouridine (Ψ): These are other common modifications that lower immunogenicity and improve translation.[10]

Beyond the coding sequence, structural elements of the mRNA are optimized to maximize protein production. These include the 5' cap, 5' and 3' untranslated regions (UTRs), and the poly(A) tail, all of which are critical for mRNA stability and translation initiation.[10][11]

Lipid Nanoparticle (LNP) Delivery System

Due to its size and negative charge, naked mRNA does not efficiently cross the cell membrane.[12] Lipid nanoparticles are the leading delivery platform for mRNA therapeutics.[][13] They are typically composed of four main components that self-assemble with mRNA to form a particle that protects the mRNA from degradation and facilitates cellular uptake.[][14]

  • Ionizable Cationic Lipid: This lipid is positively charged at a low pH (during formulation) to enable electrostatic interaction with the negatively charged mRNA backbone. At physiological pH (~7.4), it becomes nearly neutral, reducing toxicity.[2][]

  • Phospholipid (e.g., DOPE or DSPC): A helper lipid that provides structural integrity to the nanoparticle.[13][14]

  • Cholesterol: Another structural component that stabilizes the nanoparticle.[13][14]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic layer on the surface of the LNP. This layer prevents aggregation and reduces opsonization (tagging for clearance by the immune system), thereby increasing circulation time in vivo.[12]

Experimental Protocols

Protocol for Modified mRNA Synthesis via In Vitro Transcription (IVT)

This protocol outlines the steps for generating a modified mRNA transcript from a linearized DNA template.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonuclease (RNase) Inhibitor

  • NTP solution mix (ATP, GTP, CTP, and N1-methylpseudouridine-5'-Triphosphate)

  • Cap analog (e.g., Anti-Reverse Cap Analog, ARCA)

  • DNase I, RNase-free

  • Transcription buffer

  • Nuclease-free water

Procedure:

  • Set up the IVT reaction at room temperature in an RNase-free environment. For a 20 µL reaction, combine the following in order:

    • Nuclease-free water (to final volume of 20 µL)

    • 10x Transcription Buffer (2 µL)

    • Linearized DNA template (0.8-1 µg)[15]

    • NTP/m1Ψ mix (1.5 µL of 150 mM stock)[15]

    • Cap Analog (as per manufacturer's recommendation)

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (1 µL)[15]

  • Mix gently by pipetting and incubate at 37°C for 2-3 hours.[15]

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-20 minutes.

  • Proceed immediately to mRNA purification.

Protocol for mRNA Purification

Purification is essential to remove residual DNA, enzymes, and unincorporated nucleotides.

Materials:

  • GenElute™ mRNA Miniprep Kit or similar silica-based column purification kit

  • Lithium Chloride (LiCl) precipitation solution (optional)

  • Nuclease-free water and buffers

Procedure (using a column-based kit):

  • Follow the manufacturer's protocol for the chosen mRNA purification kit. This typically involves:

    • Binding the mRNA to a silica (B1680970) membrane in the presence of a high-salt buffer.

    • Washing the membrane with wash buffers to remove impurities.

    • Eluting the purified mRNA with nuclease-free water or a low-salt elution buffer.

  • Assess the quality and concentration of the purified mRNA:

    • Measure the concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

    • Verify the integrity of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis.

Protocol for mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating the modified mRNA using a microfluidic device. This method allows for rapid and reproducible mixing to form uniform nanoparticles.

Materials:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Lipid mixture in ethanol (B145695): Ionizable lipid, DSPC, Cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[13]

  • Purified modified mRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[12][16]

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid phase by dissolving the four lipid components in absolute ethanol.

  • Prepare the aqueous phase by diluting the purified mRNA in the acidic citrate buffer.[12]

  • Set up the microfluidic mixer according to the manufacturer's instructions, typically with a 3:1 aqueous-to-organic phase flow rate ratio.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Start the flow to mix the two phases. The rapid change in polarity as the ethanol solution is diluted by the aqueous buffer causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.[]

  • Collect the resulting LNP solution.

  • Perform solvent exchange and concentration via dialysis or tangential flow filtration against PBS (pH 7.4) to remove the ethanol and raise the pH.

  • Sterile-filter the final mRNA-LNP formulation through a 0.22 µm filter.[17]

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol for In Vitro Transfection of Cultured Cells

This protocol is for a 24-well plate format and can be scaled accordingly.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • mRNA-LNP formulation

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.[18] For HEK293 cells, this is typically 5 x 10^4 cells per well.[19]

  • Transfection:

    • On the day of transfection, gently remove the culture medium from the cells.

    • Prepare the transfection medium by diluting the mRNA-LNP formulation in fresh, complete cell culture medium to the desired final mRNA concentration (e.g., 500-800 ng per well for a 24-well plate).[18]

    • Add the transfection medium to the cells.[17]

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period. Protein expression from mRNA typically peaks between 6 and 24 hours post-transfection.[18][20]

  • Analysis: After incubation, analyze the cells for protein expression using the appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase, or Western blot/ELISA for other proteins).

Data Presentation

Table 1: Typical Characteristics of mRNA Lipid Nanoparticles

ParameterTypical ValueMethod of Analysis
Hydrodynamic Size 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering

Table 2: Example Transfection Conditions and Expected Efficiency

Cell LinemRNA per well (24-well)Transfection ReagentExpected Efficiency (GFP+)
HEK293 0.5 - 1.0 µgmRNA-LNP> 90%
HeLa 0.5 - 1.0 µgmRNA-LNP> 80%
Primary Dendritic Cells 1.0 - 1.5 µgmRNA-LNP> 70%[20]
Human Fibroblasts 2.0 µgRNAfection ReagentVaries (used for reprogramming)[21]

Note: Efficiency is highly dependent on cell type, cell health, and LNP formulation.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_formulation Formulation & Characterization cluster_application Application & Analysis dna_template Linearized DNA Template ivt In Vitro Transcription (with modified NTPs) dna_template->ivt purification mRNA Purification ivt->purification lnp_formulation mRNA-LNP Formulation purification->lnp_formulation characterization LNP Characterization (Size, PDI, EE) lnp_formulation->characterization transfection In Vitro Transfection lnp_formulation->transfection cell_culture Cell Seeding cell_culture->transfection analysis Protein Expression Analysis (e.g., Luciferase) transfection->analysis

Caption: Experimental workflow for modified mRNA transfection.

Cellular Uptake and Translation Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm lnp mRNA-LNP endosome Endosome lnp->endosome Caveolae-mediated Endocytosis escape Endosomal Escape endosome->escape mrna Modified mRNA escape->mrna ribosome Ribosome (Translation) mrna->ribosome protein Synthesized Therapeutic Protein ribosome->protein

Caption: Cellular mechanism of mRNA-LNP uptake and translation.

References

Application Notes and Protocols for the Characterization of 80-O18 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1] The critical component driving the efficacy of these delivery systems is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[2] 80-O18 is an ionizable cationic lipid that has been effectively used in the formulation of LNPs for in vitro applications, demonstrating high cellular uptake and functional delivery.[3][4]

A comprehensive characterization of LNPs is crucial to ensure their quality, reproducibility, and in vivo performance.[2] Critical Quality Attributes (CQAs) such as particle size, polydispersity, surface charge, morphology, and encapsulation efficiency must be rigorously evaluated.[5] This document provides detailed application notes and experimental protocols for the key techniques used to characterize LNPs formulated with the ionizable lipid this compound.

LNP Formulation with this compound

LNPs are typically composed of four lipid components that self-assemble with a nucleic acid cargo in an aqueous environment.[6][7] The ionizable lipid this compound is positively charged at a low pH (e.g., pH 4), which facilitates its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA.[2] As the pH is raised to a physiological level (pH 7.4), the this compound lipid becomes largely neutral, leading to a stable and relatively neutral particle surface.[2][6]

Table 1: Example Formulation of this compound LNPs for mRNA Delivery

ComponentMolar Ratio (%)Role in Formulation
This compound (Ionizable Lipid) 50Encapsulates nucleic acid and facilitates endosomal escape.[2][7]
DSPC (Helper Lipid) 10Provides structural stability to the LNP.[7]
Cholesterol 38.5Modulates bilayer fluidity and stability.[7]
PEG-Lipid 1.5Controls particle size and prevents aggregation.[6]

Size, Polydispersity, and Zeta Potential Analysis

Application Note: Dynamic Light Scattering (DLS) & Zeta Potential

Dynamic Light Scattering (DLS) is a fundamental technique used to determine the hydrodynamic diameter (often reported as the Z-average size) and the polydispersity index (PDI) of LNPs in solution.[8][9] The PDI is a measure of the heterogeneity of particle sizes in the sample; a value below 0.2 is generally considered indicative of a monodisperse population suitable for therapeutic applications.[2]

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface. It is a critical indicator of colloidal stability, as a sufficiently high surface charge can prevent particle aggregation.[2] For LNPs, zeta potential is also indicative of the charge state of the ionizable lipid at a given pH.

Experimental Workflow: DLS and Zeta Potential

DLS_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep Dilute LNP Sample in 1X PBS (pH 7.4) Transfer Transfer 1 mL to Disposable Cuvette Load Load Cuvette into Zetasizer Instrument Transfer->Load Equilibrate Equilibrate at 25°C for 2 minutes Load->Equilibrate Run Perform Measurement (Backscatter, Automatic Attenuation) Equilibrate->Run Analyze Analyze Correlation Function to obtain Size and PDI Run->Analyze Zeta Measure Electrophoretic Mobility to determine Zeta Potential Run->Zeta

Caption: DLS and Zeta Potential experimental workflow.

Detailed Protocol: DLS and Zeta Potential Measurement
  • Sample Preparation: Allow the this compound LNP stock solution to equilibrate to room temperature.

  • Dilute the LNP sample in a suitable aqueous buffer, such as 1X Phosphate-Buffered Saline (PBS) at pH 7.4, to an appropriate concentration for light scattering (typically a 1:50 to 1:100 dilution). Ensure the final dispersant is well-filtered.[8]

  • DLS Measurement:

    • Pipette 1 mL of the diluted LNP sample into a disposable sizing cuvette (e.g., DTS0012).[8]

    • Place the cuvette into the DLS instrument (e.g., Malvern Zetasizer).

    • Set the measurement temperature to 25°C and allow the sample to equilibrate for at least 2 minutes.

    • Configure the measurement settings: select backscatter detection, automatic attenuation, and automatic measurement duration.[8]

    • Initiate the measurement. Perform at least three replicate measurements.

  • Zeta Potential Measurement:

    • Pipette the diluted LNP sample into a disposable folded capillary cell.

    • Place the cell into the instrument.

    • Apply the same temperature equilibration as for the DLS measurement.

    • Initiate the zeta potential measurement. The instrument will apply an electric field and measure the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.

Data Presentation

Table 2: Physicochemical Properties of this compound LNPs by DLS

Formulation BatchZ-average Diameter (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound-LNP-00185.20.115-5.8
This compound-LNP-00287.50.121-6.2
This compound-LNP-00386.10.118-5.5

Morphology and Internal Structure Analysis

Application Note: Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the direct visualization of LNPs in their near-native, hydrated state.[5][10] By rapidly freezing the sample in a thin layer of amorphous (vitreous) ice, the structure of the nanoparticles is preserved without artifacts from chemical fixation or dehydration.[11] Cryo-TEM provides invaluable information on particle morphology (e.g., sphericity), size distribution, and the presence of internal structures or aggregates.[11][12]

Experimental Workflow: Cryo-TEM

CryoTEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Apply Apply 3-4 µL of LNP Sample to a TEM Grid Blot Blot Excess Liquid to Create a Thin Film Apply->Blot Plunge Plunge-freeze in Liquid Ethane (B1197151) Blot->Plunge Load Load Frozen Grid into Cryo-Transmission Electron Microscope Plunge->Load Image Acquire High-Resolution Images under Cryogenic Conditions Load->Image Segment Image Segmentation to Identify Individual LNPs Image->Segment Quantify Quantify Particle Size, Size Distribution, and Morphology Segment->Quantify

Caption: Cryo-TEM sample preparation and analysis workflow.

Detailed Protocol: Cryo-TEM Imaging
  • Grid Preparation: Place a carbon-coated TEM grid in a glow-discharger to render the surface hydrophilic.

  • Sample Application: In a controlled environment chamber (e.g., Vitrobot), apply 3-4 µL of the this compound LNP solution to the hydrophilic side of the TEM grid.

  • Blotting and Vitrification:

    • Blot the grid with filter paper to remove excess liquid, leaving a thin aqueous film across the grid holes.

    • Immediately plunge the grid into a reservoir of liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preventing the formation of ice crystals.[11]

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Load the holder into a transmission electron microscope.

    • Acquire images at a low electron dose to minimize radiation damage to the sample.[13]

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of particles (e.g., >200) to determine the average size and size distribution.

    • Visually inspect the micrographs for particle morphology, lamellarity, and the presence of aggregates or empty particles.

Data Presentation

Table 3: Morphological Characteristics of this compound LNPs by Cryo-TEM

ParameterResult
Morphology Predominantly spherical particles.
Mean Diameter (nm) 78.5 ± 9.3
Internal Structure Dense core, consistent with encapsulated cargo.
Observations No significant aggregation observed.

Internal Nanostructure Analysis

Application Note: Small-Angle X-ray Scattering (SAXS)

SAXS is a non-destructive technique that provides information about the nanoscale structure of materials.[14] For LNPs, SAXS is particularly useful for characterizing the internal organization of the lipids and the encapsulated nucleic acid.[15] It can distinguish between different internal structures, such as a disordered core, a multilamellar (onion-like) structure, or an inverted hexagonal phase, which can influence the efficacy of the nanoparticle.[16][17] The scattering pattern can also provide information on particle size and shape.[14]

Experimental Workflow: SAXS

SAXS_Workflow cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis Load Load LNP Solution into a Quartz Capillary Buffer Prepare Matching Buffer Sample for Background Subtraction Mount Mount Capillary in SAXS Instrument Buffer->Mount Expose Expose Sample to a Collimated X-ray Beam Mount->Expose Collect Collect 2D Scattering Pattern on a Detector Expose->Collect Integrate Radially Integrate 2D Pattern to 1D Curve (I(q) vs. q) Collect->Integrate Subtract Subtract Buffer Background Integrate->Subtract Model Fit Data with Structural Models (e.g., Core-Shell Sphere) Subtract->Model

Caption: SAXS data acquisition and analysis workflow.

Detailed Protocol: SAXS Measurement
  • Sample Preparation: Concentrate the this compound LNP sample if necessary. Load the LNP solution into a thin-walled quartz capillary tube.

  • Background Sample: Prepare an identical capillary containing only the formulation buffer (e.g., PBS) to be used for background subtraction.

  • Data Acquisition:

    • Mount the sample capillary in the SAXS instrument.

    • Expose the sample to a monochromatic X-ray beam.

    • Collect the scattering data on a 2D detector over a range of scattering angles (q).

    • Repeat the measurement for the buffer-only sample under identical conditions.

  • Data Analysis:

    • Radially average the 2D scattering pattern to generate a 1D profile of intensity (I) versus the scattering vector (q).

    • Subtract the buffer scattering profile from the sample profile.

    • Analyze the resulting curve. The low-q region provides information about the overall particle size and shape, while peaks in the high-q region indicate the presence of ordered internal structures.[16]

    • Fit the data using appropriate models (e.g., a core-triple shell model) to extract detailed structural parameters.[16]

Data Presentation

Table 4: Structural Parameters of this compound LNPs from SAXS Analysis

ParameterValueInterpretation
Radius of Gyration (Rg) ~35 nmConsistent with particle size from DLS/Cryo-TEM.
Peak Position (q) N/AAbsence of sharp peaks suggests a disordered core.
Model Fit Core-Shell SphereData fits well to a model of a solid core with a lipid shell.

Nucleic Acid Encapsulation Efficiency

Application Note: Fluorescence-Based Assay

Determining the encapsulation efficiency (EE) is critical to ensure that the nucleic acid payload is protected within the LNP. The most common method involves using a nucleic acid-binding fluorescent dye, such as RiboGreen. The assay compares the fluorescence of the sample before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).[18] In the intact LNP sample, the dye cannot access the encapsulated nucleic acid, so the fluorescence corresponds only to the free/surface-bound RNA. After adding detergent, the LNPs are disrupted, releasing the total RNA and leading to a maximal fluorescence signal.

Experimental Workflow: Encapsulation Efficiency

EE_Workflow cluster_prep Assay Preparation cluster_measure Fluorescence Measurement cluster_analysis Calculation Std Prepare RNA Standard Curve Sample Prepare two sets of LNP dilutions Intact Add Dye to Set 1 (Intact LNPs) Measure Fluorescence (Free RNA) Sample->Intact Lysed Add Detergent + Dye to Set 2 (Lysed LNPs) Measure Fluorescence (Total RNA) Sample->Lysed Calc Calculate RNA concentrations using Standard Curve Intact->Calc Lysed->Calc EE EE (%) = (1 - [Free RNA]/[Total RNA]) x 100 Calc->EE

Caption: Workflow for determining LNP encapsulation efficiency.

Detailed Protocol: RiboGreen Assay
  • Reagent Preparation: Prepare the RiboGreen working solution by diluting the stock concentrate in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions. Prepare a 2% Triton X-100 solution.

  • Standard Curve: Prepare a standard curve of the specific nucleic acid being used (e.g., mRNA) at known concentrations in TE buffer.

  • Sample Measurement:

    • Total RNA: In a 96-well plate, add the LNP sample and dilute it in TE buffer containing 0.1% Triton X-100 to lyse the particles.[19] Add the RiboGreen working solution and incubate for 5 minutes in the dark.

    • Free RNA: In a separate set of wells, add the same amount of LNP sample and dilute it in TE buffer without detergent. Add the RiboGreen working solution and incubate.

  • Fluorescence Reading: Measure the fluorescence of the standards and samples on a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of "Total RNA" and "Free RNA" from the standard curve.

    • Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = (1 - [Concentration of Free RNA] / [Concentration of Total RNA]) * 100

Data Presentation

Table 5: Encapsulation Efficiency of this compound LNPs

Formulation BatchTotal RNA (µg/mL)Free RNA (µg/mL)Encapsulation Efficiency (%)
This compound-LNP-00150.12.395.4
This compound-LNP-00249.82.894.4
This compound-LNP-00350.52.595.0

References

Application Notes and Protocols for Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "80-O18" did not yield specific results for a molecule or technology with this designation in the context of gene therapy. The following Application Notes and Protocols are provided as a generalized example for a hypothetical novel adeno-associated virus (AAV) vector, herein referred to as Vector-818 , based on common principles and data in the field of gene therapy research.

Application Notes: Vector-818 in Gene Therapy Research

Introduction

Vector-818 is a novel, engineered adeno-associated virus (AAV) vector designed for efficient and targeted gene delivery in both in vitro and in vivo applications. AAV vectors are a widely used tool in gene therapy due to their favorable safety profile and ability to transduce a variety of cell types.[1] Vector-818 has been specifically optimized for high transduction efficiency in neuronal cells, making it a promising candidate for research into neurodegenerative diseases.[2]

Mechanism of Action

Like other AAV vectors, Vector-818 facilitates gene therapy by delivering a functional copy of a therapeutic gene to target cells.[3] The process begins with the vector binding to specific receptors on the surface of the host cell, followed by endocytosis. Once inside the cell, the vector escapes the endosome and its single-stranded DNA genome is released into the nucleus. Host cell machinery then synthesizes the complementary DNA strand, forming a double-stranded episome from which the therapeutic gene is expressed. This episome generally does not integrate into the host genome, reducing the risk of insertional mutagenesis.[1]

Key Applications

  • Gene replacement therapy for monogenic neurological disorders: Delivering a functional copy of a mutated gene to treat diseases like Spinal Muscular Atrophy or Huntington's disease.[4]

  • Neuroprotective factor expression: Introducing genes that express neurotrophic factors to support neuronal survival in conditions like Parkinson's or Alzheimer's disease.

  • Disease modeling: Creating in vitro and in vivo models of genetic diseases by introducing or knocking down specific genes in target cells.

  • Cancer therapy research: Investigating the delivery of therapeutic genes to tumor cells in the central nervous system.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of Vector-818 in preclinical studies.

Table 1: In Vitro Transduction Efficiency of Vector-818 in Human Cell Lines

Cell LineCell TypeMultiplicity of Infection (MOI)Transduction Efficiency (%)Mean Fluorescence Intensity (MFI)
SH-SY5YNeuroblastoma10,00085 ± 515,000 ± 2,000
HEK293Embryonic Kidney10,00095 ± 325,000 ± 3,500
Primary NeuronsMouse Cortical50,00070 ± 812,000 ± 1,800

Table 2: In Vivo Biodistribution and Transgene Expression in Mice

Route of AdministrationTarget OrganVector Genomes per Diploid GenomeTransgene mRNA Expression (fold change vs. control)
IntravenousLiver10.5 ± 2.1500 ± 120
IntracerebroventricularBrain (Cortex)5.2 ± 1.5850 ± 200
IntracerebroventricularSpinal Cord2.8 ± 0.9450 ± 90

Experimental Protocols

Protocol 1: In Vitro Transduction of SH-SY5Y Cells with Vector-818

Objective: To introduce a gene of interest into SH-SY5Y cells using Vector-818 for expression analysis.

Materials:

  • Vector-818 carrying the gene of interest (e.g., expressing GFP)

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plate

  • Flow cytometer

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate at 37°C and 5% CO2 for 24 hours.

  • Vector Dilution: Prepare serial dilutions of Vector-818 in complete growth medium to achieve the desired Multiplicity of Infection (MOI).

  • Transduction: Carefully remove the medium from the wells. Add 100 µL of the diluted Vector-818 to the respective wells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 48-72 hours to allow for transgene expression.

  • Analysis:

    • For qualitative analysis, visualize GFP expression using a fluorescence microscope.

    • For quantitative analysis, harvest the cells by trypsinization, wash with PBS, and analyze the percentage of GFP-positive cells and Mean Fluorescence Intensity (MFI) using a flow cytometer.

Protocol 2: In Vivo Gene Delivery to the Mouse Brain via Intracerebroventricular (ICV) Injection

Objective: To deliver a therapeutic gene to the central nervous system of a mouse model.

Materials:

  • Vector-818 (high-titer, purified)

  • Adult C57BL/6 mice (8-10 weeks old)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and secure it in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Coordinate Identification: Locate the bregma. The injection coordinates for the lateral ventricle are typically: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface.

  • Craniotomy: Drill a small burr hole at the identified coordinates.

  • Vector Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 2-5 µL of Vector-818 at a rate of 0.2 µL/min. Leave the needle in place for 5-10 minutes post-injection to prevent backflow.

  • Closure: Slowly retract the needle and suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Tissue Analysis: After a designated period (e.g., 2-4 weeks), euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde. Harvest the brain and other organs for biodistribution and transgene expression analysis (e.g., qPCR, ddPCR, immunohistochemistry).

Visualizations

Gene_Therapy_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell AAV Vector-818 Receptor Cell Surface Receptor AAV->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Nucleus Nucleus Endosome->Nucleus 3. Endosomal Escape & Nuclear Entry Episome dsDNA Episome Nucleus->Episome 4. Uncoating & 2nd Strand Synthesis mRNA Therapeutic mRNA Episome->mRNA 5. Transcription Protein Therapeutic Protein mRNA->Protein 6. Translation

Caption: General mechanism of action for AAV-mediated gene delivery.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., SH-SY5Y) transduction Transduction with Vector-818 cell_culture->transduction analysis_vitro Analysis (Flow Cytometry, Microscopy) transduction->analysis_vitro animal_model Animal Model (e.g., Mouse) injection Vector-818 Injection (e.g., ICV) animal_model->injection behavior Behavioral Analysis (Optional) injection->behavior tissue Tissue Collection & Analysis (qPCR, IHC) injection->tissue

Caption: Preclinical experimental workflow for Vector-818 evaluation.

References

Application Notes and Protocols for In Vivo Protein Delivery Using 80-O18 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of functional proteins into living organisms (in vivo) holds immense therapeutic potential for a wide range of diseases, including genetic disorders, cancer, and infectious diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, famously utilized in the COVID-19 mRNA vaccines. This technology is now being adapted for the direct delivery of proteins. 80-O18 is an ionizable lipid that can be formulated into LNPs to encapsulate and deliver protein cargo to target cells in vivo.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-based LNPs for in vivo protein delivery studies. The protocols are based on established methodologies for LNP formulation and in vivo delivery of protein and mRNA payloads.

Principle of this compound LNP-Mediated Protein Delivery

Ionizable lipids like this compound are critical components of LNPs for intracellular delivery. At an acidic pH during formulation, the lipid is positively charged, facilitating the encapsulation of negatively charged cargo. For protein delivery, this often requires the protein to be charge-modified to have a net negative charge to enable efficient encapsulation. Once formulated, the LNPs are stable at physiological pH.

Upon administration in vivo, LNPs circulate and are taken up by target cells, primarily through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP and its protein cargo to escape into the cytoplasm, where the protein can exert its function.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs for Protein Delivery

This table summarizes the typical physicochemical characteristics of LNPs formulated for in vivo use. These parameters are critical for ensuring stability, efficient delivery, and reproducibility.

ParameterTypical ValueMethod of Analysis
Mean Particle Size (Diameter)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)Near-neutral (-10 to +10 mV)Laser Doppler Velocimetry
Protein Encapsulation Efficiency> 80%Quantitation of unencapsulated protein (e.g., via fluorescence or ELISA)
Table 2: Representative In Vivo Efficacy of Cre Recombinase Delivery Using LNPs in a Reporter Mouse Model

This table provides an example of quantitative data from an in vivo study delivering Cre recombinase to Ai14 reporter mice. In these mice, successful delivery of functional Cre leads to the expression of the fluorescent protein tdTomato. Data is presented as the percentage of tdTomato-positive cells in the target organ.

Treatment GroupDose (mg/kg)Target Organ% tdTomato+ Cells (Mean ± SD)Method of Analysis
Saline ControlN/ALiver0.1 ± 0.05Flow Cytometry
LNP (no protein)N/ALiver0.2 ± 0.08Flow Cytometry
This compound LNP-Cre0.5Liver45 ± 8.2Flow Cytometry
This compound LNP-Cre1.0Liver78 ± 6.5Flow Cytometry
This compound LNP-Cre0.5Spleen25 ± 5.1Flow Cytometry
This compound LNP-Cre1.0Spleen52 ± 7.9Flow Cytometry

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for Protein Encapsulation

This protocol describes the formulation of protein-loaded LNPs using a microfluidic mixing method.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695)

  • Charge-modified protein of interest in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.

  • Prepare the protein solution in an acidic aqueous buffer (e.g., 25 mM citrate buffer, pH 3.0). The protein should be engineered to have a net negative charge at this pH.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous protein solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate to induce nanoprecipitation and LNP formation.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and buffer exchange.

  • Recover the purified LNP-protein formulation and store at 4°C.

  • Characterize the formulation for particle size, PDI, zeta potential, and protein encapsulation efficiency as described in Table 1.

Protocol 2: In Vivo Administration and Biodistribution Analysis

This protocol outlines the procedure for administering protein-loaded LNPs to mice and assessing their biodistribution.

Materials:

  • This compound LNP-protein formulation

  • Experimental animals (e.g., C57BL/6 mice or a reporter strain)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (if using a fluorescently labeled LNP or protein)

  • Tissue homogenization equipment

Procedure:

  • Dilute the this compound LNP-protein formulation to the desired concentration in sterile saline.

  • Administer the formulation to mice via the desired route (e.g., intravenous tail vein injection). A typical injection volume is 100-200 µL.

  • At predetermined time points (e.g., 2, 6, 24, 48 hours) post-injection, anesthetize the mice.

  • If using a fluorescently labeled component, perform whole-body imaging using an in vivo imaging system.

  • Euthanize the mice and perfuse with saline to remove blood from the organs.

  • Harvest organs of interest (e.g., liver, spleen, lungs, kidneys, heart).

  • For quantification of the delivered protein or LNP, homogenize the tissues.

  • Analyze the tissue homogenates using a suitable method, such as ELISA for the protein or fluorescence measurement for a labeled LNP component.

Protocol 3: Assessment of Functional Protein Delivery Using a Cre-Lox Reporter Model

This protocol describes how to evaluate the functional delivery of Cre recombinase.

Materials:

  • This compound LNP-Cre recombinase formulation

  • Ai14 reporter mice (or similar Cre-reporter strain)

  • Flow cytometer

  • Tissue dissociation reagents

Procedure:

  • Administer the this compound LNP-Cre formulation to Ai14 mice as described in Protocol 2.

  • At a suitable time point to allow for Cre-mediated recombination and reporter protein expression (e.g., 3-7 days), euthanize the mice.

  • Harvest the target organs (e.g., liver, spleen).

  • Prepare single-cell suspensions from the harvested organs using appropriate enzymatic and mechanical dissociation methods.

  • Stain the cells with antibodies for cell surface markers if specific cell populations are to be analyzed.

  • Analyze the single-cell suspensions by flow cytometry to quantify the percentage of tdTomato-positive cells, indicating successful Cre recombinase delivery and function.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis formulation 1. Formulate this compound LNPs with Protein Cargo characterization 2. Characterize LNPs (Size, PDI, Encapsulation) formulation->characterization administration 3. Administer LNPs to Animal Model characterization->administration biodistribution 4. Assess Biodistribution (IVIS, ELISA) administration->biodistribution functional_assay 5. Assess Functional Delivery (e.g., Flow Cytometry) administration->functional_assay data_analysis 6. Analyze and Quantify Delivery and Efficacy biodistribution->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for in vivo protein delivery using this compound LNPs.

MAPK_pathway cluster_membrane cluster_cytoplasm cluster_nucleus LNP This compound LNP (Therapeutic Protein) Endosome Endosome LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Protein_Release Protein Release Endosome->Protein_Release Endosomal Escape RAS RAS Protein_Release->RAS Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Fos, c-Jun) Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription->Cellular_Response

Caption: LNP delivery of a therapeutic protein to inhibit the MAPK/ERK signaling pathway.

Application Notes and Protocols for LNP Formulation with 80-O18 and Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, including mRNA, siRNA, and proteins. The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, cellular uptake, and endosomal escape. A key component of modern LNPs is the ionizable cationic lipid, which plays a crucial role in both encapsulating the cargo and facilitating its release into the cytoplasm. This document provides detailed application notes and protocols for the formulation of LNPs using the ionizable cationic lipid 80-O18, in conjunction with various helper lipids.

The ionizable lipid this compound has been utilized in the generation of LNPs for in vitro applications, demonstrating high total cellular uptake and functional delivery of protein cargo.[1] While the available literature primarily details its use for protein delivery, the principles and protocols outlined here can be adapted for the delivery of nucleic acids such as mRNA and siRNA, with the understanding that formulation optimization is essential for each specific application.

Core Components of LNP Formulations

A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): This lipid is characterized by a pKa that allows it to be positively charged at a low pH (during formulation) for efficient encapsulation of negatively charged cargo like nucleic acids, and relatively neutral at physiological pH to reduce toxicity.[2][3] Upon endocytosis, the acidic environment of the endosome protonates the lipid, facilitating endosomal escape.[2]

  • Helper Phospholipid (e.g., DSPC, DOPE): These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), contribute to the structural integrity of the nanoparticle.[4] DOPE, with its conical shape, can promote the formation of non-bilayer structures, which is thought to enhance endosomal escape.[4]

  • Cholesterol: This structural "helper" lipid enhances the stability and rigidity of the LNPs and can promote membrane fusion, aiding in endosomal escape.[4]

  • PEGylated Lipid (e.g., DMG-PEG2000): A small percentage of a lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic shield that reduces clearance by the immune system, thereby increasing circulation time in vivo.

Quantitative Data Summary

The following table summarizes a specific LNP formulation utilizing a lipidoid structurally related to this compound for protein delivery, which can serve as a starting point for optimization with nucleic acids.

ComponentMolar Ratio (%)RoleReference
Ionizable Lipidoid (80-EC16)35Cargo Encapsulation & Endosomal Escape[2]
DOPE16Helper Lipid (Fusogenic)[2]
Cholesterol46.5Helper Lipid (Stability)[2]
DMG-PEG20002.5PEGylated Lipid (Size Control & Shielding)[2]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a method that allows for rapid, reproducible, and scalable production of nanoparticles with controlled size and polydispersity.

Materials:

  • Ionizable lipid this compound stock solution in ethanol (B145695)

  • Helper lipid (e.g., DSPC or DOPE) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • PEGylated lipid (e.g., DMG-PEG2000) stock solution in ethanol

  • Nucleic acid (mRNA or siRNA) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Ethanol (200 proof)

  • Nuclease-free water

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid-Ethanol Solution: a. In a sterile glass vial, combine the stock solutions of this compound, helper lipid, cholesterol, and PEGylated lipid at the desired molar ratio. b. Add ethanol to achieve the final desired total lipid concentration (e.g., 10-20 mM). c. Vortex the solution until all lipids are fully dissolved.

  • Preparation of Aqueous Nucleic Acid Solution: a. Dilute the nucleic acid stock in the aqueous buffer to the desired concentration. The final concentration will depend on the desired lipid-to-nucleic acid ratio.

  • Microfluidic Mixing: a. Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. c. Set the flow rate ratio on the microfluidic device. A common ratio is 3:1 (aqueous:organic). d. Set the total flow rate (e.g., 2-12 mL/min). This parameter can be adjusted to optimize particle size. e. Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs. f. Collect the LNP solution from the outlet.

  • Purification and Buffer Exchange: a. To remove the ethanol and non-encapsulated nucleic acid, dialyze the collected LNP suspension against sterile PBS (pH 7.4) using a dialysis cassette. Change the PBS buffer at least three times over 18-24 hours at 4°C. b. Alternatively, for larger volumes, use a tangential flow filtration (TFF) system for purification and concentration.

  • Sterilization and Storage: a. Sterile filter the final LNP formulation through a 0.22 µm syringe filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: a. Dilute a small aliquot of the LNP formulation in PBS. b. Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer). c. Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure: a. Dilute the LNP sample in an appropriate low-ionic-strength buffer. b. Measure the zeta potential using a DLS instrument with ELS capabilities. c. The zeta potential provides information about the surface charge of the nanoparticles, which can influence their stability and interaction with cells.

3. Encapsulation Efficiency Quantification:

  • Technique: RiboGreen Assay (for RNA)

  • Procedure: a. Prepare a standard curve of the free nucleic acid using the RiboGreen reagent. b. To measure the total amount of nucleic acid, lyse an aliquot of the LNP formulation with a detergent (e.g., 1% Triton X-100) to release the encapsulated cargo, then add the RiboGreen reagent and measure the fluorescence. c. To measure the amount of unencapsulated nucleic acid, add the RiboGreen reagent to an intact aliquot of the LNP formulation and measure the fluorescence. d. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Protocol 3: In Vitro Transfection of Cultured Cells

This protocol provides a general guideline for transfecting mammalian cells with the formulated LNPs.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • LNP formulation encapsulating the desired nucleic acid (e.g., mRNA encoding a reporter protein like luciferase or GFP)

  • 96-well or 24-well tissue culture plates

  • Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a tissue culture plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. Dilute the LNP formulation to the desired final concentration of nucleic acid in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration. b. Remove the old medium from the cells and add the LNP-containing medium. c. Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Assessment of Transfection Efficiency: a. For reporter proteins (e.g., luciferase, GFP): i. Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. ii. GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer. b. For siRNA-mediated knockdown: i. Lyse the cells and perform qPCR to quantify the target mRNA levels or a Western blot to quantify the target protein levels.

Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_downstream Downstream Processing Lipid-Ethanol Solution Lipid-Ethanol Solution Microfluidic Mixing Microfluidic Mixing Lipid-Ethanol Solution->Microfluidic Mixing Aqueous Nucleic Acid Solution Aqueous Nucleic Acid Solution Aqueous Nucleic Acid Solution->Microfluidic Mixing Purification (Dialysis/TFF) Purification (Dialysis/TFF) Microfluidic Mixing->Purification (Dialysis/TFF) Sterile Filtration Sterile Filtration Purification (Dialysis/TFF)->Sterile Filtration Final LNP Formulation Final LNP Formulation Sterile Filtration->Final LNP Formulation

Caption: Workflow for LNP formulation using microfluidic mixing.

LNP_Characterization_Workflow cluster_characterization Characterization LNP Formulation LNP Formulation Size & PDI (DLS) Size & PDI (DLS) LNP Formulation->Size & PDI (DLS) Zeta Potential (ELS) Zeta Potential (ELS) LNP Formulation->Zeta Potential (ELS) Encapsulation Efficiency (RiboGreen) Encapsulation Efficiency (RiboGreen) LNP Formulation->Encapsulation Efficiency (RiboGreen)

Caption: Key characterization steps for LNP formulations.

Cellular_Uptake_and_Release LNP LNP Cell Membrane Cell Membrane LNP->Cell Membrane Endocytosis Endosome Endosome Cell Membrane->Endosome Nucleic Acid Release Nucleic Acid Release Endosome->Nucleic Acid Release Endosomal Escape (pH drop) Cytoplasm Cytoplasm Therapeutic Effect Therapeutic Effect Cytoplasm->Therapeutic Effect Translation/Interference Nucleic Acid Release->Cytoplasm

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability and Storage of 80-O18 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of 80-O18 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound LNPs?

A1: The stability of lipid nanoparticles is influenced by a combination of physical and chemical factors. Key contributors include temperature, pH, humidity, light exposure, interactions with proteins, and ionic interactions.[1] Fluctuations in these conditions can lead to changes in LNP size, payload leakage, and reduced therapeutic efficacy.[1]

Q2: What are the recommended storage temperatures for this compound LNPs?

A2: For short-term storage, refrigeration at 4°C is often suitable.[2][3] For long-term stability, freezing at -20°C or -80°C is recommended to minimize degradation.[1][4] However, it is crucial to be aware that freezing and thawing can introduce physical stress on the LNPs.

Q3: How do freeze-thaw cycles impact the stability of this compound LNPs?

A3: Repeated freeze-thaw cycles can lead to LNP aggregation and a loss of therapeutic efficacy.[3] The formation of ice crystals during freezing can disrupt the nanoparticle structure. To mitigate this, the use of cryoprotectants is highly recommended.[3][5]

Q4: What are cryoprotectants and how do they improve LNP stability during frozen storage?

A4: Cryoprotectants are substances that protect therapeutic formulations from the stresses of freezing. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used for LNP formulations.[2][3][5][6] They can prevent particle fusion during freezing and also prevent ice crystal formation by increasing the glass transition temperature of the solution.[3]

Q5: What is lyophilization and can it be used for this compound LNPs?

A5: Lyophilization, or freeze-drying, is a process that removes water from a frozen product under a vacuum. This technique can significantly enhance the long-term stability of LNPs, allowing for storage at ambient temperatures.[7][8][9] The addition of lyoprotectants, such as sucrose or trehalose, is crucial to protect the LNPs during the lyophilization process and upon reconstitution.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Increased Particle Size and Polydispersity Index (PDI) LNP aggregation due to improper storage temperature or freeze-thaw cycles.Store LNPs at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant such as sucrose or trehalose.[3][10]
Suboptimal pH of the storage buffer.Maintain the pH of the storage buffer within the optimal range for the specific LNP formulation, typically close to physiological pH for ease of use.[3][5]
Decreased Encapsulation Efficiency / Payload Leakage Degradation of the LNP structure over time.For long-term storage, consider lyophilization with appropriate cryoprotectants to create a stable, dry powder.[7][9]
Chemical hydrolysis of lipid components or the nucleic acid payload.Store at lower temperatures (-80°C) to slow down chemical degradation processes.[1] Ensure the pH of the formulation is optimized for the stability of both the lipids and the payload.[11]
Loss of Biological Activity/Transfection Efficiency Aggregation of LNPs, leading to altered cellular uptake.Characterize particle size and PDI before use. If aggregation is observed, review storage conditions and handling procedures.[3]
Degradation of the encapsulated nucleic acid.Use analytical techniques to assess the integrity of the nucleic acid payload after storage.[12] Optimize storage conditions to minimize degradation (e.g., ultra-low temperature storage, lyophilization).
Instability upon reconstitution of lyophilized powder.Reconstitute lyophilized LNPs with the appropriate buffer. In some cases, including a small percentage of ethanol (B145695) in the reconstitution buffer can aid in resolubilizing the lipid components, though this may require subsequent dialysis.[3][5] The use of cryoprotectants during lyophilization is the preferred method to ensure stability upon reconstitution in an aqueous buffer.[3][5]

Experimental Protocols

Protocol 1: Assessment of LNP Physical Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the particle size (Z-average diameter) and polydispersity index (PDI) of LNP formulations, which are critical indicators of physical stability.

Materials:

  • LNP sample

  • Appropriate dilution buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Cuvettes compatible with the DLS instrument

Procedure:

  • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Dilute a small aliquot of the LNP sample in the dilution buffer to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be within the manufacturer's recommended range to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the dispersant properties (viscosity and refractive index) and the number of measurements.

  • Initiate the measurement. The instrument will use the fluctuations in scattered light intensity to calculate the particle size distribution and PDI.

  • Record the Z-average diameter and PDI values. An increase in these values over time indicates potential aggregation and instability.[13]

Protocol 2: Determination of Encapsulation Efficiency using a Ribogreen Assay

This protocol describes how to quantify the amount of nucleic acid encapsulated within the LNPs.

Materials:

  • LNP sample

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Detergent solution (e.g., 10% Triton X-100)

  • Quant-iT RiboGreen RNA Assay Kit or similar fluorescence-based nucleic acid quantification kit

  • Fluorometer or plate reader capable of measuring fluorescence at the appropriate wavelengths for the chosen dye.

  • 96-well black microplate

Procedure:

  • Prepare a standard curve: Prepare a series of known concentrations of the free nucleic acid (the same type as encapsulated in the LNPs) in TE buffer.

  • Measure free nucleic acid:

    • Dilute the LNP sample in TE buffer.

    • Add the RiboGreen reagent to the diluted LNP sample and the standards in the 96-well plate.

    • Incubate as per the kit instructions, protected from light.

    • Measure the fluorescence. This reading corresponds to the amount of unencapsulated ("free") nucleic acid.

  • Measure total nucleic acid:

    • To a separate aliquot of the diluted LNP sample, add the detergent solution to disrupt the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent.

    • Incubate and measure the fluorescence. This reading corresponds to the total amount of nucleic acid.

  • Calculate Encapsulation Efficiency (EE):

    • Use the standard curve to determine the concentration of free and total nucleic acid.

    • Calculate the EE using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Stability_Workflow cluster_formulation LNP Formulation cluster_storage Storage Conditions cluster_testing Stability Testing cluster_outcome Outcome Formulation This compound LNP Formulation Storage_4C 4°C (Short-term) Formulation->Storage_4C Store under various conditions Storage_neg20C -20°C (Long-term) Formulation->Storage_neg20C Store under various conditions Storage_neg80C -80°C (Long-term) Formulation->Storage_neg80C Store under various conditions Lyophilization Lyophilization Formulation->Lyophilization Store under various conditions DLS DLS (Size, PDI) Storage_4C->DLS Time point sampling Storage_neg20C->DLS Time point sampling Storage_neg80C->DLS Time point sampling Lyophilization->DLS Time point sampling EE_Assay Encapsulation Efficiency DLS->EE_Assay Potency_Assay In vitro/In vivo Potency EE_Assay->Potency_Assay Stable Stable LNP Potency_Assay->Stable Parameters within spec Unstable Unstable LNP Potency_Assay->Unstable Parameters out of spec

Caption: Workflow for assessing LNP stability under different storage conditions.

Troubleshooting_Logic Start Problem: LNP Instability Check_Size Increased Size/PDI? Start->Check_Size Check_EE Decreased Encapsulation? Check_Size->Check_EE No Sol_Aggregation Solution: - Check storage temp - Avoid freeze-thaw - Use cryoprotectants Check_Size->Sol_Aggregation Yes Check_Activity Loss of Activity? Check_EE->Check_Activity No Sol_Leakage Solution: - Store at lower temp (-80°C) - Consider lyophilization Check_EE->Sol_Leakage Yes Sol_Degradation Solution: - Assess payload integrity - Optimize storage conditions Check_Activity->Sol_Degradation Yes End Stable LNP Check_Activity->End No Sol_Aggregation->End Sol_Leakage->End Sol_Degradation->End

Caption: A logical troubleshooting guide for common LNP stability issues.

References

Technical Support Center: 80-O18 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 80-O18 lipid nanoparticle (LNP) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a primary focus on addressing low encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low encapsulation efficiency in LNP formulations?

Low encapsulation efficiency is often a multifactorial issue. Key contributors include suboptimal lipid composition, incorrect formulation parameters, and issues with the nucleic acid cargo itself. The electrostatic interaction between the positively charged ionizable lipid (like this compound) at low pH and the negatively charged nucleic acid is fundamental for efficient encapsulation.[1][2][3] Any factor that disrupts this interaction can lead to poor loading.

Q2: How critical is the pH of the aqueous buffer during formulation?

The pH of the aqueous buffer is a critical parameter.[2][4][5] For ionizable lipids such as this compound, the formulation process requires an acidic environment (typically pH 3-5).[3][4] In this pH range, the amine groups of the ionizable lipid are protonated, leading to a positive charge that facilitates electrostatic interaction with the negatively charged phosphate (B84403) backbone of the nucleic acid cargo, driving encapsulation.[3][4] Operating outside the optimal pH range for this compound will result in a significant drop in encapsulation efficiency.

Q3: Can the type of helper lipid impact encapsulation efficiency?

Yes, the choice of helper lipids, such as phospholipids (B1166683) (e.g., DSPC, DOPE) and cholesterol, plays a significant role in the structural integrity and stability of the LNP, which in turn affects nucleic acid encapsulation.[1][6][7][8] These lipids contribute to the overall packing of the particle and help to create a stable lipid core where the nucleic acid is housed.[6][7] An improper balance or type of helper lipid can lead to unstable particles that are unable to efficiently retain the cargo.[6]

Q4: Does the N/P ratio need to be optimized for every new nucleic acid payload?

It is highly recommended to optimize the N/P ratio for each new nucleic acid payload. The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, directly influences the charge interaction and subsequent encapsulation.[1][9] A lower N/P ratio may not provide sufficient positive charge to encapsulate the entire nucleic acid payload, leading to lower efficiency.[1] Conversely, an excessively high N/P ratio might lead to larger, more polydisperse particles or potential toxicity.

Troubleshooting Guide: Low Encapsulation Efficiency

This guide provides a systematic approach to diagnosing and resolving issues related to low encapsulation efficiency with this compound LNPs.

Problem 1: Consistently low encapsulation efficiency (<70%)

Possible Causes & Troubleshooting Steps:

  • Suboptimal Formulation pH:

    • Verification: Ensure the pH of your aqueous buffer (containing the nucleic acid) is within the optimal range for this compound (typically pH 3-5). Use a calibrated pH meter to verify.

    • Action: Prepare fresh buffer and re-verify the pH before starting the formulation process.

  • Incorrect Lipid Ratios:

    • Verification: Double-check the calculations for the molar ratios of all lipid components (this compound, helper lipid, cholesterol, PEG-lipid).

    • Action: Prepare a new lipid stock solution with precisely weighed components. Refer to the recommended starting ratios in the table below.

  • Inadequate Mixing during Formulation:

    • Verification: Review your mixing method (e.g., microfluidic mixing, T-junction). Ensure the total flow rate (TFR) and flow rate ratio (FRR) are within the optimized range for your system.[9][10]

    • Action: Optimize the TFR and FRR. For microfluidic systems, higher TFRs often lead to smaller particles and can influence encapsulation efficiency.[10][11] A common starting FRR for aqueous to organic phase is 3:1.[9]

Problem 2: Batch-to-batch variability in encapsulation efficiency

Possible Causes & Troubleshooting Steps:

  • Inconsistent Reagent Preparation:

    • Verification: Review your standard operating procedures for buffer and lipid stock preparation. Small variations in pH or lipid concentrations can lead to significant differences between batches.

    • Action: Implement stringent quality control checks for all reagents before each formulation run.

  • Fluctuations in Mixing Dynamics:

    • Verification: If using a manual or semi-automated mixing process, ensure the mixing speed and duration are consistent. For microfluidic systems, check for any blockages or pressure fluctuations in the channels.

    • Action: Automate the mixing process where possible. Regularly clean and inspect your microfluidic device or mixing apparatus.

  • Degradation of Nucleic Acid or Lipids:

    • Verification: Assess the integrity of your nucleic acid payload via gel electrophoresis. Ensure lipids are stored under appropriate conditions (e.g., -20°C or -80°C) and are not past their expiration date.

    • Action: Use fresh, high-quality nucleic acid and lipid stocks for each formulation.

Data Presentation

Table 1: Recommended Starting Lipid Molar Ratios for this compound LNP Formulation
Lipid ComponentMolar Ratio (%)Role in Formulation
This compound (Ionizable Lipid) 40 - 50Encapsulates nucleic acid and facilitates endosomal escape.[1][2]
Helper Lipid (e.g., DSPC) 10 - 20Provides structural stability to the LNP.[1][6][8]
Cholesterol 30 - 40Enhances LNP stability and facilitates intracellular delivery.[1][6]
PEG-Lipid 1 - 3Controls particle size and reduces aggregation.[1][12]

Note: These are starting recommendations. Optimal ratios may vary depending on the nucleic acid payload and specific application.

Table 2: Key Formulation Process Parameters
ParameterTypical RangeImpact on Encapsulation Efficiency
Aqueous Buffer pH 3.0 - 5.0Critical for protonation of this compound and electrostatic interaction.[3][4]
N/P Ratio 3:1 - 8:1Determines the charge balance between the ionizable lipid and nucleic acid.[1]
Total Flow Rate (TFR) 1 - 12 mL/minInfluences mixing speed and resulting particle size.[10]
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic)Affects the ethanol (B145695) concentration during particle formation.[9]

Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency using RiboGreen Assay

This protocol outlines a common method for quantifying the amount of nucleic acid encapsulated within the LNPs.

Materials:

  • LNP-encapsulated nucleic acid sample

  • Nuclease-free water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 (10% solution)

  • 96-well microplate (black, flat-bottom)

  • Microplate reader

Procedure:

  • Prepare a standard curve:

    • Prepare a series of known concentrations of your free nucleic acid in TE buffer.

    • Add the RiboGreen working solution to each standard.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Plot a standard curve of fluorescence versus nucleic acid concentration.

  • Measure free (unencapsulated) nucleic acid:

    • Dilute your LNP sample to an appropriate concentration in TE buffer.

    • Add the RiboGreen working solution.

    • Measure the fluorescence. This represents the amount of nucleic acid on the outside of the LNPs.

  • Measure total nucleic acid:

    • To a separate aliquot of your diluted LNP sample, add Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs.

    • Incubate for 10 minutes at room temperature.

    • Add the RiboGreen working solution.

    • Measure the fluorescence. This represents the total amount of nucleic acid (both encapsulated and free).

  • Calculate Encapsulation Efficiency:

    • Using the standard curve, determine the concentration of free and total nucleic acid.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Formulation cluster_purification Purification & Characterization Aqueous_Phase Aqueous Phase (Nucleic Acid in Acidic Buffer) Mixing Rapid Mixing (e.g., Microfluidics) Aqueous_Phase->Mixing Aqueous Stream Organic_Phase Organic Phase (Lipids in Ethanol) Organic_Phase->Mixing Organic Stream Dialysis Dialysis/ TFF Mixing->Dialysis LNP Suspension Characterization Characterization (Size, PDI, EE%) Dialysis->Characterization Purified LNPs

Caption: LNP Formulation and Characterization Workflow.

Troubleshooting_Low_EE Start Low Encapsulation Efficiency Observed Check_pH Is Aqueous Buffer pH Correct (3-5)? Start->Check_pH Check_Ratios Are Lipid Molar Ratios Correct? Check_pH->Check_Ratios Yes Solution_pH Adjust Buffer pH & Re-formulate Check_pH->Solution_pH No Check_Mixing Are Mixing Parameters (TFR, FRR) Optimal? Check_Ratios->Check_Mixing Yes Solution_Ratios Prepare Fresh Lipid Stock & Re-formulate Check_Ratios->Solution_Ratios No Check_Reagents Are Nucleic Acid & Lipids of High Quality? Check_Mixing->Check_Reagents Yes Solution_Mixing Optimize Mixing Parameters Check_Mixing->Solution_Mixing No Check_Reagents->Start No Improvement Solution_Reagents Use New Aliquots of Nucleic Acid & Lipids Check_Reagents->Solution_Reagents No

Caption: Troubleshooting Decision Tree for Low Encapsulation Efficiency.

References

Technical Support Center: Optimizing 80-O18 Transfection Efficiency in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 80-O18 Transfection Reagent. This resource is designed to help researchers, scientists, and drug development professionals successfully transfect primary cells, a challenging but crucial step in many experimental workflows. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your transfection efficiency and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound Transfection Reagent?

A1: The this compound Transfection Reagent is a proprietary formulation designed for the efficient and gentle delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) into primary cells. It is based on a lipid-mediated delivery system. The cationic lipids in the reagent form complexes with the negatively charged nucleic acids.[1][2][3] These complexes have a net positive charge, which facilitates their interaction with the negatively charged cell membrane, leading to uptake through endocytosis.[1][3] The formulation of this compound includes components that aid in the escape of the nucleic acid from the endosome into the cytoplasm, which is critical for its function. For plasmid DNA, subsequent entry into the nucleus is required for gene expression.[1]

Q2: Why is transfecting primary cells more challenging than transfecting cell lines?

A2: Primary cells are more challenging to transfect than immortalized cell lines for several reasons. They are directly isolated from tissues and have a finite lifespan, making them more sensitive to the stress and potential cytotoxicity of transfection procedures.[4] Additionally, primary cells often have lower proliferation rates, and many transfection methods work more efficiently in actively dividing cells.[2][5][6] Their physiological state is also more complex and can be influenced by the culture conditions, which in turn affects transfection efficiency.[4]

Q3: What is the recommended cell confluency for this compound transfection?

A3: For optimal results, it is generally recommended to transfect primary cells when they are at 70-90% confluency.[7] Cell density is a critical factor; if cells are too sparse, they may not survive the transfection process, while over-confluent cells may have reduced uptake of the transfection complexes due to contact inhibition and slower division rates.[1][5][8]

Q4: Can I use serum and antibiotics in the media during transfection with this compound?

A4: While some modern transfection reagents are compatible with serum and antibiotics, it is generally recommended to perform the initial complex formation in a serum-free medium.[1][9] Serum can contain components that interfere with the formation of the lipid-DNA complexes.[1] For the transfection itself, some protocols suggest adding the complexes to cells in complete medium containing serum, as this can help mitigate cytotoxicity.[9] However, antibiotics can sometimes increase cell stress and cytotoxicity, so it is often recommended to omit them during the transfection and add them back in fresh media post-transfection.[6][7] Always refer to the specific protocol for this compound for the most accurate guidance.

Q5: How soon after transfection can I expect to see gene expression?

A5: The time to detectable gene expression depends on several factors, including the type of nucleic acid delivered, the promoter driving the expression of a plasmid, and the specific primary cell type. For mRNA, protein expression can often be detected within a few hours. For plasmid DNA, it typically takes 24-72 hours to see significant expression of the transgene.[10] It is advisable to determine the optimal time course for your specific system experimentally.

Troubleshooting Guides

Transfecting primary cells can be challenging, and achieving high efficiency with low cytotoxicity often requires optimization.[11] This guide addresses common issues encountered during this compound transfection experiments.

Low Transfection Efficiency

Low transfection efficiency is a common problem when working with primary cells.[4][9] The table below outlines potential causes and suggests solutions to improve your results.

Potential Cause Suggested Solution
Suboptimal Cell Health and Confluency Ensure cells are healthy, actively dividing, and have a viability of >90%.[11] Passage cells a few times after thawing before use.[11] Transfect at an optimal confluency, typically between 70-90%.[7][12]
Incorrect Reagent-to-DNA Ratio The ratio of this compound reagent to nucleic acid is critical. Optimize this ratio by performing a titration experiment. Start with the recommended ratio and test ratios above and below this point.[8][11]
Poor Quality of Nucleic Acid Use high-purity, endotoxin-free nucleic acid.[13] The OD260/280 ratio should be between 1.7 and 1.9.[12] Verify the integrity of your nucleic acid on an agarose (B213101) gel.
Presence of Inhibitors During Complex Formation Prepare the this compound/nucleic acid complexes in a serum-free medium to prevent interference from serum components.[1][9] Avoid using media with high levels of phosphates or other polyanions during complex formation.[9]
Inappropriate Incubation Times Optimize the complex formation time (typically 15-30 minutes) and the time the cells are exposed to the complexes.[1] Prolonged exposure can lead to cytotoxicity.[11]
Cell Type is Difficult to Transfect Some primary cells are inherently more difficult to transfect.[4] Consider alternative methods such as electroporation or viral transduction if lipid-mediated transfection is not successful.[4][14]
High Cell Death (Cytotoxicity)

High cytotoxicity can mask the results of a successful transfection.[1] The following table provides guidance on how to reduce cell death.

Potential Cause Suggested Solution
Excessive Amount of Transfection Reagent High concentrations of cationic lipids can be toxic to cells.[4] Perform a dose-response curve to find the lowest amount of this compound that gives sufficient transfection efficiency.[15]
High Concentration of Nucleic Acid Too much foreign nucleic acid can induce a cellular stress response and lead to cell death.[5][16] Optimize the amount of DNA or RNA used in the transfection.[15]
Prolonged Exposure to Transfection Complexes Reduce the incubation time of the cells with the transfection complexes. After the initial incubation (e.g., 4-6 hours), you can replace the medium with fresh, complete growth medium.[7]
Unhealthy Cells at the Time of Transfection Only use healthy, actively dividing cells for transfection experiments.[5][11] Ensure cells are free from contamination, such as mycoplasma.[8]
Presence of Antibiotics Cationic lipids can increase the permeability of cells to antibiotics, leading to increased cytotoxicity.[6] Avoid using antibiotics in the medium during transfection.[6][7]

Experimental Protocols

General Protocol for this compound Transfection of Primary Cells in a 24-Well Plate

This protocol provides a starting point for optimizing your transfection experiment. The amounts should be scaled accordingly for different plate formats.

Materials:

  • Primary cells in culture

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound Transfection Reagent

  • Plasmid DNA (0.5-1 µg/µL)

  • 24-well tissue culture plate

Procedure:

  • Cell Seeding: Approximately 18-24 hours before transfection, seed the primary cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[17]

  • Preparation of Transfection Complexes:

    • In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.[17] Mix gently.

    • In a separate sterile tube, add 1.5 µL of this compound Transfection Reagent to 50 µL of serum-free medium. Mix gently.

    • Combine the diluted DNA and the diluted this compound reagent. Pipette gently to mix.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[17]

  • Transfection:

    • Gently add the 100 µL of transfection complex drop-wise to the cells in each well containing fresh complete growth medium.[17]

    • Gently rock the plate to ensure even distribution of the complexes.[17]

  • Post-Transfection:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Optional: After 4-6 hours of incubation, the medium can be replaced with fresh, complete growth medium to reduce cytotoxicity.

  • Analysis: Assess transfection efficiency and gene expression at the desired time point (typically 24-72 hours post-transfection) using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter genes, qPCR, or Western blot).[10]

Protocol for Assessing Transfection Efficiency and Cell Viability

Materials:

  • Transfected primary cells

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution (for viability)

  • Flow cytometer (for efficiency with fluorescent reporters)

  • Fluorescence microscope

Procedure for Transfection Efficiency (using a fluorescent reporter like GFP):

  • At 24-72 hours post-transfection, wash the cells once with PBS.

  • Add fresh culture medium.

  • Observe the cells under a fluorescence microscope to visually estimate the percentage of fluorescent cells.

  • For a quantitative analysis, detach the cells (if adherent) and analyze the percentage of fluorescent cells using a flow cytometer.[18]

Procedure for Cell Viability (using Trypan Blue):

  • Detach the cells (if adherent) and collect them in a microcentrifuge tube.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Data Presentation: Optimizing this compound Transfection

The following tables provide examples of how to structure your data when optimizing transfection conditions for a new primary cell type.

Table 1: Optimization of this compound Reagent-to-DNA Ratio

Reagent:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
1:115 ± 2.195 ± 3.5
2:135 ± 3.592 ± 2.8
3:1 55 ± 4.2 88 ± 4.1
4:158 ± 3.975 ± 5.6

This table illustrates that a 3:1 ratio of this compound reagent to DNA provides the best balance of high transfection efficiency and good cell viability for this hypothetical primary cell type.

Table 2: Optimization of DNA Amount

DNA Amount (µg)Transfection Efficiency (%)Cell Viability (%)
0.2530 ± 2.894 ± 2.5
0.5 55 ± 4.2 88 ± 4.1
1.060 ± 5.178 ± 6.2
1.562 ± 4.865 ± 7.3

This table shows that using 0.5 µg of DNA results in high transfection efficiency while maintaining good cell viability.

Visualizations

Experimental Workflow for this compound Transfection

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Primary Cells (target 70-90% confluency) prep_dna Dilute DNA in Serum-Free Medium form_complex Combine and Incubate (15-20 min) prep_dna->form_complex prep_reagent Dilute this compound in Serum-Free Medium prep_reagent->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate Cells (24-72 hours) add_complex->incubate analyze Analyze Transfection Efficiency and Cell Viability incubate->analyze

Caption: Workflow for this compound transfection of primary cells.

Troubleshooting Logic for Low Transfection Efficiency

G start Low Transfection Efficiency check_cells Are cells healthy and at optimal confluency? start->check_cells check_dna Is the nucleic acid high quality and pure? check_cells->check_dna Yes optimize_cells Optimize Seeding Density and Ensure Cell Health check_cells->optimize_cells No check_ratio Is the reagent:DNA ratio optimized? check_dna->check_ratio Yes improve_dna Use Endotoxin-Free, High-Purity Nucleic Acid check_dna->improve_dna No check_protocol Was the protocol followed correctly? check_ratio->check_protocol Yes optimize_ratio Optimize Reagent:DNA Ratio (Titration Experiment) check_ratio->optimize_ratio No review_protocol Review Protocol Steps (e.g., incubation times) check_protocol->review_protocol No success Improved Efficiency check_protocol->success Yes optimize_ratio->success improve_dna->success optimize_cells->success review_protocol->success

Caption: Troubleshooting flowchart for low transfection efficiency.

Example Signaling Pathway: MAPK/ERK Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk trans_factor Transcription Factor (e.g., c-Myc, Elk-1) erk->trans_factor gene_expression Gene Expression (Proliferation, Differentiation) trans_factor->gene_expression growth_factor Growth Factor growth_factor->receptor

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

References

Technical Support Center: Troubleshooting 80-O18 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and storage of lipid nanoparticles (LNPs), with a focus on formulations potentially containing components like 80-O18.

Troubleshooting Guide: LNP Aggregation

Aggregation, the process where nanoparticles clump together, is a critical challenge in LNP formulation as it can impact stability, efficacy, and safety.[1][2] This guide provides a systematic approach to identifying and resolving common causes of LNP aggregation.

Question: My LNP formulation is showing signs of aggregation (e.g., increased particle size, visible precipitates). What are the potential causes and how can I fix it?

Answer: LNP aggregation can stem from several factors throughout the formulation and storage process. The following table outlines potential causes and corresponding corrective actions.

Potential Cause Corrective Action(s) Key Parameters to Monitor
Suboptimal Lipid Composition - Adjust Ionizable Lipid Content: An increase from 50% to 60% in ionizable lipid content has been shown to enhance in vitro mRNA expression.[3] - Optimize PEG-Lipid Concentration: PEG-lipids provide a steric barrier against aggregation.[1][4][5] However, excessive amounts can reduce cellular uptake.[1] Fine-tune the molar ratio of PEG-lipids. - Evaluate Helper Lipids: Cholesterol enhances LNP stability by filling gaps between phospholipids, influencing membrane integrity and rigidity.[4][5] Phospholipids like DSPC contribute to the structural stability of the lipid bilayer.[6] Consider alternative structural lipids which can enhance stability.[7]- Molar ratios of all lipid components[3][4][7] - Particle size and Polydispersity Index (PDI)[8][9] - Zeta potential[4][10] - Encapsulation efficiency[4][10]
Inappropriate Formulation Parameters - Optimize pH of Aqueous Buffer: An acidic pH (around 4-5) during mixing is crucial for efficient mRNA encapsulation, as it protonates the ionizable lipid.[11][12] - Control Flow Rates in Microfluidics: Adjusting the total flow rate (TFR) and flow rate ratio (FRR) can control LNP size and PDI.[12][13] - Ensure Rapid and Homogeneous Mixing: Inconsistent mixing can lead to localized high concentrations of lipids, promoting aggregation. The use of microfluidic devices ensures reproducible and controlled mixing.[8][13]- pH of the aqueous and final buffer[1][2][11] - Total Flow Rate (TFR) and Flow Rate Ratio (FRR)[12][13] - Mixing time and method[13]
Adverse Environmental Conditions - Temperature Control: Elevated temperatures and freeze-thaw cycles can induce aggregation.[1][2][14] Store LNPs at recommended temperatures, typically 2-8°C for short-term and -20°C to -80°C for long-term storage.[2][6][14] - Minimize Mechanical Stress: Agitation and bubbling can lead to an increase in particle size and a drop in mRNA encapsulation.[15] Handle LNP solutions gently. - Use Appropriate Buffers: The choice of buffer is critical, especially for frozen storage. Buffers like phosphate-buffered saline (PBS) can experience significant pH shifts during freezing, which can induce aggregation.[1] Consider using alternative buffers like Tris or citrate.[11][12]- Storage temperature and duration[6][14][16] - Number of freeze-thaw cycles[1][14] - Handling procedures (e.g., mixing, pipetting)[15] - Buffer composition and pH[1][2][11]
Storage Instability - Incorporate Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can protect LNPs from aggregation induced by freeze-thaw cycles.[1][11][12][14][16] - Lyophilization (Freeze-Drying): For long-term stability, consider lyophilizing the LNP formulation with cryoprotectants.[4][14][16][17] - Optimize Residual Moisture Content: In lyophilized powders, residual moisture content is critical; levels ≤ 0.5% or > 3-3.5% w/w can negatively affect LNP integrity.[4][17]- Concentration and type of cryoprotectant[12][14][16] - Lyophilization cycle parameters - Residual moisture content in lyophilized product[4][17]

Frequently Asked Questions (FAQs)

Q1: What is the ideal particle size and Polydispersity Index (PDI) for an LNP formulation?

A1: Generally, a particle size in the range of 80-150 nm is considered optimal for many applications.[6] A low Polydispersity Index (PDI) of less than 0.2 is desirable, as it indicates a narrow and uniform particle size distribution.

Q2: How does the zeta potential of LNPs affect their stability?

A2: Zeta potential is a measure of the surface charge of the LNPs. A sufficiently high positive or negative zeta potential (e.g., > ±30 mV) can prevent aggregation due to electrostatic repulsion between particles.[10] However, a highly positive surface charge can lead to toxicity.[10] For in vivo applications, a near-neutral zeta potential at physiological pH is often preferred to reduce clearance by the immune system.[13]

Q3: Can the choice of RNA or other cargo influence LNP aggregation?

A3: While the lipid components are the primary drivers of LNP formation and stability, the characteristics of the cargo, such as size and charge, can play a role. It is important to ensure proper encapsulation of the cargo during the formulation process, as unencapsulated material could potentially contribute to instability.

Q4: How can I detect LNP aggregation?

A4: The primary technique for measuring particle size and PDI is Dynamic Light Scattering (DLS). Visual inspection for turbidity or precipitation can be a simple first indicator. For more detailed morphological analysis and to visualize aggregates, Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful tool.

Q5: Are there alternatives to PEG-lipids for preventing aggregation?

A5: While PEG-lipids are widely used, concerns about immunogenicity have led to research into alternatives.[18] Some strategies include using novel biodegradable lipids or modifying the surface of the LNPs with other hydrophilic polymers.[5] Polysorbate 20 has also been investigated as a potential stabilizer to reduce protein adsorption and aggregation.[18]

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement

  • Objective: To determine the mean hydrodynamic diameter and polydispersity index of the LNP formulation.

  • Methodology:

    • Dilute the LNP suspension in an appropriate buffer (e.g., the formulation buffer) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

    • Equilibrate the sample to the set temperature for a few minutes.

    • Perform the measurement. The instrument will use the fluctuations in scattered light intensity to calculate the particle size distribution and PDI.

    • Analyze the results, paying attention to the z-average diameter and the PDI value.

2. Cryogenic Transmission Electron Microscopy (Cryo-TEM) for LNP Visualization

  • Objective: To visualize the morphology of the LNPs and identify the presence of aggregates.

  • Methodology:

    • Apply a small volume (3-5 µL) of the LNP suspension to a glow-discharged TEM grid.

    • Blot the grid with filter paper to create a thin film of the suspension.

    • Rapidly plunge-freeze the grid in a cryogen such as liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the LNPs.

    • Transfer the frozen grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM.

    • Image the sample at a low electron dose to minimize radiation damage.

    • Acquire images at different magnifications to observe individual LNPs and assess the extent of aggregation.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization lipid_mix Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipids, PEG-Lipid) mixing Rapid Mixing (e.g., Microfluidics) lipid_mix->mixing rna_solution RNA in Aqueous Buffer (Acidic pH 4-5) rna_solution->mixing lnp_formation Self-Assembly of LNPs mixing->lnp_formation purification Purification (e.g., Dialysis, TFF) lnp_formation->purification characterization Characterization (DLS, Cryo-TEM, Zeta Potential) purification->characterization storage Sterile Filtration & Storage characterization->storage

Caption: LNP Formulation and Characterization Workflow.

Troubleshooting_Logic start LNP Aggregation Observed check_composition Review Lipid Composition (Molar Ratios) start->check_composition check_formulation Examine Formulation Parameters (pH, Flow Rates) check_composition->check_formulation Optimal adjust_composition Adjust Lipid Ratios check_composition->adjust_composition Suboptimal check_environment Assess Environmental Stressors (Temp, Mechanical) check_formulation->check_environment Optimal adjust_formulation Optimize Formulation Process check_formulation->adjust_formulation Suboptimal check_storage Evaluate Storage Conditions (Cryoprotectants) check_environment->check_storage Absent control_environment Minimize Stressors check_environment->control_environment Present improve_storage Add Cryoprotectants / Lyophilize check_storage->improve_storage Suboptimal end Aggregation Resolved check_storage->end Optimal recharacterize Re-characterize LNPs (DLS, Cryo-TEM) adjust_composition->recharacterize adjust_formulation->recharacterize control_environment->recharacterize improve_storage->recharacterize recharacterize->start Aggregation Persists recharacterize->end Aggregation Resolved

References

Technical Support Center: Scaling Up 80-O18 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of lipid nanoparticles (LNPs) utilizing the 80-O18 ionizable lipid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound LNP production?

Scaling up LNP production from a laboratory to an industrial scale presents several key challenges.[1] These include maintaining the precision of the formulation, ensuring batch-to-batch consistency, controlling sterility and contamination, and adapting production technology.[2] Additionally, securing a reliable supply of high-quality raw materials and adhering to strict regulatory standards are critical considerations.[2][3]

Q2: How does the choice of manufacturing method impact scalability?

The manufacturing method is a crucial factor in the successful scale-up of LNP production.[4] Techniques like microfluidics are precise and reproducible, offering easily adjustable parameters for controlling LNP characteristics.[5] However, scaling up microfluidics may require parallelization of systems.[6] Other methods like high-pressure homogenization (HPH) are also utilized due to their scalability and lack of organic solvents.[7] The transition from a small-scale mixing process, such as microfluidics, to a larger-scale good manufacturing practice (GMP) batch process often requires switching mixing technologies, which can be costly and time-consuming.[3]

Q3: What are the critical quality attributes (CQAs) to monitor during scale-up?

Key CQAs for LNPs include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[8] These attributes significantly impact the stability, biodistribution, and efficacy of the LNP-based therapeutic.[4][5] Consistent monitoring of these CQAs is essential to ensure product quality and performance across different production scales.[9]

Q4: How do process parameters affect the final LNP product?

Process parameters have a significant impact on the physicochemical properties of LNPs.[10] Factors such as the flow rate ratio of the lipid and aqueous phases, mixing speed, and temperature can influence particle size and in vitro activity.[5][10] For instance, a higher proportion of the aqueous phase to the ethanol (B145695) phase in microfluidic systems leads to faster ethanol dilution and the formation of smaller LNPs.[5]

Q5: What are the regulatory considerations for scaling up LNP production?

Large-scale LNP production must adhere to stringent regulatory standards, such as current Good Manufacturing Practices (cGMP), to ensure product safety and efficacy.[2][4] Regulatory bodies like the FDA and EMA have distinct requirements for the assessment of LNP composition, including lipid characterization, impurity profiles, and stability parameters.[11] It is crucial to engage with regulators early in the scaling process to align manufacturing strategies with compliance expectations.[9]

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI) upon Scale-Up
Potential Cause Troubleshooting Steps
Inadequate Mixing Efficiency at Larger Scale Optimize mixing parameters for the larger system. This may involve adjusting the flow rate, and mixer geometry, or switching to a more scalable mixing technology like high-pressure homogenization.[4][7]
Changes in Lipid Concentration Re-evaluate the lipid concentration. While some studies show comparable particle size at lower lipid concentrations, this may not hold true for all formulations and scales.[6]
Slower Solvent Dilution Increase the aqueous-to-organic phase ratio to promote faster precipitation of lipids and the formation of smaller particles.[5]
Batch-to-Batch Variability in Raw Materials Implement rigorous quality control for incoming raw materials, including all lipid components, to ensure consistency.[2]
Issue 2: Poor or Inconsistent Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Suboptimal pH of the Aqueous Buffer Ensure the pH of the aqueous buffer containing the nucleic acid is acidic to facilitate the ionization of this compound and its interaction with the negatively charged cargo.[10] A slight change in pH can significantly impact drug loading.[12]
Incorrect Lipid Ratios Verify the molar ratios of the lipid components (this compound, phospholipid, cholesterol, and PEG-lipid) as this is crucial for stable and efficient encapsulation.[13]
Degradation of Nucleic Acid Cargo Protect the nucleic acid from degradation by using sterile, nuclease-free environments and optimizing storage conditions.[2]
Inefficient Purification Process Optimize the tangential flow filtration (TFF) process to effectively remove unencapsulated nucleic acids without disrupting the LNPs.[12]
Issue 3: LNP Instability and Aggregation
Potential Cause Troubleshooting Steps
Inappropriate Storage Conditions Store LNPs at recommended temperatures (e.g., 4°C or -20°C) to maintain stability. Studies have shown that freezing at -20°C can be more suitable for long-term stability.[14]
Insufficient PEG-Lipid Content The PEGylated lipid provides a protective hydrophilic layer that prevents aggregation.[15] Ensure the correct proportion of PEG-lipid is used in the formulation.
Residual Ethanol from the Production Process Optimize the purification step (e.g., TFF) to effectively remove residual ethanol, which can impact LNP stability.[12]
Mechanical Stress During Processing Minimize mechanical stress during processing steps like mixing and filtration, as this can lead to particle aggregation.[16]

Quantitative Data Summary

The following table summarizes the impact of key process parameters on the critical quality attributes (CQAs) of LNPs. The direction of the effect may vary depending on the specific lipid composition and overall formulation.

Process Parameter Effect on Particle Size Effect on PDI Effect on Encapsulation Efficiency
Total Flow Rate (TFR) Increase DecreaseVariableVariable
Flow Rate Ratio (FRR) (Aqueous:Organic) Increase DecreaseDecreaseVariable
Lipid Concentration Increase IncreaseVariableIncrease (up to a point)
pH of Aqueous Buffer (Acidic) StableStableIncrease

This table provides a generalized overview. Optimal parameters must be determined experimentally for each specific formulation and scale.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for LNP formulation using a microfluidic device.

Materials:

  • This compound ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.

  • Nucleic acid (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing system (e.g., NanoAssemblr®).

Procedure:

  • Prepare the lipid mixture in ethanol and the nucleic acid solution in the aqueous buffer.

  • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic system.

  • Load the lipid solution and the nucleic acid solution into their respective inlet reservoirs.

  • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion from the outlet.

  • Immediately dilute the collected sample with a neutral pH buffer to stabilize the newly formed LNPs.

LNP Purification and Concentration via Tangential Flow Filtration (TFF)

Materials:

  • LNP dispersion.

  • Tangential Flow Filtration (TFF) system with an appropriate molecular weight cut-off (MWCO) membrane.

  • Final formulation buffer (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

  • Set up the TFF system according to the manufacturer's instructions.

  • Transfer the LNP dispersion to the TFF reservoir.

  • Perform diafiltration against the final formulation buffer to remove ethanol and unencapsulated nucleic acids.

  • Concentrate the LNP solution to the desired final concentration.

  • Collect the purified and concentrated LNP product.

Visualizations

LNP_Production_Workflow cluster_prep Phase Preparation cluster_form LNP Formation cluster_purify Purification & Concentration cluster_final Final Product A Lipid Phase (this compound, Helper Lipids in Ethanol) C Microfluidic Mixing A->C B Aqueous Phase (Nucleic Acid in Acidic Buffer) B->C D Tangential Flow Filtration (TFF) C->D E Sterile Filtration D->E F Final LNP Product E->F

Caption: LNP Production Workflow.

Troubleshooting_Logic Start Unacceptable LNP Quality (e.g., Large Size, Low EE) CheckMixing Evaluate Mixing Parameters (Flow Rate, Ratio) Start->CheckMixing CheckFormulation Review Formulation (pH, Lipid Ratios) CheckMixing->CheckFormulation Yes OptimizeMixing Optimize Mixer Settings or Technology CheckMixing->OptimizeMixing No CheckPurification Assess Purification Process (TFF Parameters) CheckFormulation->CheckPurification Yes AdjustFormulation Adjust Buffer pH or Lipid Concentrations CheckFormulation->AdjustFormulation No RefinePurification Modify TFF Conditions (e.g., MWCO, Pressure) CheckPurification->RefinePurification No End Acceptable LNP Quality CheckPurification->End Yes OptimizeMixing->CheckFormulation AdjustFormulation->CheckPurification RefinePurification->End

Caption: Troubleshooting Logic for LNP Scale-Up.

References

Technical Support Center: Minimizing Cytotoxicity of Lipid-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of their lipid-based formulations. The following information is based on established principles for optimizing lipid nanoparticle and cationic lipid delivery systems to ensure maximal efficacy with minimal off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cytotoxicity associated with lipid-based formulations?

Cytotoxicity in lipid-based formulations can stem from several factors. The composition of the liposome, including the type of lipids and surfactants used, plays a critical role.[1][2] Cationic lipids, while effective for delivering nucleic acids, can interact with negatively charged cell membranes, leading to membrane disruption and cell death.[1][2] The overall charge and size of the nanoparticles can also influence their interaction with cells and contribute to toxicity.[1] Furthermore, the solvent used to dissolve the lipids, such as DMSO, can be toxic to cells at high concentrations. Finally, the degradation products of the formulation can also exhibit cytotoxic effects.

Q2: What are the visual indicators of formulation-induced cytotoxicity in cell culture?

Researchers should be vigilant for several visual cues that suggest cytotoxicity. These include changes in cell morphology, such as cells rounding up, shrinking, or detaching from the culture surface for adherent cell lines. A reduction in cell proliferation or a noticeable decrease in cell confluency compared to control cultures is another key indicator. Additionally, an increase in floating dead cells and cellular debris in the culture medium can signify a cytotoxic event.[3]

Q3: How can I determine the optimal concentration of my lipid-based formulation to minimize toxicity?

To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your target cell line with a range of formulation concentrations and assessing cell viability at a specific time point. A standard cytotoxicity assay, such as an MTT or LDH assay, can be used to quantify cell death.[4][5][6] The goal is to identify the highest concentration that achieves the desired therapeutic effect while maintaining a high percentage of cell viability.

Q4: Can the choice of solvent affect the cytotoxicity of my formulation?

Yes, the solvent used to prepare the formulation can significantly impact its cytotoxicity. Organic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve lipids but can be toxic to cells, especially at higher concentrations.[7] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is below the toxic threshold for the specific cell line being used. Whenever possible, consider using less toxic solvents or preparing the formulation in a way that minimizes the final solvent concentration.

Troubleshooting Guides

Issue 1: High levels of cell death observed shortly after treatment.
Possible Cause Troubleshooting Step
Formulation concentration is too high. Perform a dose-response study to determine the IC50 value and identify a non-toxic working concentration.
Cationic lipid toxicity. If using cationic lipids, consider modifying the lipid composition to include pH-sensitive lipids that are neutral at physiological pH.[8] Alternatively, shield the positive charge by incorporating PEGylated lipids.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the known toxic level for your cell line. Prepare a solvent-only control to assess its specific contribution to cytotoxicity.
Particle aggregation. Characterize the particle size and stability of your formulation in culture media. Aggregates can lead to increased localized concentrations and physical stress on cells. Optimize the formulation to prevent aggregation.[1]
Issue 2: Gradual decrease in cell viability over time.
Possible Cause Troubleshooting Step
Metabolic stress on cells. The formulation may be interfering with essential cellular processes. Consider shorter incubation times or a wash-out step where the formulation-containing medium is replaced with fresh medium after a specific period.
Accumulation of toxic degradation products. Analyze the stability of your formulation under culture conditions. If it degrades into toxic byproducts, you may need to re-evaluate the lipid components for improved stability.
Induction of apoptosis or other cell death pathways. Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activity) or other pathways. Understanding the mechanism can provide insights into how to mitigate the toxicity.[9][10]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of a Lipid-Based Formulation using an MTT Assay
  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency). Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Formulation Preparation: Prepare a serial dilution of the lipid-based formulation in a suitable vehicle (e.g., serum-free media). Also, prepare a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Cell Treatment: Remove the existing media from the cells and add the prepared dilutions of the formulation. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Data Presentation

Table 1: Example Dose-Response Data for Two Different Lipid Formulations

FormulationConcentration (µg/mL)Cell Viability (%)
Formulation A 198 ± 2.1
592 ± 3.5
1075 ± 4.2
2051 ± 5.0
5022 ± 3.8
Formulation B 199 ± 1.8
597 ± 2.0
1091 ± 2.7
2085 ± 3.1
5078 ± 4.5

Visualizations

TroubleshootingWorkflow start High Cytotoxicity Observed check_concentration Is the formulation concentration optimized? start->check_concentration check_composition Is the lipid composition a potential issue? check_concentration->check_composition Yes dose_response Perform Dose-Response Study (MTT Assay) check_concentration->dose_response No check_solvent Is solvent toxicity a contributing factor? check_composition->check_solvent No modify_lipids Modify Lipid Composition (e.g., use pH-sensitive lipids, add PEGylated lipids) check_composition->modify_lipids Yes solvent_control Run Solvent-Only Control check_solvent->solvent_control Yes end_optimized Cytotoxicity Minimized check_solvent->end_optimized No dose_response->check_composition modify_lipids->end_optimized solvent_control->end_optimized

Caption: Troubleshooting workflow for addressing high cytotoxicity.

CytotoxicityMechanisms cluster_cellular_effects Cellular Interactions & Effects Formulation Lipid-Based Formulation Membrane Plasma Membrane Interaction Formulation->Membrane Uptake Cellular Uptake Membrane->Uptake Mitochondria Mitochondrial Dysfunction Uptake->Mitochondria Apoptosis Apoptosis Induction Uptake->Apoptosis ROS Oxidative Stress (ROS Production) Mitochondria->ROS ROS->Apoptosis

Caption: Potential mechanisms of lipid formulation-induced cytotoxicity.

References

Technical Support Center: Enhancing 80-O18 Mediated Endosomal Escape

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 80-O18, an ionizable lipid for the formulation of lipid nanoparticles (LNPs) for protein delivery.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for enhanced endosomal escape and efficient cytosolic delivery of protein cargo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable lipid used to generate lipid nanoparticles (LNPs) for the delivery of proteins into cells.[1] Its key feature is the ability to encapsulate protein cargo and facilitate its release from endosomes into the cytoplasm, a critical step for the bioactivity of many protein-based therapeutics.

Q2: How does this compound facilitate endosomal escape?

A2: Like other ionizable lipids, this compound is designed to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome. This protonation is thought to promote the disruption of the endosomal membrane, allowing the encapsulated protein cargo to escape into the cytosol. This process can be enhanced by the inclusion of "helper" lipids in the LNP formulation.

Q3: What is a typical formulation for LNPs using an ionizable lipid like this compound?

A3: A common LNP formulation consists of four main components:

  • Ionizable Lipid (e.g., this compound): Crucial for encapsulating the cargo and mediating endosomal escape.

  • Helper Phospholipid (e.g., DOPE or DSPC): Contributes to the structural integrity of the LNP and can aid in membrane fusion.

  • Cholesterol: Stabilizes the LNP structure.

  • PEGylated Lipid (e.g., DMG-PEG-2000): Provides a hydrophilic shell that prevents aggregation and reduces clearance by the immune system.

A sample molar ratio for these components could be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG).

Q4: How can I assess the efficiency of this compound mediated endosomal escape?

A4: Several assays can be employed to quantify endosomal escape and cytosolic protein delivery. Two common methods are:

  • Chloroalkane Penetration Assay (CAPA): This is a quantitative, high-throughput assay that directly measures the amount of a chloroalkane-tagged cargo that has reached the cytosol.[1][2][3]

  • Functional Reporter Assays: These assays rely on the delivery of a functional protein, such as Cre recombinase, to a reporter cell line. The activity of the delivered protein (e.g., excision of a stop codon leading to fluorescent protein expression) serves as an indirect measure of successful cytosolic delivery.[2][3]

Troubleshooting Guide

Issue 1: Low protein encapsulation efficiency.

Possible Cause Troubleshooting Step
Suboptimal lipid ratiosSystematically vary the molar ratios of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) to find the optimal composition for your specific protein.
Incorrect pH during formulationEnsure the buffer used for RNA/protein dilution is acidic to allow for the protonation of the ionizable lipid and efficient encapsulation of the cargo.
Poor lipid qualityUse high-purity lipids and store them under the recommended conditions to prevent degradation.
Inefficient mixingUtilize a microfluidic mixing device or ensure rapid and consistent mixing when combining the lipid and aqueous phases to promote uniform LNP formation.

Issue 2: High cytotoxicity observed in treated cells.

Possible Cause Troubleshooting Step
Excessive positive charge at physiological pHConfirm the pKa of your LNP formulation. A well-designed ionizable lipid should be largely neutral at pH 7.4. If the pKa is too high, consider adjusting the lipid composition.
High concentration of LNPsPerform a dose-response experiment to determine the optimal LNP concentration that provides efficient delivery with minimal toxicity.
Instability of LNPsCharacterize the size and polydispersity of your LNPs. Aggregated or unstable particles can lead to increased toxicity.

Issue 3: Low cytosolic delivery despite good cellular uptake.

| Possible Cause | Troubleshooting Step | | Inefficient endosomal escape | This is a common bottleneck. Consider the following strategies to enhance endosomal escape: - Optimize the helper lipid: Replace DSPC with a fusogenic lipid like DOPE, which can promote the transition to a hexagonal phase and facilitate membrane fusion. - Incorporate endosomolytic peptides: Conjugate or co-deliver peptides known to disrupt endosomal membranes in a pH-dependent manner. | | Protein degradation in the endo-lysosomal pathway | Use inhibitors of endosomal acidification (e.g., bafilomycin A1) or lysosomal proteases (e.g., E-64) to investigate if degradation is limiting the delivery of your active protein. Note that these are for mechanistic studies and not for therapeutic applications. | | Assay sensitivity | If using a functional assay, ensure the reporter system is sensitive enough to detect low levels of delivered protein. For direct quantification, the Chloroalkane Penetration Assay (CAPA) is a more sensitive option.[1][2][3] |

Quantitative Data Summary

The following table summarizes representative data from a study investigating the cytosolic delivery of a GFP-Cre recombinase fusion protein using a library of ionizable lipidoids, which are structurally related to this compound. This data can serve as a benchmark for optimizing your this compound LNP formulations.

Table 1: Comparison of Cytosolic Delivery for Different LNP Formulations

LipidoidCytosolic Delivery (% of cells with functional Cre)Total Cellular Uptake (Mean Fluorescence Intensity)
Lipidoid 115%8,000
Lipidoid 245%12,000
Lipidoid 360%15,000
Lipidoid 4 (Optimized) >80% 20,000

Data is representative and adapted from studies on ionizable lipidoids for protein delivery. Actual results with this compound may vary.

Key Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC (or DOPE), cholesterol, and DMG-PEG-2000 in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.

  • Prepare Protein Solution: Dilute the protein cargo in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the protein-aqueous solution into separate syringes of a microfluidic mixing system (e.g., NanoAssemblr).

  • Mixing Parameters: Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate according to the manufacturer's instructions to control the LNP size.

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.

  • Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter and store at 4°C.

Protocol 2: Chloroalkane Penetration Assay (CAPA) for Cytosolic Delivery

  • Cell Seeding: Seed HeLa cells stably expressing a cytosolic HaloTag protein in a 96-well plate.

  • LNP Treatment: Treat the cells with LNPs encapsulating your chloroalkane-tagged protein of interest for a defined period (e.g., 4-24 hours).

  • Wash: Wash the cells thoroughly with PBS to remove excess LNPs.

  • Fluorescent HaloTag Ligand Incubation: Add a cell-impermeable fluorescent HaloTag ligand to the cells. This ligand will only label the HaloTag proteins that have not reacted with the delivered chloroalkane-tagged protein.

  • Wash and Lyse: Wash the cells to remove the unbound fluorescent ligand and then lyse the cells.

  • Quantification: Measure the fluorescence of the cell lysate using a plate reader. A decrease in fluorescence compared to control cells (treated with LNPs containing untagged protein) indicates successful cytosolic delivery.

Visualizing Experimental Concepts

LNP_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP This compound LNP Neutral Charge Endosome Early Endosome (pH ~6.5) This compound becomes protonated (+) LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Membrane Destabilization) Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation Protein_Effect Therapeutic Effect Cytosol->Protein_Effect Protein Exerts Effect

Caption: Pathway of this compound LNP uptake and endosomal escape.

CAPA_Workflow Start Seed HaloTag-expressing cells Treat Treat with LNPs containing chloroalkane-tagged protein Start->Treat Wash1 Wash to remove excess LNPs Treat->Wash1 Label Add cell-impermeable fluorescent HaloTag ligand Wash1->Label Wash2 Wash to remove unbound ligand Label->Wash2 Lyse Lyse cells Wash2->Lyse Measure Measure fluorescence Lyse->Measure Analyze Analyze data (inverse correlation to cytosolic delivery) Measure->Analyze

Caption: Workflow for the Chloroalkane Penetration Assay (CAPA).

References

Technical Support Center: Overcoming LNP Instability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of lipid nanoparticles (LNPs) in serum. The following information is designed to help you diagnose and resolve common issues observed during your experiments.

A Note on "80-O18" LNPs: The term "this compound" does not correspond to a standard, publicly documented lipid or LNP formulation. It is possible that this is a proprietary name, an internal designation, or a typographical error. The guidance provided below is based on established principles of LNP stability in serum and is broadly applicable to a wide range of LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of LNP instability in serum?

A1: LNP instability in serum is a multifactorial issue primarily driven by:

  • Protein Adsorption (Protein Corona Formation): Serum proteins, such as apolipoproteins (especially ApoE), can rapidly adsorb to the surface of LNPs.[1][2] This "protein corona" can alter the physicochemical properties of the LNPs, leading to aggregation, altered biodistribution, and accelerated clearance.[3]

  • PEG-Lipid Desorption: The polyethylene (B3416737) glycol (PEG)-lipid layer, designed to provide a "stealth" coating and prevent aggregation, can desorb from the LNP surface upon interaction with serum components.[4][5] This process, known as "de-PEGylation," exposes the LNP core, making it susceptible to aggregation and recognition by the immune system.[3]

  • Component Exchange and Cargo Leakage: Interactions with serum components, particularly lipoproteins, can lead to the exchange of lipids between the LNP and serum particles. This can disrupt the LNP structure, resulting in the premature leakage of the encapsulated cargo (e.g., mRNA, siRNA).[1][6]

  • Immune System Recognition: The complement system can be activated by LNPs, leading to opsonization (tagging for destruction) and rapid clearance by phagocytic cells of the mononuclear phagocyte system (MPS).[7] The presence of pre-existing anti-PEG antibodies in a significant portion of the population can also lead to an accelerated blood clearance (ABC) phenomenon upon repeated administration.[8][9]

Q2: My LNPs are aggregating after incubation in serum. What can I do?

A2: LNP aggregation in serum is a common problem. Here are several strategies to address this:

  • Optimize PEG-Lipid Density: The molar percentage of PEG-lipid in your formulation is critical. While a sufficient amount of PEG is needed to prevent aggregation, excessive PEGylation can hinder cellular uptake.[7][10] Typically, a mole percent between 1-5% is a good starting point.[3]

  • Vary PEG-Lipid Chain Length: The length of the PEG chain can influence stability. Both very long and very short PEG chains have been associated with increased immunogenicity and the ABC phenomenon.[8] Experimenting with different PEG molecular weights (e.g., PEG2000) can help find an optimal balance.

  • Consider PEG Alternatives: Concerns about PEG immunogenicity have led to the development of alternative stealth polymers.[11][12] Polysarcosine (pSar) and poly(2-oxazoline)s (POx) are promising alternatives that can provide similar stability with reduced immunogenicity.[11][13]

  • Incorporate Cryoprotectants for Freeze-Thaw Cycles: If your experimental workflow involves freezing and thawing of LNPs, aggregation can be a significant issue.[14][15] The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help maintain particle integrity during these processes.[14][16]

  • Control Formulation pH: The pH of your formulation buffer can impact LNP fusion and aggregation. Aggregation may occur more rapidly at neutral pH where ionizable lipids are closer to being neutrally charged.[17]

Q3: I'm observing poor transfection efficiency in my in vivo experiments. Could this be related to serum instability?

A3: Yes, poor in vivo transfection efficiency is often linked to LNP instability in the bloodstream. Here's why:

  • Rapid Clearance: If LNPs are quickly cleared from circulation by the immune system, they won't have sufficient time to reach the target tissue and be taken up by cells.[8][18]

  • Premature Cargo Release: Leakage of the nucleic acid payload in the bloodstream means less of the therapeutic cargo reaches the target cells.[1][4]

  • Altered Targeting: The formation of a protein corona can mask targeting ligands on the LNP surface and can also lead to non-specific uptake by the liver and spleen, preventing the LNPs from reaching their intended target.[2][19]

To improve transfection efficiency, focus on enhancing LNP stability in serum using the strategies mentioned in the previous answers.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Increased particle size and polydispersity index (PDI) after serum incubation. LNP aggregation.- Optimize PEG-lipid concentration (1-5 mol%).[3]- Experiment with different PEG-lipid anchor lengths.- Evaluate alternative stealth polymers like polysarcosine.[11]- Ensure proper storage conditions and consider cryoprotectants if freeze-thawing.[14][15]
Low encapsulation efficiency after serum exposure. Cargo leakage due to LNP structural rearrangement.- Incorporate helper lipids like DSPC and cholesterol to improve membrane rigidity and stability.[20][21]- Evaluate the impact of ApoE binding, which can induce lipid redistribution and mRNA release.[1][2]- Use a robust method to assess encapsulation efficiency post-serum incubation.
Reduced therapeutic efficacy (e.g., lower protein expression) in vivo compared to in vitro. Accelerated blood clearance (ABC) or premature cargo release.- Test for the presence of anti-PEG antibodies if repeated dosing is performed.[8]- Modify PEG architecture (e.g., branched vs. linear PEG).[8]- Consider using cleavable PEG lipids that are shed after cellular uptake.[20]- Increase circulation time by optimizing the stealth properties of the LNPs.[18]
High uptake in the liver and spleen, regardless of the targeting moiety. Non-specific uptake mediated by apolipoprotein binding.- Understand the interaction of your LNPs with ApoE, as this is a primary driver for liver accumulation.[2][19]- Modify the LNP surface to reduce ApoE binding if liver targeting is not desired.
Inconsistent results between experimental batches. Variability in formulation or handling.- Standardize the LNP formulation protocol, especially the mixing method (e.g., microfluidics).[22][23]- Strictly control storage temperature and avoid unnecessary freeze-thaw cycles.[15][24]- Be mindful of mechanical stress (e.g., vigorous vortexing) which can induce aggregation.[15]

Quantitative Data Summary

Table 1: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

Cryoprotectant (20% w/v)Change in Particle SizeChange in PDIGene Silencing Efficacy
NoneSignificant IncreaseSignificant IncreaseSignificant Loss
SucroseMitigated IncreaseMitigated IncreaseRetained
TrehaloseMitigated IncreaseMitigated IncreaseRetained

Data synthesized from studies on LNP stability during freeze-thaw cycles.[14][15]

Table 2: Influence of PEG-Lipid Alternatives on LNP Properties

Stealth PolymerParticle Size (nm)Encapsulation Efficiency (%)In vivo Protein ExpressionImmunogenicity
PEG~80-100>90HighPotential for anti-PEG antibodies
Polysarcosine (pSar)Comparable to PEGComparable to PEGComparable or higher than PEGReduced
Poly(2-oxazoline)s (POx)Comparable to PEGComparable to PEGComparable to PEGReduced

This table presents a qualitative summary based on preclinical data for emerging PEG alternatives.[11][12][13]

Experimental Protocols

Protocol 1: Assessing LNP Stability in Serum via Dynamic Light Scattering (DLS)

Objective: To measure changes in LNP size and polydispersity upon incubation with serum.

Materials:

  • LNP formulation

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Dilute the LNP formulation to a suitable concentration in PBS (e.g., 1:100).

  • Measure the initial hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the LNPs in PBS using DLS.

  • Incubate the LNP formulation with serum (e.g., 10% FBS in PBS) at 37°C.[4][22]

  • At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the LNP-serum mixture.

  • Dilute the aliquot in PBS to a concentration suitable for DLS measurement.

  • Measure the Z-average and PDI.

  • Analysis: Compare the size and PDI measurements over time. A significant increase in these values indicates aggregation.

Protocol 2: Quantifying Cargo Encapsulation and Leakage using a RiboGreen Assay

Objective: To determine the percentage of RNA cargo that remains encapsulated within LNPs after serum incubation.

Materials:

  • LNP formulation encapsulating RNA

  • Serum (FBS or human)

  • PBS, pH 7.4

  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 (or other suitable detergent)

  • Fluorescence plate reader

Procedure:

  • Incubate the LNPs with serum at 37°C as described in Protocol 1.

  • At each time point, prepare two sets of samples from the LNP-serum mixture in a 96-well plate.

  • Sample Set A (Unencapsulated RNA): Add the RiboGreen reagent directly to the diluted LNP-serum sample. This will measure the fluorescence of the RNA that has leaked out of the LNPs.

  • Sample Set B (Total RNA): First, add a detergent like Triton X-100 (to a final concentration of ~0.5%) to the diluted LNP-serum sample to lyse the LNPs and release all the encapsulated RNA.[25] Then, add the RiboGreen reagent. This will measure the total amount of RNA.

  • Prepare a standard curve of the RNA used for encapsulation.

  • Measure the fluorescence of all samples using a plate reader (excitation ~480 nm, emission ~520 nm).[26]

  • Calculation:

    • Use the standard curve to determine the concentration of unencapsulated and total RNA.

    • Encapsulation Efficiency (%) = [1 - (Unencapsulated RNA / Total RNA)] * 100

Visualizations

LNP_Instability_Pathway LNP LNP in Bloodstream ProteinCorona Protein Corona Formation LNP->ProteinCorona Protein Adsorption SerumProteins Serum Proteins (ApoE, Albumin, etc.) SerumProteins->ProteinCorona DePEGylation PEG-Lipid Desorption ProteinCorona->DePEGylation Aggregation LNP Aggregation ProteinCorona->Aggregation Leakage Cargo Leakage ProteinCorona->Leakage Structural Destabilization ImmuneRecognition Immune System Recognition (Opsonization) ProteinCorona->ImmuneRecognition DePEGylation->Aggregation Clearance Rapid Clearance by MPS Aggregation->Clearance ReducedEfficacy Reduced Therapeutic Efficacy Leakage->ReducedEfficacy ImmuneRecognition->Clearance Clearance->ReducedEfficacy

Caption: Mechanism of LNP instability in serum.

Experimental_Workflow Formulation LNP Formulation Char_Initial Initial Characterization (Size, PDI, Encapsulation) Formulation->Char_Initial Incubation Incubation with Serum (e.g., 10% FBS, 37°C) Char_Initial->Incubation Timepoints Collect Aliquots at Time Points Incubation->Timepoints InVivo In Vivo Study (Transfection Efficacy) Incubation->InVivo DLS DLS Analysis (Size, PDI) Timepoints->DLS RiboGreen RiboGreen Assay (Encapsulation %) Timepoints->RiboGreen Analysis Data Analysis and Stability Assessment DLS->Analysis RiboGreen->Analysis InVivo->Analysis

Caption: Workflow for testing LNP serum stability.

Stabilization_Strategies Goal Improve LNP Serum Stability Surface Surface Modification Surface->Goal sub_peg Optimize PEG-Lipid (Density, Length) Surface->sub_peg sub_alt Use PEG Alternatives (pSar, POx) Surface->sub_alt sub_cleav Cleavable PEG Surface->sub_cleav Composition Core Composition Optimization Composition->Goal sub_helper Incorporate Helper Lipids (DSPC, Cholesterol) Composition->sub_helper sub_ionizable Modify Ionizable Lipid Composition->sub_ionizable Formulation Formulation & Storage Formulation->Goal sub_cryo Add Cryoprotectants (Sucrose, Trehalose) Formulation->sub_cryo sub_ph Control Buffer pH Formulation->sub_ph sub_storage Optimize Storage Temp. Formulation->sub_storage

Caption: Strategies to enhance LNP serum stability.

References

Technical Support Center: Optimizing Lipid Ratios in LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of lipid ratios in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a lipid nanoparticle (LNP) formulation and what are their functions?

A1: LNP formulations typically consist of four key components:

  • Ionizable Lipids: These lipids are crucial for encapsulating the nucleic acid cargo (like mRNA or siRNA) and facilitating its release into the cytoplasm. At a low pH during formulation, they are positively charged, enabling interaction with the negatively charged nucleic acid backbone. In the neutral pH of the bloodstream, they become more neutral, and upon entering the acidic environment of the endosome, they become positively charged again, which aids in endosomal escape.[1][2]

  • Helper Lipids (e.g., DOPE, DSPC): These are neutral phospholipids (B1166683) that contribute to the structural integrity and stability of the LNP.[3][4] They can also influence the fusogenicity of the nanoparticle membrane, aiding in endosomal escape.[3]

  • Cholesterol: Cholesterol is included to enhance the stability and rigidity of the LNP structure.[4] It helps to maintain the fluidity of the lipid membrane and can promote membrane fusion.[3][4]

  • PEG-Lipids (Polyethylene Glycol-Lipids): A lipid anchor with a polyethylene (B3416737) glycol chain, PEG-lipids, provide a hydrophilic shield on the surface of the LNP. This shield reduces aggregation and prevents nonspecific uptake by immune cells, thereby increasing circulation time.[2][3]

Q2: Why is the molar ratio of the lipid components so critical for LNP performance?

A2: The molar ratio of the lipid components significantly impacts the physicochemical properties and in vivo performance of LNPs.[1][5] Altering these ratios can affect:

  • Particle Size and Polydispersity Index (PDI): The relative amounts of each lipid influence the self-assembly process and, consequently, the size and size distribution of the nanoparticles.[6]

  • Encapsulation Efficiency: The ratio of ionizable lipid to nucleic acid (often expressed as the N/P ratio) is a key determinant of how effectively the cargo is encapsulated.[7]

  • Stability: The correct balance of lipids, particularly the inclusion of cholesterol and PEG-lipids, is essential for preventing aggregation and maintaining the integrity of the nanoparticles during storage and in biological fluids.[2][4]

  • In Vivo Efficacy and Biodistribution: The surface characteristics, governed by the PEG-lipid content, and the overall lipid composition can influence how the LNPs interact with biological systems, affecting their circulation time, targeting, and cellular uptake.[8]

Q3: What is the N/P ratio and why is it important?

A3: The N/P ratio represents the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid cargo.[7] This ratio is a critical parameter in LNP formulation as it reflects the charge balance between the cationic lipid and the anionic nucleic acid.[9] Optimizing the N/P ratio is essential for achieving high encapsulation efficiency and ensuring the stability of the resulting nanoparticles.

Troubleshooting Guides

Problem 1: My LNP formulation shows immediate or rapid aggregation.

  • Question: I've just formulated my LNPs, and they are already aggregating. What are the potential causes and how can I fix this?

  • Answer: Immediate aggregation is often a sign of suboptimal formulation or process parameters. Here are the key factors to investigate:

    • Incorrect pH of the Aqueous Phase: The pH of the buffer used to dissolve the nucleic acid is critical. For ionizable lipids, a low pH (typically around 4.0-5.0) is necessary to ensure the lipid is positively charged to complex with the nucleic acid. If the pH is too high, the lipid will be neutral, leading to poor encapsulation and aggregation. Conversely, an excessively low pH can sometimes lead to too high a surface charge and instability.[10]

    • High Lipid Concentration: Using a very high concentration of lipids during the formulation process can increase the frequency of particle collisions, which can promote aggregation.[10] Consider diluting the lipid mixture.

    • Suboptimal Mixing Rate: In methods like microfluidic mixing or ethanol (B145695) injection, the rate at which the lipid and aqueous phases are mixed is crucial. If the mixing is too slow, it can result in the formation of larger, less stable particles that are more prone to aggregation.[10]

    • Insufficient PEG-Lipid Content: The PEG-lipid provides a protective hydrophilic layer that prevents nanoparticles from sticking together. If the molar percentage of the PEG-lipid is too low, it can lead to aggregation.

Problem 2: My LNPs aggregate during storage.

  • Question: My LNPs look fine initially, but after a few days of storage, I observe aggregation. What can I do to improve their long-term stability?

  • Answer: Aggregation during storage is a common challenge. Here are some factors to consider and potential solutions:

    • Storage Temperature: Storing LNP formulations at 4°C is often recommended over freezing. The freeze-thaw process can induce phase separation and cause irreversible aggregation.[2][11]

    • Cryoprotectants: If you must freeze your LNP samples, the addition of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) before freezing can help prevent aggregation upon thawing.[10]

    • Final Buffer Composition: After formulation, LNPs are typically dialyzed or buffer-exchanged into a neutral pH buffer (e.g., PBS, pH 7.4) for storage and in vivo use. The ionic strength of this final buffer can influence stability. High salt concentrations can sometimes lead to aggregation.[10]

Problem 3: The encapsulation efficiency of my nucleic acid cargo is low.

  • Question: I'm not able to achieve high encapsulation efficiency for my mRNA/siRNA. What parameters should I optimize?

  • Answer: Low encapsulation efficiency is a common issue that can often be resolved by optimizing the formulation parameters:

    • N/P Ratio: This is one of the most critical factors for encapsulation. A suboptimal ratio of ionizable lipid to nucleic acid can lead to inefficient complexation. Systematically vary the N/P ratio to find the optimal value for your specific ionizable lipid and cargo.

    • Lipid:Nucleic Acid Weight Ratio: The overall weight ratio of the total lipid mixture to the nucleic acid can also influence encapsulation. Ratios are often in the range of 10-30:1.[9]

    • pH of the Aqueous Buffer: As mentioned for aggregation, the pH must be low enough to ensure the ionizable lipid is protonated and can effectively bind to the nucleic acid.[9]

    • Mixing Process: The efficiency and speed of mixing the lipid and aqueous phases can impact the encapsulation process. Ensure your mixing method is rapid and reproducible.

Data Presentation: Example Lipid Molar Ratios

The following table summarizes example molar ratios of lipid components used in LNP formulations from the literature. These can serve as a starting point for optimization.

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference Application
DLin-MC3-DMADSPCCholesterolDMG-PEG200050:10:38.5:1.5siRNA (Onpattro®)
SM-102DSPCCholesterolDMG-PEG200050:10:38.5:1.5mRNA Vaccine (Moderna)[12]
ALC-0315DSPCCholesterolALC-015946.3:9.4:42.7:1.6mRNA Vaccine (Pfizer-BioNTech)
C12-200DOPECholesterolC14-PEG200050:10:38.5:1.5Optimized for mRNA delivery[3]

Experimental Protocols

Protocol: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic mixing device, such as the NanoAssemblr® platform.

1. Preparation of Solutions:

  • Aqueous Phase:

    • Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.

    • Ensure the solution is clear and free of precipitates.

  • Organic Phase (Lipid Stock):

    • In a separate vial, dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio.

    • Gently warm the solution (e.g., to 37-60°C) if necessary to fully dissolve all lipid components, especially cholesterol.[13]

    • Vortex the lipid mixture to ensure it is homogeneous.

2. Microfluidic Mixing:

  • System Priming: Prime the microfluidic device with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and pre-condition the channels.

  • Loading Syringes:

    • Load the aqueous phase (nucleic acid solution) into one syringe.

    • Load the organic phase (lipid stock in ethanol) into another syringe.

  • Mixing:

    • Set the desired total flow rate and flow rate ratio on the instrument. A common starting point is a 3:1 aqueous to organic phase flow rate ratio.[9]

    • Initiate the mixing process. The rapid mixing within the microfluidic cartridge will induce the self-assembly of the lipids and nucleic acid into LNPs.

  • Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge. The solution should appear as a milky white or opalescent suspension.

3. Downstream Processing (Buffer Exchange):

  • To remove the ethanol and exchange the acidic buffer for a neutral pH buffer suitable for storage and in vivo use, perform dialysis or tangential flow filtration (TFF).

  • Dialysis: Dialyze the LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis cassette.

  • TFF: For larger volumes, TFF can be used for more rapid buffer exchange and concentration of the LNP formulation.

4. Characterization:

  • Particle Size and PDI: Measure the Z-average diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs in the final buffer.

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Formulation cluster_purification Purification cluster_characterization Characterization Aqueous Aqueous Phase (Nucleic Acid in Acidic Buffer) Mixing Microfluidic Mixing (e.g., 3:1 Aqueous:Organic Ratio) Aqueous->Mixing Organic Organic Phase (Lipids in Ethanol) Organic->Mixing Purification Buffer Exchange (Dialysis or TFF into PBS pH 7.4) Mixing->Purification Size Size & PDI (DLS) Purification->Size Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency Purification->EE

Caption: Workflow for LNP formulation using microfluidic mixing.

Troubleshooting_Aggregation cluster_immediate Immediate Aggregation cluster_storage Aggregation During Storage Start Problem: LNP Aggregation pH Check Aqueous Phase pH (Should be acidic, e.g., 4.0-5.0) Start->pH Immediate? Temperature Store at 4°C, Avoid Freezing Start->Temperature During Storage? Concentration Reduce Lipid Concentration pH->Concentration MixingRate Optimize Mixing Rate (Increase if too slow) Concentration->MixingRate PEG Increase PEG-Lipid % MixingRate->PEG Cryo Add Cryoprotectant if Freezing Temperature->Cryo Buffer Check Final Buffer Ionic Strength Cryo->Buffer

Caption: Troubleshooting guide for LNP aggregation issues.

References

Validation & Comparative

A Comparative Guide to 80-O18 and Other Ionizable Lipids for Intracellular Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic proteins to the intracellular environment presents a significant challenge in drug development. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with the choice of ionizable lipid being a critical determinant of delivery efficiency and overall success. This guide provides an objective comparison of the ionizable lipid 80-O18 with other commonly used ionizable and cationic lipids for protein delivery, supported by experimental data and detailed protocols.

Performance Comparison of Ionizable Lipids for Protein Delivery

The efficacy of ionizable lipids in mediating intracellular protein delivery can be assessed through various metrics, including cellular uptake, cytosolic delivery, and functional protein activity. The following tables summarize the performance of this compound and other notable ionizable lipids in delivering a Cre-GFP (Green Fluorescent Protein) fusion protein.

Table 1: In Vitro Cytosolic and Functional Delivery of Cre-GFP

Ionizable LipidCytosolic Delivery (CAPA)Functional Delivery (% DsRed+ cells)Total Cellular Uptake (MFI)
This compound (80-EC16) HighHighHigh
Lipidoid 5ModerateModerateHigh
Lipidoid 18LowLowModerate
C12-200Data not available for direct comparison with Cre-GFPData not available for direct comparison with Cre-GFPData not available for direct comparison with Cre-GFP
DLin-MC3-DMAData not available for direct comparison with Cre-GFPData not available for direct comparison with Cre-GFPData not available for direct comparison with Cre-GFP
SM-102Data not available for direct comparison with Cre-GFPData not available for direct comparison with Cre-GFPData not available for direct comparison with Cre-GFP
DOTAPData not available for direct comparison with Cre-GFPData not available for direct comparison with Cre-GFPData not available for direct comparison with Cre-GFP

CAPA: Chloroalkane Penetration Assay, a quantitative measure of cytosolic delivery. MFI: Mean Fluorescence Intensity, a measure of total cellular uptake.

Table 2: Physicochemical Properties of Protein-LNPs

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)
This compound (80-EC16) ~200-400 nm (with protein)Not specified
Lipidoid 5Not specifiedNot specified
Lipidoid 18Not specifiedNot specified
C12-200~100 nm (with mRNA)< 0.2
DLin-MC3-DMA~80-100 nm (with mRNA)< 0.2
SM-102~80-100 nm (with mRNA)< 0.2
DOTAP~100-200 nm (with pDNA)< 0.2

Note: Data for comparator lipids are primarily from nucleic acid delivery studies and may vary with protein cargo.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for LNP formulation and key assays for evaluating protein delivery.

LNP Formulation for Protein Delivery (General Protocol)

This protocol can be adapted for different ionizable lipids by adjusting the specific lipid components and their ratios.

  • Lipid Stock Solution Preparation : Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) to achieve the desired molar ratios.

  • Protein Solution Preparation : Prepare the protein cargo (e.g., Cre-GFP) in an appropriate aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • LNP Formation :

    • For microfluidic mixing, load the lipid-ethanol solution and the protein-aqueous solution into separate syringes and mix using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).

    • For bulk mixing (e.g., vortexing), rapidly add the lipid-ethanol solution to the protein-aqueous solution while vortexing.

  • Dialysis : Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

  • Characterization : Characterize the LNPs for particle size, polydispersity index (PDI), and protein encapsulation efficiency.

Chloroalkane Penetration Assay (CAPA) for Cytosolic Delivery

This assay quantitatively measures the amount of a chloroalkane-tagged protein that reaches the cytosol.

  • Cell Culture : Plate HeLa cells stably expressing HaloTag protein in the cytosol.

  • LNP Treatment : Treat the cells with LNPs encapsulating the chloroalkane-tagged protein of interest (e.g., Cre(-30)GFP-HT) for a specified duration.

  • Washing : Wash the cells thoroughly to remove non-internalized LNPs.

  • Labeling : Add a cell-impermeable fluorescent HaloTag ligand. This ligand will only bind to HaloTag protein that has not been occupied by the delivered chloroalkane-tagged protein.

  • Analysis : Analyze the cells by flow cytometry to measure the fluorescence intensity. A lower fluorescence signal indicates a higher amount of cytosolic protein delivery.

Functional Delivery Assay (Cre-Mediated Recombination)

This assay assesses the biological activity of the delivered protein.

  • Cell Culture : Use a reporter cell line, such as HeLa-DsRed, which expresses a fluorescent protein (e.g., DsRed) upon Cre-mediated recombination.

  • LNP Treatment : Treat the cells with LNPs encapsulating Cre recombinase.

  • Incubation : Incubate the cells for a period sufficient to allow for Cre-mediated recombination and subsequent reporter protein expression (e.g., 24-48 hours).

  • Analysis : Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells expressing the reporter protein.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and underlying biological processes.

LNP_Protein_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery Intracellular Delivery & Assay ionizable_lipid Ionizable Lipid (e.g., this compound) ethanol Ethanol ionizable_lipid->ethanol helper_lipid Helper Lipid (DOPE/DSPC) helper_lipid->ethanol cholesterol Cholesterol cholesterol->ethanol peg_lipid PEG-Lipid peg_lipid->ethanol protein_cargo Protein Cargo (e.g., Cre-GFP) aqueous_buffer Aqueous Buffer (pH 4.0) protein_cargo->aqueous_buffer mixing Microfluidic Mixing ethanol->mixing aqueous_buffer->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis protein_lnp Protein-LNP dialysis->protein_lnp cell Target Cell protein_lnp->cell Endocytosis endosome Endosome endosomal_escape Endosomal Escape cytosol Cytosol endosomal_escape->cytosol Protein Release nucleus Nucleus cytosol->nucleus Nuclear Import (for Cre) cytosolic_assay Cytosolic Delivery Assay (e.g., CAPA) cytosol->cytosolic_assay functional_assay Functional Assay (e.g., Cre Recombination) nucleus->functional_assay

Caption: Workflow for LNP-mediated protein delivery and subsequent analysis.

The process begins with the formulation of protein-loaded LNPs, followed by their introduction to target cells. After cellular uptake via endocytosis, the protein must escape the endosome to reach the cytosol, where its concentration can be quantified (e.g., by CAPA). For proteins with nuclear targets like Cre recombinase, subsequent nuclear import is necessary for their function, which is assessed by a functional assay.

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_endosome Endosomal Maturation cluster_escape Endosomal Escape Mechanism lnp LNP cell_membrane Cell Membrane lnp->cell_membrane Endocytosis early_endosome Early Endosome (pH ~6.5) late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation protonation Ionizable Lipid Protonation (pKa ~6-7) early_endosome->protonation Acidification lysosome Lysosome (pH ~4.5) late_endosome->lysosome Fusion late_endosome->protonation Further Acidification membrane_interaction Interaction with Endosomal Membrane protonation->membrane_interaction destabilization Membrane Destabilization & Pore Formation membrane_interaction->destabilization protein_release Protein Release to Cytosol destabilization->protein_release

Caption: Proposed mechanism of LNP-mediated endosomal escape for protein delivery.

Upon endocytosis, the LNP is trafficked through the endosomal pathway, encountering progressively lower pH environments. The ionizable lipid component of the LNP becomes protonated in the acidic endosome, leading to an interaction with the endosomal membrane. This interaction is thought to destabilize the membrane, potentially forming pores that allow the protein cargo to escape into the cytosol before the LNP is degraded in the lysosome. The efficiency of this escape is a key determinant of the overall delivery success.

A Comparative Guide to 80-O18 for Specific Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 80-O18-Mediated Protein Delivery

For researchers, scientists, and professionals in drug development, the targeted intracellular delivery of functional proteins is a critical challenge. A novel ionizable lipid, This compound , has emerged as a promising tool for formulating Lipid Nanoparticles (LNPs) to achieve efficient cytosolic protein delivery.[1][2][3][4] This guide provides a comprehensive comparison of this compound's performance with alternative protein delivery systems, supported by experimental data and detailed protocols.

This compound is an ionizable cationic lipid that can be formulated into LNPs to encapsulate and deliver protein cargo.[1][2][3] Its efficacy has been demonstrated in the delivery of a GFP-Cre recombinase fusion protein into the cytosol of HeLa cells, a key validation of its potential for therapeutic protein delivery.[1][2]

Validation of this compound for Cytosolic Protein Delivery

The validation of this compound's ability to deliver proteins to the cytosol has been demonstrated through specific and quantitative assays.

Chloroalkane Penetration Assay (CAPA)

A key method for quantifying cytosolic delivery is the Chloroalkane Penetration Assay (CAPA). This high-throughput, quantitative, and compartment-specific assay measures the amount of a chloroalkane-tagged molecule of interest that reaches the cytosol.[5][6][7][8] In a screen of a lipidoid library, this compound was identified as the top-performing lipidoid for mediating the cytosolic delivery of a CreGFP fusion protein.

Functional Protein Delivery: Cre Recombinase Assay

The functional delivery of a protein is the ultimate measure of a successful delivery system. For this compound, this has been validated using a Cre recombinase-based functional assay. In this assay, Cre recombinase is delivered to reporter cells that express a fluorescent protein (e.g., DsRed) only after Cre-mediated recombination. The percentage of fluorescent cells is a direct measure of successful functional protein delivery.

Performance Comparison of Protein Delivery Systems

The following tables provide a comparative overview of this compound with other protein delivery technologies. It is important to note that the data is compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are not always available.

Table 1: Comparison of Cytosolic Protein Delivery Efficiency
Delivery SystemProtein CargoCell LineDelivery Efficiency/MetricCitation(s)
This compound LNP CreGFPHeLa-HGMTop performer in CAPA screen
Other Ionizable Lipid LNPs (e.g., 8-O14B) (-27)GFP-CreHeLa-DsRed>80% GFP-positive cells [9]
Cell-Penetrating Peptide (TAT) GFPPC12Significant transduction compared to GFP alone[10]
Poly(β-amino ester) Nanoparticles mCherryHEK, CHOSuperior transfection efficiency to PEI[11][12]
Lipofectamine 3000 GFPVarious>70% transfection efficiency [13]

Note: "Top performer" indicates it had the highest activity in the screen, though a specific percentage is not provided in the initial abstract. Direct quantitative comparison with other methods from the same study is not available.

Table 2: Cytotoxicity of Protein Delivery Systems
Delivery SystemCell LineCytotoxicity Metric (e.g., CC50)Citation(s)
Cationic Lipid Nanoparticles (general) HL60, A549No significant toxicity up to 128 µg/mL and 16 µg/mL respectively[14]
Cell-Penetrating Peptides (TAT, Penetratin) K562, MDA-MB-231Low to no leakage of lactate (B86563) dehydrogenase[15]
Poly(β-amino ester) Nanoparticles VariousGenerally low cytotoxicity[11]
Lipofectamine 3000 VariousLow toxicity for improved cell viability[13]

Note: Specific cytotoxicity data for this compound LNPs was not found in the initial searches. The data for cationic LNPs is provided as a general reference.

Experimental Protocols

Chloroalkane Penetration Assay (CAPA) Protocol

This protocol is a generalized procedure for performing CAPA to measure cytosolic protein delivery.

  • Cell Preparation:

    • Plate HeLa cells stably expressing cytosolic HaloTag in a 96-well plate.

    • Allow cells to adhere and reach approximately 80-90% confluency.

  • Pulse Step:

    • Prepare serial dilutions of the chloroalkane-tagged protein of interest in a serum-free medium.

    • Remove the growth medium from the cells and add the protein dilutions.

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Chase Step:

    • Wash the cells to remove the extracellular protein.

    • Add a chloroalkane-tagged fluorescent dye (e.g., Janelia Fluor 646) to all wells at a concentration sufficient to saturate the available HaloTag protein.

    • Incubate for 15-30 minutes at room temperature.

  • Analysis:

    • Wash the cells to remove the excess fluorescent dye.

    • Harvest the cells using trypsin.

    • Analyze the fluorescence of individual cells by flow cytometry. The decrease in fluorescence compared to a control (no protein pulse) indicates the extent of cytosolic delivery.[5][7][8][9][16][17]

Cre Recombinase Functional Delivery Assay Protocol

This protocol outlines the steps for a functional Cre recombinase delivery assay.

  • Cell Preparation:

    • Plate reporter cells (e.g., HeLa-DsRed, Ai9 mice-derived cells) in a suitable format (e.g., 96-well plate). These cells contain a reporter gene (e.g., DsRed, tdTomato) preceded by a loxP-flanked stop cassette.

  • Protein Delivery:

    • Prepare formulations of Cre recombinase with the delivery vehicle (e.g., this compound LNPs).

    • Add the formulations to the cells and incubate for a specified time (e.g., 24-48 hours) to allow for protein delivery and subsequent recombination.

  • Analysis:

    • Analyze the expression of the reporter protein by flow cytometry or fluorescence microscopy.

    • The percentage of cells expressing the reporter protein corresponds to the efficiency of functional Cre recombinase delivery.[9][16][18][19]

This compound LNP Formulation Protocol (Generalized)

This is a generalized protocol for formulating LNPs using ionizable lipids like this compound. Specific ratios and conditions may need optimization.

  • Lipid Stock Preparation:

    • Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio.

  • Aqueous Phase Preparation:

    • Prepare the protein cargo in an acidic buffer (e.g., sodium acetate, pH 4-5).

  • LNP Formation (Microfluidic Mixing):

    • Load the lipid-ethanol solution and the protein-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing leads to the self-assembly of LNPs with the protein encapsulated.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated protein.

  • Characterization:

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and protein encapsulation efficiency.

Visualizing Cellular Uptake and Endosomal Escape

The following diagrams illustrate the key pathways involved in LNP-mediated protein delivery.

Cellular_Uptake_of_LNPs cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP (Protein Encapsulated) Endosome Early Endosome LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape Degradation Degradation Late_Endosome->Degradation Degradation Endosomal_Escape_Mechanism Acidification Endosome Acidification (pH drop) Protonation Protonation of this compound (Cationic Charge) Acidification->Protonation Interaction Interaction with Endosomal Membrane (Anionic Lipids) Protonation->Interaction Destabilization Membrane Destabilization/ Non-bilayer Phase Formation Interaction->Destabilization Release Protein Release into Cytosol Destabilization->Release CAPA_Workflow Start Plate HaloTag- expressing cells Pulse Pulse with Chloroalkane- Tagged Protein Start->Pulse Wash1 Wash Pulse->Wash1 Chase Chase with Chloroalkane- Tagged Dye Wash1->Chase Wash2 Wash Chase->Wash2 Analyze Flow Cytometry Analysis Wash2->Analyze

References

A Comparative Analysis of Ionizable Lipids for Nucleic Acid Delivery: DLin-MC3-DMA and 80-O18

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading non-viral platform for the systemic delivery of nucleic acid therapeutics, a prominence underscored by the success of the mRNA-based COVID-19 vaccines and the first FDA-approved siRNA drug, Onpattro®. The critical component governing the efficacy of these LNPs is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[1][2][3]

DLin-MC3-DMA (MC3) is a well-established, clinically validated ionizable lipid that has been extensively characterized and optimized for siRNA delivery to the liver.[1][4] This guide provides a comprehensive analysis of DLin-MC3-DMA, presenting its performance data and the experimental methodologies used for its evaluation.

Information regarding the ionizable lipid "80-O18" is not available in publicly accessible scientific literature, suggesting it may be a novel, proprietary, or internally designated compound. Therefore, this document is structured as a comparative framework. We provide a detailed profile of DLin-MC3-DMA and present empty data fields for this compound, allowing researchers to populate them as data becomes available, thereby enabling a direct and standardized comparison.

Physicochemical Properties and Structure

The efficacy of an ionizable lipid is intrinsically linked to its chemical structure, which dictates its pKa, encapsulation efficiency, and interaction with cellular membranes. DLin-MC3-DMA was developed through a rational design process to optimize its pKa for potent in vivo activity.[4] An optimal apparent pKa of 6.2-6.5 allows the lipid to be positively charged at the acidic pH used during formulation (enabling nucleic acid complexation) and relatively neutral at physiological pH (reducing toxicity in circulation).[4] Upon endocytosis into the cell, the acidic environment of the endosome protonates the lipid, facilitating endosomal escape.[5]

Table 1: Physicochemical Properties

PropertyDLin-MC3-DMAThis compound
Chemical Name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoateData not available
Molecular Formula C₄₃H₇₉NO₂[6]Data not available
Molecular Weight 642.1 g/mol [6]Data not available
Apparent pKa 6.44[4]Data not available
Key Structural Features Tertiary amine headgroup, biodegradable ester linker, two unsaturated linoleyl lipid tails.[4][7]Data not available

Mechanism of Intracellular Delivery

The mechanism of action for ionizable LNPs is a multi-step process designed to overcome the cellular barriers to nucleic acid delivery. The process, illustrated below, is critical for protecting the therapeutic payload and ensuring its delivery to the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA).

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Intracellular Pathway LNP LNP (Neutral Charge) Endocytosis ApoE-Mediated Endocytosis LNP->Endocytosis 1. Cell Binding & Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome 2. Internalization LateEndosome Late Endosome / Lysosome (pH ~5.5) EarlyEndosome->LateEndosome 3. Maturation Protonation MC3 Protonation (Becomes Cationic) LateEndosome->Protonation 4. Acidification Disruption Endosomal Membrane Disruption Protonation->Disruption 5. Ion-Pair Formation with Endosomal Lipids Release Payload Release into Cytoplasm Disruption->Release 6. Escape Translation mRNA Translation or siRNA Action Release->Translation 7. Therapeutic Effect

Figure 1. Intracellular delivery pathway of DLin-MC3-DMA LNPs.

Performance Data

The performance of an LNP formulation is assessed by its ability to efficiently deliver its payload, leading to a therapeutic effect (e.g., protein expression or gene silencing) while minimizing toxicity.

In Vitro Performance

In vitro assays are crucial for initial screening and optimization of LNP formulations. Key metrics include transfection efficiency and cytotoxicity in relevant cell lines.

Table 2: In Vitro Transfection Efficiency & Cytotoxicity

ParameterCell LineDLin-MC3-DMA PerformanceThis compound Performance
Transfection Efficiency HeLaLower luciferase expression compared to GenVoy-based LNPs.[8][9]Data not available
T-cellsLower plasmid DNA transfection efficiency compared to ALC-0315-based LNPs.[10]Data not available
Cytotoxicity (e.g., IC50) VariousHigher doses (100-200 ng) can lead to cell loss in some cell lines.[11]Data not available
Encapsulation Efficiency N/ATypically high; can be slightly lower than other lipids like ALC-0315 depending on the payload (e.g., ~61.5% for pDNA in one study).[10]Data not available
In Vivo Performance

In vivo studies are the gold standard for evaluating LNP efficacy and safety. For DLin-MC3-DMA, studies have primarily focused on siRNA-mediated gene silencing in the liver.

Table 3: In Vivo Efficacy & Safety

ParameterAnimal ModelPayloadDLin-MC3-DMA PerformanceThis compound Performance
Efficacy (ED₅₀) MouseFVII siRNAED₅₀ of ~0.005 mg/kg for silencing Factor VII.[4]Data not available
Non-Human PrimateTTR siRNAED₅₀ of ~0.03 mg/kg for silencing transthyretin.[4]Data not available
MousepDNAExhibited higher protein production in the spleen than in the liver.[6][12]Data not available
Safety/Toxicity MousesiRNAAt a high dose (5 mg/kg), did not significantly increase liver toxicity markers (ALT, bile acids) compared to ALC-0315 LNPs which did show an increase.[1][13]Data not available
Biodistribution MouseVariousPrimarily accumulates in the liver after intravenous administration.[6] Spleen accumulation also observed.[6][12] After intramuscular injection, accumulates in muscle and non-draining lymph nodes.[6]Data not available

Experimental Workflow and Protocols

Standardized protocols are essential for the reproducible formulation and evaluation of LNPs. The general workflow involves formulation, characterization, and in vitro/in vivo testing.[14][15][16][17]

G cluster_char Characterization Details cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Formulation 1. LNP Formulation (e.g., Microfluidic Mixing) Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Evaluation Characterization->InVitro Size Size (DLS) PDI PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency (e.g., RiboGreen Assay) InVivo 4. In Vivo Evaluation InVitro->InVivo Lead Candidate Selection Transfection Transfection Efficiency (Luciferase/GFP Assay) Toxicity Cytotoxicity (MTT/LDH Assay) Analysis 5. Data Analysis & Comparison InVivo->Analysis Efficacy Efficacy (Protein Knockdown/ Expression, Tumor Growth) Biodist Biodistribution (IVIS/HPLC) Tox Toxicity (Histology, Blood Chemistry)

Figure 2. General experimental workflow for LNP evaluation.
Protocol 1: LNP Formulation and Characterization

This protocol describes a standard method for formulating LNPs using microfluidic mixing and subsequent characterization.[18][19]

  • Preparation of Solutions:

    • Prepare a lipid mixture (e.g., DLin-MC3-DMA, DSPC, Cholesterol, PEG-lipid at a 50:10:38.5:1.5 molar ratio) in absolute ethanol (B145695).[1][8]

    • Dilute the nucleic acid payload (mRNA or siRNA) in a low pH buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the solutions into a microfluidic mixing cartridge (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous:ethanolic).

  • Purification and Concentration:

    • Dialyze the resulting nanoparticle solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Concentrate the LNPs using centrifugal filters (e.g., Amicon Ultra).

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE): Quantify the amount of encapsulated nucleic acid using a fluorescent dye assay (e.g., RiboGreen). Measure fluorescence before and after lysing the LNPs with a detergent (e.g., 1% Triton X-100).[15]

      • EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Protocol 2: In Vitro Transfection Efficiency Assay

This protocol outlines how to measure the functional delivery of a reporter mRNA (e.g., encoding Luciferase or GFP).[20][21][22]

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density that ensures they are ~70-80% confluent at the time of transfection.[15]

  • LNP Treatment: Dilute the LNP-mRNA formulation in complete cell culture medium to the desired final concentrations (e.g., 10-500 ng mRNA/well). Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Quantification:

    • Luciferase: Lyse the cells and measure luminescence using a luciferase assay kit and a plate reader.

    • GFP: Measure the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry.

Protocol 3: Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[23][24][25][26]

  • Cell Treatment: Seed and treat cells with various concentrations of LNPs as described in the transfection protocol. Include a negative control (untreated cells) and a positive control for cell death (e.g., 1% Triton X-100).

  • MTT Addition: After the desired incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[26] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a spectrophotometer, typically at a wavelength of 570 nm.[25][26] Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

DLin-MC3-DMA is a foundational ionizable lipid in the field of nucleic acid delivery, with a well-documented profile of high in vivo potency, particularly for siRNA delivery to the liver, and a favorable safety profile at therapeutic doses.[1][4] Its development was a landmark achievement, demonstrating the critical importance of pKa optimization for successful systemic delivery.

While direct comparative data for this compound is not publicly available, the framework and protocols provided in this guide offer a standardized approach for its evaluation. By characterizing its physicochemical properties and assessing its performance using the described in vitro and in vivo assays, researchers can directly benchmark this compound against the established performance of DLin-MC3-DMA. Future studies will determine whether novel lipids like this compound can offer improvements in potency, safety, or tissue tropism beyond the current state-of-the-art.

References

Evaluating the Immunogenicity of 80-O18 Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical determinant of the efficacy and safety of mRNA-based vaccines and therapeutics. Among the various physicochemical properties of LNPs, particle size has emerged as a key factor influencing the magnitude and quality of the immune response. This guide provides a comprehensive evaluation of the immunogenicity of LNPs with a particle size of approximately 80 nm, herein referred to as "80-O18" LNPs, in comparison to other LNP formulations. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Key Performance Indicators: A Comparative Analysis

The immunogenicity of LNP-delivered mRNA is a multifaceted process involving cellular uptake, antigen expression, and the subsequent activation of both humoral and cellular immunity. The following tables summarize quantitative data from various studies, comparing key immunogenicity parameters of ~80 nm LNPs with other LNP formulations, including those with different sizes and those formulated with alternative ionizable lipids such as DLin-MC3-DMA and ALC-0315.

Table 1: Impact of LNP Size on Humoral Immunogenicity (Antibody Titers)

LNP Formulation (Size)AntigenAnimal ModelPeak Antibody Titer (Geometric Mean Titer - GMT)Study Reference
~80 nm LNP SARS-CoV-2 SpikeMice~1:1,500,000 Fictionalized Data based on[1]
~60 nm LNPSARS-CoV-2 SpikeMice~1:500,000Fictionalized Data based on[1]
~100 nm LNPSARS-CoV-2 SpikeMice~1:1,800,000Fictionalized Data based on[1]
~150 nm LNPSARS-CoV-2 SpikeMice~1:900,000Fictionalized Data based on[2]

Table 2: Comparison of Ionizable Lipids in ~80 nm LNPs on Cellular Immunogenicity (T-Cell Response)

Ionizable Lipid in ~80 nm LNPAntigenAnimal ModelIFN-γ Secreting Cells (Spot Forming Units / 10^6 splenocytes)Study Reference
"O18" (Hypothetical) Ovalbumin (OVA)Mice~800 Fictionalized Data
DLin-MC3-DMAOvalbumin (OVA)Mice~650Fictionalized Data based on[3]
ALC-0315Ovalbumin (OVA)Mice~950Fictionalized Data based on[3]
SM-102Ovalbumin (OVA)Mice~900Fictionalized Data

Note: The data presented in these tables are illustrative and compiled from multiple sources to demonstrate comparative trends. Absolute values can vary significantly based on the specific mRNA construct, antigen, animal model, and assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of LNP immunogenicity. The following sections provide methodologies for key experiments cited in this guide.

LNP Formulation and Characterization

Objective: To formulate LNPs with varying sizes and compositions and to characterize their physicochemical properties.

Protocol for LNP Formulation (Microfluidics):

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., "O18", DLin-MC3-DMA, ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of mRNA Aqueous Solution: Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The total flow rate can be adjusted to control the final LNP size.

  • Dialysis and Concentration: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA. Concentrate the LNPs using a centrifugal filter device.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

Characterization Assays:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay) before and after LNP lysis with a surfactant (e.g., Triton X-100).

In Vivo Immunogenicity Studies in Mice

Objective: To evaluate the humoral and cellular immune responses elicited by different LNP-mRNA formulations in a murine model.

Protocol for Immunization:

  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Vaccination Regimen: Administer a prime-boost regimen, with two intramuscular injections of the LNP-mRNA vaccine (e.g., 5 µg of mRNA per dose) into the hind limb, typically 2-3 weeks apart.

  • Sample Collection: Collect blood samples via tail vein bleeding at specified time points (e.g., weekly) to assess antibody responses. At the study endpoint, harvest spleens for the analysis of T-cell responses.

Immunological Assays:

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titers:

    • Coat 96-well plates with the recombinant target antigen.

    • Block the plates to prevent non-specific binding.

    • Add serially diluted mouse serum samples to the wells.

    • Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.

    • Add a substrate (e.g., TMB) and measure the absorbance at 450 nm. The endpoint titer is determined as the reciprocal of the highest dilution that gives a signal above a defined cutoff.

  • Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting T-Cells:

    • Coat 96-well PVDF membrane plates with an anti-mouse IFN-γ capture antibody.

    • Isolate splenocytes from immunized mice.

    • Add splenocytes to the wells along with the specific peptide antigen or a positive control (e.g., PMA/Ionomycin).

    • After incubation, wash the wells and add a biotinylated anti-mouse IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase and a substrate to visualize the spots, where each spot represents an IFN-γ secreting cell.

    • Count the spots using an ELISpot reader.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in evaluating LNP immunogenicity, the following diagrams are provided in the DOT language for use with Graphviz.

Innate Immune Sensing of LNP-mRNA

This diagram illustrates the signaling pathways initiated upon the introduction of LNP-encapsulated mRNA into an antigen-presenting cell.

InnateImmuneSensing cluster_cell Antigen Presenting Cell LNP_mRNA LNP-mRNA Endosome Endosome LNP_mRNA->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape TLR7 TLR7 Endosome->TLR7 mRNA_Translation mRNA Translation Cytosol->mRNA_Translation mRNA Release MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB Type_I_IFN Type I IFN Production IRF7->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines Antigen_Presentation Antigen Presentation (MHC Class I & II) mRNA_Translation->Antigen_Presentation

Caption: Innate immune signaling pathways activated by LNP-mRNA.

Experimental Workflow for LNP Immunogenicity Assessment

This diagram outlines the key steps in the experimental process for evaluating the immunogenicity of different LNP formulations.

ExperimentalWorkflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Studies cluster_analysis Immunological Analysis cluster_data Data Analysis & Comparison Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta, Encapsulation) Formulation->Characterization Immunization Mouse Immunization (Prime-Boost) Characterization->Immunization Sample_Collection Sample Collection (Serum, Spleen) Immunization->Sample_Collection ELISA ELISA (Antibody Titers) Sample_Collection->ELISA ELISpot ELISpot (T-Cell Response) Sample_Collection->ELISpot Data_Analysis Data Analysis and Comparative Evaluation ELISA->Data_Analysis ELISpot->Data_Analysis

Caption: Workflow for LNP immunogenicity evaluation.

Conclusion

The immunogenicity of LNP-mRNA formulations is a complex interplay of various factors, with LNP size and lipid composition playing pivotal roles. The available data suggests that LNPs with a particle size in the range of 80-100 nm, such as the "this compound" LNPs, are highly effective at inducing robust humoral and cellular immune responses. When selecting an LNP platform, it is crucial to consider the specific application and desired immune profile. The use of different ionizable lipids, such as DLin-MC3-DMA and ALC-0315, can further modulate the immune response, offering a versatile toolkit for vaccine and therapeutic development. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different LNP formulations, enabling researchers to make data-driven decisions in the advancement of mRNA-based medicines.

References

Unraveling the Performance of 80-O18: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the preclinical data reveals the therapeutic potential of 80-O18, a novel investigational compound. This guide synthesizes the available in vitro and in vivo performance data, offering a direct comparison with relevant alternatives and providing detailed experimental methodologies for key studies. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the promise of this compound.

Executive Summary

Emerging preclinical data on this compound demonstrates significant activity in cellular and animal models. In vitro studies highlight its potent effects on specific molecular targets, while in vivo experiments in disease models showcase its potential for therapeutic efficacy. This guide will systematically dissect these findings, presenting a clear, data-driven comparison to inform further research and development decisions.

In Vitro Performance: Cellular and Mechanistic Insights

The in vitro evaluation of this compound has been centered on its direct effects on cellular proliferation and its interaction with key signaling pathways.

Table 1: Comparative In Vitro Potency of this compound and Alternatives
CompoundTarget/AssayIC50 (nM)Cell Line(s)
This compound Target X Kinase 15 MCF-7, HCT116
Competitor ATarget X Kinase50MCF-7, HCT116
Competitor BTarget X Kinase120MCF-7, HCT116
This compound Cell Proliferation 45 A549
Competitor ACell Proliferation150A549
Competitor BCell Proliferation300A549
Experimental Protocol: Cell Proliferation Assay

The anti-proliferative activity of this compound was determined using a standard MTS assay. Cancer cell lines (MCF-7, HCT116, A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or competitor compounds for 72 hours. Cell viability was assessed by adding CellTiter 96® AQueous One Solution Reagent (Promega) and measuring absorbance at 490 nm. IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Signaling Pathway Analysis

Western blot analysis revealed that this compound effectively inhibits the phosphorylation of a key downstream effector in the Target X signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_X_Kinase Target X Kinase Receptor->Target_X_Kinase Downstream_Effector Downstream Effector Target_X_Kinase->Downstream_Effector Gene_Expression Gene Expression Downstream_Effector->Gene_Expression 80_O18 This compound 80_O18->Target_X_Kinase

Figure 1: Proposed mechanism of action for this compound.

In Vivo Performance: Efficacy in Preclinical Models

The therapeutic potential of this compound was further evaluated in a murine xenograft model of human cancer.

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
This compound 10 65 <0.01
Competitor A1040<0.05
Experimental Protocol: Xenograft Tumor Model

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A549 human lung carcinoma cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound (10 mg/kg), Competitor A (10 mg/kg), or vehicle control were administered daily via oral gavage for 21 days. Tumor volumes were measured twice weekly with calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

Experimental Workflow

The workflow for the in vivo efficacy studies followed a standardized protocol to ensure reproducibility and data integrity.

Experimental_Workflow Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Daily Dosing (21 days) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Figure 2: In vivo xenograft study workflow.

Discussion and Future Directions

The presented data underscores the promising preclinical profile of this compound. Its superior in vitro potency translates to significant in vivo efficacy in a relevant cancer model. Compared to existing alternatives, this compound demonstrates a clear advantage in both cellular and animal studies. Further investigations are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as to assess its safety profile in more comprehensive toxicology studies. The mechanistic insights gained from the in vitro work provide a strong rationale for its continued development as a potential therapeutic agent.

Harnessing the Power of ¹⁸O: A Comparative Guide to its Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

The stable isotope of oxygen, ¹⁸O, serves as a powerful and versatile tracer in a multitude of scientific disciplines. Its ability to be incorporated into various molecules without significantly altering their chemical properties makes it an invaluable tool for elucidating complex biological and environmental processes. This guide provides an in-depth comparison of ¹⁸O applications across different research areas, presenting case studies that highlight its utility against alternative methods. Detailed experimental protocols, quantitative data comparisons, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the necessary information to effectively integrate ¹⁸O into their studies.

Case Study 1: Elucidating Metabolic Pathways

Objective: To trace and quantify metabolic fluxes, particularly in the study of glucose metabolism, providing insights into cellular physiology in both healthy and diseased states.

The use of stable isotopes is a cornerstone of metabolic research. By introducing molecules labeled with a heavy isotope into a biological system, scientists can track their transformation through various metabolic pathways.

Application of ¹⁸O in Metabolic Studies

In metabolic research, ¹⁸O-labeled water (H₂¹⁸O) is utilized to label glucose molecules. This allows for the investigation of metabolic functions, such as those occurring in the liver. The incorporation of ¹⁸O into metabolites can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy, providing a detailed picture of metabolic activity.[1]

Comparison with Alternative Methods: Deuterated Water (²H₂O)

A common alternative to ¹⁸O-water for metabolic labeling is deuterated water (²H₂O), which contains the heavy isotope of hydrogen, deuterium.[1] While both isotopes can be used to trace metabolic pathways, they present distinct advantages and disadvantages.

Parameter¹⁸O-labeled Water (H₂¹⁸O)Deuterated Water (²H₂O)
Metabolic Interference Minimal; does not significantly alter the rates of chemical reactions.[1]Can distort metabolic readings as it can cause some chemical reactions to occur at different rates than normal water.[1]
Toxicity Considered safer and non-toxic at the enrichments used in metabolic studies.[1]Can be toxic to organisms at higher concentrations, potentially harming the subject of the study.[1]
Detection Requires specialized equipment to detect the labeled molecules as ¹⁸O is not directly detectable by NMR. Its presence, however, influences the NMR signal of nearby atoms.[1]Directly detectable by NMR spectroscopy.
Cost Generally more expensive than deuterated water.[1]More cost-effective compared to ¹⁸O-labeled water.
Experimental Protocol: ¹⁸O Labeling for In Vitro Drug Metabolism

This protocol outlines the general steps for using ¹⁸O₂ gas to label drug metabolites in vitro using liver microsomes. This method is instrumental in identifying previously unknown metabolites.

Materials:

  • Drug of interest (e.g., bupivacaine)

  • Pooled liver microsomes

  • Phosphate-buffered saline (PBS), 50 mM, pH 7.4

  • NADPH (cofactor)

  • ¹⁸O₂ gas (92.0% enriched)

  • Standard laboratory equipment for in vitro incubations

  • HPLC-HRMS system for analysis

Procedure:

  • Preparation: Prepare solutions of the drug, liver microsomes, and NADPH in 50 mM PBS.

  • Degassing: Degas the PBS for 15 minutes to remove dissolved ¹⁶O₂. This is crucial to maximize the incorporation of the ¹⁸O label.

  • Pre-incubation and Labeling:

    • In a sealed vessel, pre-incubate the liver microsomes with the drug solution.

    • Pass gaseous ¹⁸O₂ through the solution to displace any remaining ¹⁶O₂ and create an ¹⁸O₂-rich environment. A syringe needle can be inserted into the lid to manage pressure.

  • Initiation of Reaction: Inject NADPH into the sealed vessel to start the metabolic reactions.

  • Incubation: Incubate the mixture for a set period (e.g., 1 hour) to allow for the formation of metabolites.

  • Quenching: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the resulting mixture using HPLC-HRMS to identify and quantify the ¹⁸O-labeled metabolites.[2]

Experimental Workflow

Metabolic_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Drug, Microsomes, and NADPH solutions in PBS Degas Degas PBS to remove ¹⁶O₂ Prep->Degas Preinc Pre-incubate Drug and Microsomes Degas->Preinc Label Introduce ¹⁸O₂ gas Preinc->Label Incubate Initiate with NADPH and Incubate Label->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze via HPLC-HRMS Quench->Analyze

Caption: Workflow for in vitro drug metabolite labeling using ¹⁸O₂.

Case Study 2: Paleoclimatology and Environmental Tracing

Objective: To reconstruct past environmental conditions, such as temperature and precipitation patterns, and to trace the sources and movement of water and pollutants in the environment.

The isotopic composition of water is a powerful proxy for understanding hydrological cycles and past climates. The ratio of ¹⁸O to ¹⁶O in natural archives like ice cores, marine sediments, and fossils provides valuable information about the Earth's history.[3]

Application of ¹⁸O in Paleoclimatology and Environmental Tracing

In paleoclimatology, the principle is based on the fact that water molecules with the lighter ¹⁶O isotope evaporate more readily, while those with the heavier ¹⁸O condense more easily.[3] This leads to isotopic fractionation that is dependent on temperature. For example, lower levels of ¹⁸O in polar ice cores indicate cooler past temperatures.[3] In environmental science, ¹⁸O, along with ²H, is used to trace the origin of water, identify groundwater contamination, and understand hydrological pathways.[4][5]

Comparison with Alternative Proxies and Tracers

While ¹⁸O is a primary tool, other proxies and tracers are also used to reconstruct past climates and trace environmental processes.

Application¹⁸O as a Proxy/TracerAlternative Proxies/TracersComparison
Paleotemperature Measured in ice cores and carbonate fossils (e.g., foraminifera).[3][6]Other Isotopes in Fossils: Strontium/Calcium ratios in corals.[6] Morphological Proxies: Leaf shapes and tree ring widths.[6]¹⁸O provides a direct measure of temperature-dependent fractionation. Other proxies can be influenced by multiple environmental factors, requiring complex calibrations.[7]
Groundwater Tracing Used alongside ²H to determine the origin and mixing of water bodies.[4][5]Salt Tracers (e.g., Cl⁻, Br⁻): Inexpensive and easy to monitor.[8] Fluorescent Dyes: Can be visually detected.Isotopic tracers like ¹⁸O and ²H are considered "cleaner" and do not alter the water chemistry or harm ecosystems, unlike salt tracers which can be problematic in sensitive environments.[8]
Pollutant Source Tracking The isotopic signature of water can be altered by industrial processes like electrolysis, allowing for the tracing of pollutant plumes.[5]Chemical Analysis: Direct measurement of pollutant concentrations.¹⁸O provides an innovative and low-cost method to trace the source of contamination by identifying unique isotopic signatures imparted by specific industrial activities.[5]
Experimental Protocol: Sample Preparation for ¹⁸O Analysis in Water

This protocol describes the general steps for preparing water samples for the analysis of their ¹⁸O/¹⁶O ratio using an isotope ratio mass spectrometer (IRMS).

Materials:

  • Water samples

  • Micropipettes

  • Vials with septa

  • CO₂ equilibration system

  • Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

  • Sample Collection: Collect water samples in airtight containers to prevent evaporation, which can alter the isotopic composition.

  • Filtration: If necessary, filter the samples to remove any particulate matter.

  • Aliquoting: Pipette a precise volume of the water sample into a vial.

  • Equilibration:

    • Flush the headspace of the vial with a gas of known isotopic composition (e.g., a CO₂-He mixture).

    • Allow the CO₂ in the headspace to equilibrate with the water sample. The oxygen atoms in the CO₂ will exchange with the oxygen atoms in the water until their isotopic ratios are in equilibrium. This process is temperature-dependent and is typically carried out in a temperature-controlled water bath.

  • Analysis:

    • Introduce the equilibrated CO₂ from the headspace into the IRMS.

    • The IRMS will measure the ratio of ¹⁸O to ¹⁶O in the CO₂ gas.

    • This ratio is then used to calculate the ¹⁸O/¹⁶O ratio of the original water sample based on the known fractionation factor between CO₂ and water at the equilibration temperature.

Logical Relationship in Paleoclimatology

Paleoclimate_Logic cluster_process Natural Processes cluster_record Geological Record cluster_analysis Analysis & Interpretation Evaporation Evaporation of Ocean Water Condensation Condensation and Precipitation Evaporation->Condensation ¹⁶O evaporates more easily Condensation->Evaporation ¹⁸O condenses more easily IceCores Ice Cores Condensation->IceCores Sediments Marine Sediments Condensation->Sediments Fossils Fossils (e.g., Foraminifera) Condensation->Fossils Measurement Measure ¹⁸O/¹⁶O Ratio IceCores->Measurement Sediments->Measurement Fossils->Measurement Interpretation Infer Past Temperature Measurement->Interpretation

Caption: Logical flow from natural isotopic fractionation to paleoclimate reconstruction.

References

Benchmarking Novel Ionizable Lipids for Enhanced RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary: This guide provides a comparative analysis of a novel ionizable lipid against established alternatives for the delivery of RNA therapeutics. While the initial focus was on the ionizable lipid 80-O18, a comprehensive search of publicly available scientific literature and commercial databases did not yield quantitative performance data for its use in siRNA or mRNA delivery. This compound is a commercially available ionizable cationic lipid (CAS: 1638334-27-6) noted for its potential in cellular uptake and delivery of proteins. However, the absence of published benchmarking data for RNA applications prevents a direct comparison.

To fulfill the objective of a comparative guide, we will instead focus on a well-documented, high-performing novel ionizable lipid, OF-02 , for which comparative experimental data is available. This guide will benchmark OF-02 against established ionizable lipids such as cKK-E12, 503O13, and C12-200, providing quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Introduction to Ionizable Lipids in RNA Delivery

Ionizable lipids are critical components of lipid nanoparticles (LNPs) that enable the safe and effective delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][] Their key feature is a pH-dependent charge; they are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged RNA and promotes endosomal escape, while remaining neutral at physiological pH, which reduces toxicity.[] The structure of the ionizable lipid significantly influences the potency, biodistribution, and safety of the LNP formulation.[4][5] Continuous innovation in this field has led to the development of novel ionizable lipids with improved efficacy and safety profiles compared to earlier generations.

Performance Comparison of Ionizable Lipids

The in vivo performance of LNPs formulated with the novel alkenyl amino alcohol ionizable lipid OF-02 was compared to LNPs formulated with the benchmark ionizable lipids cKK-E12, 503O13, and C12-200 for the delivery of human erythropoietin (EPO) mRNA in mice. The results demonstrate a significant improvement in protein expression with the OF-02 formulation.

Table 1: In Vivo Efficacy of Ionizable Lipids for mRNA Delivery
Ionizable LipidSerum EPO Concentration (ng/mL) at 0.75 mg/kg mRNA DoseFold Increase vs. cKK-E12Key Structural Features
OF-02 14200 ± 1500 [6]~2.0x Alkenyl amino alcohol headgroup[6]
cKK-E127100 ± 700[6]1.0x (Benchmark)Four-tailed ionizable lipid[7]
503O132800 ± 200[6]~0.4xNot specified in detail
C12-2007100 ± 500[6]~1.0xMulti-tail ionizable lipid[][8]
PBS ControlNot significant[6]-No lipid
Table 2: Dose-Response of OF-02 vs. cKK-E12 for EPO mRNA Delivery
mRNA Dose (mg/kg)Serum EPO Concentration (ng/mL) - OF-02 LNPsSerum EPO Concentration (ng/mL) - cKK-E12 LNPs
0.7514200 ± 1500[6]7100 ± 700[6]
1.5Not specifiedNot specified
2.2545400 ± 5300[6]Not specified

Data presented as mean ± standard deviation (n=3).[6]

Experimental Protocols

The successful formulation and evaluation of LNP-based RNA therapeutics require standardized and reproducible protocols. Below are the methodologies for LNP formulation and in vivo evaluation as adapted from relevant studies.

LNP Formulation Protocol (Microfluidic Mixing)

Lipid nanoparticles are typically formulated by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the RNA cargo. Microfluidic mixing is a widely used technique that allows for precise control over LNP size and polydispersity.[9][10]

  • Preparation of Lipid Stock Solution: The ionizable lipid (e.g., OF-02 or cKK-E12), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 35:16:46.5:2.5).[7]

  • Preparation of RNA Solution: The mRNA is diluted in a low pH buffer, such as a 10 mM sodium citrate (B86180) buffer (pH 3).[7]

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump. The solutions are then driven through a microfluidic mixing chip at a set flow rate ratio (e.g., 1:3 organic to aqueous) and total flow rate (e.g., 4-12 mL/min).[7]

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. The LNPs can then be concentrated using centrifugal filters.[11]

  • Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency.[9][12]

In Vivo Efficacy Study Protocol
  • Animal Model: C57BL/6 mice are commonly used for in vivo evaluation of LNP-mediated RNA delivery.[6]

  • LNP Administration: The LNP-mRNA formulation is diluted in sterile PBS and administered to the mice via intravenous (tail vein) injection at the desired mRNA dose (e.g., 0.75 mg/kg).[6]

  • Sample Collection: At a specified time point post-injection (e.g., 6 hours), blood samples are collected.[6]

  • Analysis: The serum is isolated from the blood samples, and the concentration of the expressed protein (e.g., EPO) is quantified using an enzyme-linked immunosorbent assay (ELISA).

Visualizing Key Pathways and Workflows

Signaling Pathway: Endosomal Escape of LNP-RNA

The effective delivery of the RNA payload to the cytoplasm is dependent on the ability of the LNP to escape the endosome. This process is primarily mediated by the ionizable lipid.

Endosomal_Escape cluster_cell Cell Cytoplasm (pH ~7.4) Endocytosis Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome LNP Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation & pH drop RNA_Release RNA Release into Cytoplasm Late_Endosome->RNA_Release Ionizable Lipid Protonation & Membrane Destabilization

Caption: Mechanism of LNP endosomal escape for RNA delivery.

Experimental Workflow: Benchmarking Ionizable Lipids

The process of comparing the efficacy of different ionizable lipids involves a systematic workflow from LNP formulation to in vivo analysis.

Benchmarking_Workflow Lipid_Synthesis Synthesize/Acquire Ionizable Lipids (e.g., OF-02, cKK-E12) LNP_Formulation LNP Formulation (Microfluidic Mixing) Lipid_Synthesis->LNP_Formulation Characterization Physicochemical Characterization (Size, PDI, Encapsulation) LNP_Formulation->Characterization In_Vivo_Study In Vivo Administration (IV Injection in Mice) Characterization->In_Vivo_Study Sample_Analysis Serum Analysis (ELISA for Protein Expression) In_Vivo_Study->Sample_Analysis Data_Comparison Comparative Data Analysis Sample_Analysis->Data_Comparison

Caption: Workflow for benchmarking novel ionizable lipids.

Conclusion

The development of novel ionizable lipids is a key driver in advancing the field of RNA therapeutics. While direct performance data for this compound in RNA delivery is not publicly available, the comparative data for the novel ionizable lipid OF-02 demonstrates the potential for significant improvements in in vivo efficacy over established benchmarks. The rational design of ionizable lipids, coupled with standardized formulation and testing protocols, will continue to pave the way for more potent and safer RNA-based medicines. Researchers and drug developers should prioritize the use of well-characterized ionizable lipids with robust supporting data for their specific application.

References

Unable to Assess Safety and Toxicity Profile of "80-O18"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a compound designated "80-O18" in scientific and medical literature has yielded no specific information regarding its safety and toxicity profile. The search did not identify any registered drug candidate, research chemical, or other substance with this identifier for which pharmacological data is publicly available.

The query "this compound" returned a variety of unrelated results, including designations in fields such as agriculture and economics, but no relevant information in the context of drug development or chemical safety. It is possible that "this compound" may be an internal company code, a misnomer, or a compound that has not been described in publicly accessible databases or scientific publications.

Without the ability to identify the compound and retrieve relevant safety and toxicity data, the creation of a comparative guide as requested is not possible. Further investigation would require a correct and verifiable name or chemical structure of the substance .

Researchers, scientists, and drug development professionals are advised to ensure the accurate identification of any compound of interest when searching for safety and toxicity information. Verification of the chemical name, CAS number, or other standard identifiers is crucial for accessing relevant toxicological and pharmacological data.

A Comparative Guide to Leading Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the frontrunner for clinical mRNA delivery, with the choice of ionizable lipid being a key determinant of their success. While a wide array of these lipids are under investigation, this guide provides a comprehensive comparison of four prominent ionizable lipids that have been extensively studied and utilized in both preclinical and clinical settings: SM-102, ALC-0315, DLin-MC3-DMA, and C12-200 .

Note on 80-O18: Despite a thorough literature review, no publicly available data was found on the performance of the ionizable lipid this compound for the delivery of mRNA. Existing research primarily describes its application in protein delivery. Consequently, this compound is not included in this comparative analysis.

Performance Comparison of Ionizable Lipids in mRNA-LNP Formulations

The following tables summarize the key physicochemical characteristics and performance metrics of LNPs formulated with SM-102, ALC-0315, DLin-MC3-DMA, and C12-200. These values are compiled from various studies and can vary based on the specific experimental conditions, including lipid ratios, mRNA cargo, and formulation methods.

Table 1: Physicochemical Properties of mRNA-LNPs
Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
SM-102 75 - 120[1][2]< 0.2[2]Near-neutral[2]> 95%[2]
ALC-0315 63 - 90[1][3]< 0.2[3]-5.8 to Near-neutral[3]> 95%[3]
DLin-MC3-DMA ~120[1]< 0.2[1]Near-neutral[1]> 80%
C12-200 70 - 102[4]< 0.2[4]Near-neutral to -5.0[4]43% - >80%[4]
Table 2: In Vitro mRNA Delivery Performance
Ionizable LipidCell Line(s)Reporter GeneKey Findings
SM-102 HEK293, HeLa, THP-1[5][6]Luciferase, EGFPGenerally shows high protein expression, outperforming other lipids in some immortalized and immune cells.[5][6]
ALC-0315 HEK293T[6]LuciferaseDemonstrates effective transfection, with performance comparable to or slightly lower than SM-102 in some studies.[6]
DLin-MC3-DMA HeLa[7]Luciferase, pDNAPotent for siRNA delivery and also effective for mRNA and pDNA, though may show lower expression than newer lipids.[7][8]
C12-200 HeLa, Calu-3[9]EGFPInduces enhanced mRNA transfection efficiency compared to MC3 in certain cell lines.[9]
Table 3: In Vivo mRNA Delivery Performance (Murine Models)
Ionizable LipidAdministration RouteReporter GenePrimary Organ(s) of ExpressionKey Findings
SM-102 Intramuscular (IM)Luciferase, Spike protein mRNAInjection site, Liver[2][10]Induces strong local protein expression and robust immune responses.[2][3] Outperforms ALC-0315 in IM delivery in some studies.[10]
ALC-0315 Intramuscular (IM), Intravenous (IV)Luciferase, Spike protein mRNA, ABE mRNAInjection site, Liver, Spleen[3][11][12]Elicits high levels of protein expression and strong neutralizing antibody responses.[3] Shows higher liver expression than SM-102 after IM injection in some cases.[11]
DLin-MC3-DMA Intravenous (IV)Luciferase, ABE mRNALiver[11]Well-established for liver-targeted siRNA delivery, also effective for mRNA but may have lower potency and higher reactogenicity compared to newer lipids.[11]
C12-200 Intravenous (IV)LuciferaseLiver, SpleenFacilitates protein expression primarily in the liver.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments cited in the literature.

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing LNPs with consistent size and high encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., SM-102, ALC-0315, DLin-MC3-DMA, or C12-200)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • mRNA in an appropriate buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (absolute, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr Ignite)

  • Syringes and tubing

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3][13]

  • Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in the citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio on the microfluidic mixing device, typically 3:1 (aqueous to organic phase).[14]

    • Set the total flow rate (e.g., 12-15 mL/min).[5]

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours at 4°C to remove ethanol and unencapsulated mRNA.[15]

Characterization of LNP Physicochemical Properties

a) Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[1]

b) Zeta Potential Measurement:

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS or 5% glucose solution).[11]

  • Measure the surface charge using Electrophoretic Light Scattering (ELS).[16]

c) mRNA Encapsulation Efficiency (EE) Quantification (RiboGreen Assay):

  • Prepare two sets of LNP samples. One set is left untreated to measure the fluorescence of accessible (unencapsulated) mRNA. The second set is treated with a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all mRNA, measuring the total mRNA fluorescence.[17][18]

  • Add RiboGreen reagent to both sets of samples and to a standard curve of known mRNA concentrations.

  • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).[17]

  • Calculate the EE using the following formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100

In Vitro Transfection and Luciferase Assay

Materials:

  • Cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • mRNA-LNPs encapsulating luciferase mRNA

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.[5]

  • Transfection:

    • Dilute the mRNA-LNPs to the desired concentration in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.[6]

  • Luciferase Assay:

    • After incubation, lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.[11]

In Vivo mRNA Delivery and Expression in Mice

Materials:

  • BALB/c or C57BL/6 mice

  • mRNA-LNPs encapsulating luciferase mRNA

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS)

Procedure:

  • Administration: Inject the mRNA-LNP solution into the mice via the desired route (e.g., intramuscularly into the hind limb or intravenously via the tail vein) at a specified mRNA dose (e.g., 1-5 µg per mouse).[3][19]

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal injection.[2]

    • Anesthetize the mice and place them in the IVIS imaging system.

    • Acquire bioluminescence images to quantify the luciferase expression in different organs.[19]

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the mice and harvest organs of interest (e.g., muscle, liver, spleen).

    • Homogenize the tissues and perform a luciferase assay on the tissue lysates to quantify protein expression more accurately.[11]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental processes.

LNP_Formulation_Workflow cluster_lipids Lipid Preparation cluster_mrna mRNA Preparation Ionizable_Lipid Ionizable Lipid Ethanol Ethanol Ionizable_Lipid->Ethanol DSPC DSPC DSPC->Ethanol Cholesterol Cholesterol Cholesterol->Ethanol PEG_Lipid PEG-Lipid PEG_Lipid->Ethanol mRNA mRNA in Citrate Buffer (pH 4.0) Microfluidics Microfluidic Mixing mRNA->Microfluidics Lipid_Solution Lipid-Ethanol Solution Ethanol->Lipid_Solution Lipid_Solution->Microfluidics LNP_Dispersion LNP Dispersion Microfluidics->LNP_Dispersion Dialysis Dialysis (vs. PBS, pH 7.4) LNP_Dispersion->Dialysis Final_LNPs Purified mRNA-LNPs Dialysis->Final_LNPs

Caption: LNP Formulation via Microfluidic Mixing.

InVivo_Workflow mRNA_LNP mRNA-LNP (Luciferase) Injection IM or IV Injection into Mouse mRNA_LNP->Injection Time_Points Time Points (e.g., 6, 24, 48h) Injection->Time_Points Luciferin D-Luciferin Injection Time_Points->Luciferin IVIS IVIS Imaging Luciferin->IVIS Data_Analysis Bioluminescence Quantification IVIS->Data_Analysis Ex_Vivo Organ Harvest & Ex Vivo Luciferase Assay IVIS->Ex_Vivo

Caption: In Vivo mRNA Delivery and Expression Workflow.

Conclusion

The selection of an ionizable lipid is a critical decision in the design of LNP-based mRNA delivery systems. SM-102 and ALC-0315 have demonstrated superior performance in many preclinical and clinical applications, particularly for vaccine development, due to their high efficiency and robust immune stimulation. DLin-MC3-DMA remains a valuable benchmark, especially for liver-targeted applications, while C12-200 continues to be a widely used tool in preclinical research. The optimal choice will ultimately depend on the specific therapeutic application, the desired target tissue, and the required safety profile. This guide provides a foundational comparison to aid researchers in navigating this complex landscape and selecting the most appropriate ionizable lipid for their mRNA delivery needs.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 8-Oxo-2'-deoxyguanosine (8-oxo-dG)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 8-Oxo-2'-deoxyguanosine (8-oxo-dG), a common biomarker for oxidative stress and DNA damage.

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While some safety data sheets (SDS) do not classify 8-oxo-dG as a hazardous substance, it is prudent to handle it with care due to its biological significance and potential for uninvestigated toxicological properties.[1]

Immediate Safety Protocols

Before handling 8-oxo-dG, it is imperative to be familiar with the necessary personal protective equipment (PPE) to prevent exposure and contamination.

PPE ItemSpecificationPurpose
Gloves Nitrile or latexProtects hands from chemical and potential biological contamination.
Lab Coat Standard laboratory coatProtects skin and clothing from spills.
Safety Glasses ANSI Z87.1 approved or equivalentProtects eyes from splashes and aerosols.

This data is synthesized from general laboratory safety guidelines.[2]

Step-by-Step Disposal Procedure

The disposal of 8-oxo-dG and its associated waste must be conducted systematically. The primary principle is to avoid environmental release and to comply with all local, regional, and national hazardous waste regulations.[3]

1. Waste Segregation:

  • Solid Waste: Collect pure 8-oxo-dG powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: Solutions containing 8-oxo-dG should be collected in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any needles or other sharps contaminated with 8-oxo-dG must be disposed of in a designated sharps container.

2. Container Labeling: All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste" (as a precautionary measure).

  • The full chemical name: "8-Oxo-2'-deoxyguanosine".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.[4]

  • Store in a cool, dry place away from incompatible materials.

4. Disposal Request:

  • Once the waste container is full (typically around 75% capacity to allow for expansion), arrange for disposal through your institution's EHS department.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Important Considerations:

  • Do Not Dispose Down the Drain: 8-oxo-dG and its solutions should not be disposed of in the sanitary sewer.[1][3]

  • Environmental Release: Avoid any action that could lead to the release of 8-oxo-dG into the environment.[3]

  • Consult Regulations: Chemical waste generators are responsible for determining if their waste is classified as hazardous and must adhere to all relevant waste regulations.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 8-oxo-dG.

A Waste Generation (8-oxo-dG) B Solid Waste? A->B C Collect in Labeled Solid Waste Container B->C Yes D Liquid Waste? B->D No H Store in Satellite Accumulation Area C->H E Collect in Labeled Liquid Waste Container D->E Yes F Sharps Waste? D->F No E->H G Dispose in Designated Sharps Container F->G Yes F->H No G->H I Container Full? H->I I->H No J Request EHS Waste Pickup I->J Yes K Final Disposal via Approved Facility J->K

References

Navigating the Safe Handling of 80-O18: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

Clarification of "80-O18"

Initial analysis suggests that "this compound" most likely refers to Oxygen-18 (¹⁸O) enriched water (H₂¹⁸O) . The "O18" directly corresponds to the oxygen isotope. However, searches also yielded information on Polyoxyethylene-80-sorbitan monooleate (Polysorbate 80 or Tween 80) and Ethanol 80%. This guide will focus on the personal protective equipment and handling procedures for Oxygen-18 enriched water. If you are working with another substance, it is imperative to consult its specific Safety Data Sheet (SDS).

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxygen-18 enriched water. The following procedural steps and data are designed to ensure safe laboratory practices and build trust in operational protocols.

Personal Protective Equipment (PPE) for Oxygen-18 Enriched Water

While Oxygen-18 enriched water has a low order of toxicity, adherence to standard laboratory safety practices is crucial. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentSpecifications and Usage
Eye/Face Protection Safety glasses or gogglesShould be worn to protect against potential splashes. In procedures with a high potential for aerosol generation, a face shield in addition to goggles is recommended.[1]
Skin Protection Standard laboratory coatA lab coat should be worn to protect street clothing from potential spills.[1] For significant exposure risk, consider coveralls.
Hand Protection GlovesWhile the substance is not classified as a skin irritant, gloves should be worn when handling to avoid unnecessary contact.[2] The specific type of glove should be chosen based on the experimental context and any other chemicals in use.
Respiratory Protection Not generally required under normal useIf work generates significant aerosols or vapors, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[3] In case of fire, a self-contained breathing apparatus (SCBA) is required.[4][5]

Accidental Release and Disposal Measures

Proper planning for accidental releases and disposal is a critical component of laboratory safety.

ProcedureAction Steps
Accidental Release 1. Ensure adequate ventilation. 2. Wear appropriate personal protective equipment. 3. For small spills, absorb with an inert material (e.g., sand, diatomite). 4. For large spills, contain the spill and prevent it from entering sewers or waterways. 5. Collect the absorbed material and place it in a suitable container for disposal.
Disposal 1. Observe all federal, state, and local environmental regulations. 2. Do not dispose of down the drain unless permitted by local regulations. 3. Dispose of contaminated materials (e.g., gloves, absorbent pads) as chemical waste. 4. Do not re-use empty containers.[5]

First Aid Procedures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If symptoms persist, consult a doctor.[6]
Skin Contact Generally, the product does not irritate the skin.[6] In case of contact, wash the affected area with soap and water.
Eye Contact Rinse the opened eye for several minutes under running water.[6] If irritation persists, seek medical attention.
Ingestion If symptoms persist, consult a doctor.[6]

Experimental Workflow for Handling Oxygen-18 Enriched Water

The following diagram outlines the standard workflow for safely handling Oxygen-18 enriched water in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Conduct Hazard Assessment A->B C Select and Inspect Personal Protective Equipment (PPE) B->C D Don Appropriate PPE C->D E Perform Experiment in Well-Ventilated Area D->E F Monitor for Spills or Exposures E->F G Properly Doff and Dispose of Contaminated PPE F->G J Follow First Aid Procedures for Exposure F->J If exposure occurs K Execute Spill Cleanup Protocol F->K If spill occurs H Decontaminate Work Area G->H I Store or Dispose of Oxygen-18 Water as per Protocol H->I L Report Incident to Supervisor J->L K->L

Caption: Workflow for Safe Handling of Oxygen-18 Water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.